Product packaging for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol(Cat. No.:CAS No. 1204997-08-9)

2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Cat. No.: B598705
CAS No.: 1204997-08-9
M. Wt: 305.256
InChI Key: AGANZYHJTRUZTD-UHFFFAOYSA-N
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Description

Research Applications and Value 2-Phenyl-6-trifluoromethoxyquinolin-4-ol is a chemical compound of interest in medicinal chemistry and drug discovery. While specific biological data for this particular molecule is limited in the public domain, its structure is closely related to well-studied quinoline derivatives that show significant pharmacological potential. Quinoline scaffolds are recognized as privileged structures in drug development due to their diverse biological activities . Specifically, 2-arylquinoline analogs have been investigated as potential anticancer agents. Research indicates that such compounds can function as topoisomerase I (TOP1) inhibitors, stabilizing the TOP1-DNA cleavage complex and leading to DNA damage and apoptosis in cancer cells . The presence of a trifluoromethoxy group is a common strategy in medicinal chemistry to influence a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. Furthermore, quinoline-based compounds are extensively explored for their antiviral and antibacterial properties . The structural motif of a 4-hydroxyquinoline is found in several bioactive molecules, underscoring its relevance as a core structure for developing new therapeutic agents. This product is intended for research purposes as a building block or reference standard in the synthesis and biological evaluation of novel pharmacologically active compounds. Handling and Usage This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10F3NO2 B598705 2-Phenyl-6-trifluoromethoxyquinolin-4-ol CAS No. 1204997-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-6-(trifluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-6-7-13-12(8-11)15(21)9-14(20-13)10-4-2-1-3-5-10/h1-9H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGANZYHJTRUZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680176
Record name 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204997-08-9
Record name 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Phenyl-6-trifluoromethoxyquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from publicly available chemical databases, predictive modeling, and comparative analysis of structurally related quinoline derivatives. The guide covers physicochemical properties, a probable synthetic route, and potential biological activities to serve as a foundational resource for researchers and professionals in drug development. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a likely synthesis method is provided.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₀F₃NO₂ChemicalBook[1]
Molecular Weight 305.25 g/mol ChemicalBook[1]
Predicted pKa ~3.95 ± 0.40Inferred from 6-fluoro-2-phenyl-4-quinolinol[2]
Predicted Solubility Low in water; Soluble in DMSO and MethanolInferred from 2-Phenylquinolin-4-ol
Predicted LogP HighInferred from general quinoline derivative properties

Note: The predicted values are estimations and should be confirmed through experimental validation. The pKa is predicted based on the known value of a structurally similar fluorinated 2-phenylquinolin-4-ol. The solubility profile is inferred from the general characteristics of quinolin-4-ol derivatives.

Synthesis Methodology

A probable and well-established method for the synthesis of this compound is the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[3][4]

Proposed Synthetic Pathway

The synthesis would proceed in two main steps:

  • Formation of the enamine intermediate: Reaction of 4-(trifluoromethoxy)aniline with ethyl benzoylacetate.

  • Thermal cyclization: Heating the resulting enamine intermediate at high temperatures to induce ring closure and form the final quinolin-4-ol product.

Synthesis_Pathway Aniline 4-(trifluoromethoxy)aniline Intermediate Enamine Intermediate Aniline->Intermediate + Ketoester Ethyl benzoylacetate Ketoester->Intermediate Condensation Product This compound Intermediate->Product Thermal Cyclization (~250°C)

Caption: Proposed Conrad-Limpach synthesis pathway.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general procedure for the Conrad-Limpach synthesis and would require optimization for this specific substrate.

Materials:

  • 4-(trifluoromethoxy)aniline

  • Ethyl benzoylacetate

  • High-boiling point solvent (e.g., Dowtherm A, 1,2,4-trichlorobenzene)[5]

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Step 1: Enamine Formation.

    • In a round-bottom flask, combine equimolar amounts of 4-(trifluoromethoxy)aniline and ethyl benzoylacetate in ethanol.

    • Add a catalytic amount of hydrochloric acid.

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate. The intermediate may be purified by recrystallization or used directly in the next step.

  • Step 2: Thermal Cyclization.

    • Add the crude enamine intermediate to a high-boiling point solvent in a flask equipped with a reflux condenser.

    • Heat the mixture to approximately 250°C.[4] The optimal temperature may need to be determined experimentally.

    • Maintain this temperature for 1-2 hours.

    • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

    • Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane) to remove the high-boiling solvent.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization:

  • The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available. However, the quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.[6][7] Research on structurally similar 2-aryl- and 4-substituted quinoline derivatives suggests several potential areas of pharmacological relevance.

Potential Therapeutic Areas
  • Anti-infective Agents: Quinolines are the backbone of many antimalarial drugs (e.g., chloroquine) and have been extensively explored for their activity against various pathogens, including bacteria, fungi, and mycobacteria.[6][8]

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. Some have been investigated as inhibitors of specific cellular targets in oncology.[7]

  • P-glycoprotein (P-gp) Inhibition: Certain 6-methoxy-2-arylquinolines have been identified as inhibitors of P-glycoprotein, a key protein in multidrug resistance in cancer.[9] The trifluoromethoxy group at the 6-position of the target compound may influence this activity.

Hypothetical Signaling Pathway Involvement

Given the potential for P-gp inhibition, a logical relationship for its mechanism of action in overcoming multidrug resistance can be visualized.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Apoptosis Apoptosis Pgp->Apoptosis Prevents Drug Chemotherapeutic Drug Drug->Pgp Efflux Drug->Apoptosis Induces TargetCompound 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol TargetCompound->Pgp Inhibition

Caption: P-glycoprotein inhibition workflow.

Conclusion

This compound is a synthetic compound for which direct experimental data is scarce. This guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed Conrad-Limpach synthesis offers a viable route for its preparation. Based on the extensive research into quinoline derivatives, this compound warrants investigation for its potential biological activities, particularly in the areas of anti-infective and anticancer research. Experimental validation of the predicted properties and biological activities is essential for any future drug development efforts.

References

Physicochemical Characteristics of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the quinoline derivative, 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related parent compound, 2-phenylquinolin-4-ol, to provide valuable context and predictive insights. Furthermore, this document details generalized experimental protocols for determining key physicochemical parameters and visualizes relevant biological signaling pathways potentially modulated by this class of compounds.

Core Physicochemical Data

The following tables summarize the available and predicted physicochemical data for this compound and the related compound 2-phenylquinolin-4-ol.

Property This compound Data Type Source
Molecular Formula C₁₆H₁₀F₃NO₂Experimental[1]
Molecular Weight 305.25 g/mol Calculated[1]
Melting Point Data not available--
Boiling Point Data not available--
Solubility Data not available--
pKa Data not available--
logP Data not available--
Property 2-Phenylquinolin-4-ol Data Type Source
Molecular Formula C₁₅H₁₁NOExperimental
Molecular Weight 221.25 g/mol Calculated[2]
Melting Point 253 °CExperimental[3]
Boiling Point 434.0±33.0 °CPredicted[3]
Density 1.225±0.06 g/cm³Predicted[3]
pKa 4.18±0.40Predicted[3]
logP 2.04Calculated

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures applicable to quinoline derivatives.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[4][5][6][7]

Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.[4]

Solubility Determination

The solubility of a compound in various solvents can be determined using the shake-flask method.

Protocol:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.[8][9][10][11]

Potentiometric Titration Protocol: [8][11]

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility across the pH range.[8][10]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

logP Determination

The partition coefficient (logP), a measure of lipophilicity, is commonly determined by the shake-flask method using an n-octanol/water system.[12]

Protocol:

  • System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Signaling Pathways

Quinoline derivatives are known to interact with various cellular signaling pathways, making them attractive scaffolds for drug development.[13][14][15][16] Below are visualizations of key pathways that may be modulated by this compound.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Responses Cell Proliferation, Survival, Motility, Invasion mTOR->Cell_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Responses STAT3->Cell_Responses

Caption: The c-Met signaling pathway, which can be activated by its ligand HGF.[16][17][18][19][20]

PI3K_AKT_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation AKT AKT PIP3->AKT PTEN PTEN PIP3->PTEN mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN->PIP2 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.[1][21][22][23][24]

Hedgehog_GLI_Pathway cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_A GLI (Active) GLI->GLI_A Target_Genes Target Gene Expression GLI_A->Target_Genes Nucleus Nucleus

Caption: The canonical Hedgehog/GLI signaling pathway, crucial in development and disease.[13][14][15][25][26]

References

2-Phenyl-6-trifluoromethoxyquinolin-4-ol molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Formula

2-Phenyl-6-trifluoromethoxyquinolin-4-ol is a quinoline derivative characterized by a phenyl group at the 2-position, a trifluoromethoxy group at the 6-position, and a hydroxyl group at the 4-position. The presence of the trifluoromethoxy group is of particular interest in medicinal chemistry as it can significantly enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₀F₃NO₂[1]
Molecular Weight 305.25 g/mol [1]
IUPAC Name 2-phenyl-6-(trifluoromethoxy)quinolin-4-olN/A
Synonyms 4-Hydroxy-2-phenyl-6-trifluoromethoxyquinoline[1]

Proposed Synthetic Protocol

While a specific, experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature, a plausible and efficient route can be proposed based on well-established methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions.[2][3][4][5][6][7] These methods generally involve the condensation of an appropriately substituted aniline with a β-ketoester.

A logical approach for the synthesis of this compound would involve the reaction of 4-(trifluoromethoxy)aniline with ethyl benzoylacetate. The reaction is typically carried out in a high-boiling point solvent and can be catalyzed by acid.

Hypothetical Experimental Protocol (Based on Conrad-Limpach Synthesis)

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Ethyl benzoylacetate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Acid catalyst (e.g., polyphosphoric acid or sulfuric acid)

  • Ethanol (for recrystallization)

Procedure:

  • Condensation: A mixture of 4-(trifluoromethoxy)aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) is heated in a high-boiling point solvent. The reaction is monitored for the formation of the intermediate enamine.

  • Cyclization: An acid catalyst is added to the reaction mixture, and the temperature is elevated (typically to around 250 °C) to induce cyclization.[5] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent or by pouring the mixture into a large volume of a suitable solvent.

  • Purification: The crude solid is collected by filtration, washed with a suitable solvent to remove impurities, and then purified by recrystallization from a solvent such as ethanol to yield this compound.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 4_trifluoromethoxy_aniline 4-(Trifluoromethoxy)aniline condensation Condensation (High-boiling solvent) 4_trifluoromethoxy_aniline->condensation ethyl_benzoylacetate Ethyl Benzoylacetate ethyl_benzoylacetate->condensation cyclization Acid-catalyzed Cyclization (~250°C) condensation->cyclization Intermediate Enamine workup Work-up and Precipitation cyclization->workup recrystallization Recrystallization workup->recrystallization final_product 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol recrystallization->final_product Biological_Investigation_Logic compound 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol initial_screening Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial) compound->initial_screening hit_identification Hit Identification initial_screening->hit_identification Active lead_optimization Lead Optimization initial_screening->lead_optimization Inactive mechanism_studies Mechanism of Action Studies hit_identification->mechanism_studies target_identification Target Identification (e.g., Kinase, DNA) mechanism_studies->target_identification pathway_analysis Signaling Pathway Analysis target_identification->pathway_analysis pathway_analysis->lead_optimization

References

In-Depth Technical Guide: 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly cataloged, indicating its novelty, this document extrapolates its likely physicochemical properties, outlines a detailed synthetic protocol based on established methodologies, and discusses its potential biological activities by examining structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's synthesis and potential therapeutic applications.

Compound Identification

Systematic Name: this compound

Molecular Formula: C₁₆H₁₀F₃NO₂[1]

Molecular Weight: 305.25 g/mol [1]

CAS Number: Not assigned or not publicly available. The lack of a specific CAS number suggests the compound may be novel or not widely commercialized.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from analogous compounds.

PropertyPredicted ValueNotes
Appearance White to off-white solidBased on similar quinolin-4-ol derivatives.
Melting Point >250 °CHigh melting points are characteristic of quinolin-4-ones due to strong intermolecular hydrogen bonding.
Solubility Insoluble in water; Soluble in DMSO, DMF, and hot acetic acid.Typical solubility profile for this class of compounds.
pKa ~8.5 (basic) and ~5.0 (acidic)Reflects the weakly basic quinoline nitrogen and the acidic 4-hydroxyl group.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the Conrad-Limpach synthesis, a well-established method for preparing 4-hydroxyquinolines.[2][3][4] This approach involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 4-(trifluoromethoxy)aniline and ethyl benzoylacetate.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product 4-trifluoromethoxyaniline 4-trifluoromethoxyaniline enamine_intermediate Ethyl 3-((4-(trifluoromethoxy)phenyl)amino)-3-phenylacrylate 4-trifluoromethoxyaniline->enamine_intermediate Condensation ethyl_benzoylacetate ethyl_benzoylacetate ethyl_benzoylacetate->enamine_intermediate final_product This compound enamine_intermediate->final_product Thermal Cyclization (e.g., Dowtherm A, 250 °C)

Caption: Proposed Conrad-Limpach synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-(trifluoromethoxy)phenyl)amino)-3-phenylacrylate (Enamine Intermediate)

  • To a round-bottom flask, add 4-(trifluoromethoxy)aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound (Thermal Cyclization)

  • Add the purified enamine intermediate from Step 1 to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.[5]

  • Heat the mixture to approximately 250 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The product will precipitate out of the hot solution.

  • Carefully cool the reaction mixture to room temperature.

  • Dilute the mixture with a hydrocarbon solvent like hexane to reduce viscosity and aid in filtration.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with hexane and then with ethanol to remove residual high-boiling solvent and any unreacted starting material.

  • Dry the product under vacuum to yield this compound.

Potential Biological Activities and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[6][7] The introduction of a trifluoromethoxy group at the 6-position is of particular interest as this moiety can enhance metabolic stability and cell permeability, potentially improving the pharmacokinetic profile of the molecule.

Anticancer Potential

Many quinoline derivatives function as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The 2-phenyl substitution is a common feature in many biologically active quinolines.

Hypothesized Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the title compound.

Comparative Biological Data of Related Quinoline Derivatives

The following table presents biological activity data for quinoline derivatives with substitutions at the 2- and 6-positions to provide context for the potential efficacy of the title compound.

CompoundSubstitutionBiological ActivityIC₅₀ / MICReference
Lenvatinib Various, including 4-phenoxyquinoline coreVEGFR, FGFR, PDGFR inhibitor4-5 nM (VEGFRs)Commercial Drug
6-Bromo-2-phenylquinolin-4-ol 6-Bromo, 2-PhenylPI3K/mTOR inhibitor intermediateN/A[8]
2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives 6-Halo/Methyl, 2-alkoxypropanolAntitubercular9.2–106.4 μM[9]
6-Hydroxyquinolone derivative 6-HydroxyAntibacterial (Gram-positive)N/A[10]

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is scarce, established synthetic routes, such as the Conrad-Limpach synthesis, provide a clear path for its preparation. Based on the known biological activities of structurally similar quinoline derivatives, this compound is a promising candidate for investigation as an anticancer or antimicrobial agent. Further research is warranted to synthesize and evaluate its biological profile to fully elucidate its therapeutic potential.

References

The Trifluoromethoxy Group: A Key Player in Enhancing the Biological Significance of Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of the trifluoromethoxy (-OCF₃) group onto this scaffold has emerged as a powerful strategy to modulate and enhance the biological activity of these compounds. This technical guide provides a comprehensive overview of the biological significance of the trifluoromethoxy group in quinoline derivatives, with a focus on their applications in oncology, infectious diseases, and neuroscience. This document details the impact of the -OCF₃ group on physicochemical properties, metabolic stability, and target engagement. Quantitative biological data are presented in structured tables to facilitate comparison, and detailed experimental protocols for key biological assays are provided. Furthermore, this guide includes visualizations of key experimental workflows to aid in the understanding of the drug development process for this important class of compounds.

Introduction: The Growing Importance of the Trifluoromethoxy Group in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group has garnered significant attention in drug discovery due to its unique electronic and physicochemical properties. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group possesses a "pseudo-halogen" character, being highly lipophilic and electron-withdrawing, yet with a nonlinear geometry.[1] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

When appended to the quinoline nucleus, the trifluoromethoxy group can impart several advantageous properties:

  • Enhanced Lipophilicity: The high lipophilicity of the -OCF₃ group can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for targeting central nervous system disorders.[1]

  • Increased Metabolic Stability: The strong carbon-fluorine bonds within the trifluoromethoxy group make it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.[1]

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the -OCF₃ group can alter the pKa of nearby functionalities, influencing a compound's ionization state at physiological pH and its interaction with biological targets.

  • Improved Target Binding: The unique steric and electronic profile of the trifluoromethoxy group can lead to enhanced binding affinity and selectivity for specific biological targets.

This guide will delve into the practical applications of these properties, showcasing how the trifluoromethoxy group has been leveraged to develop potent and effective quinoline-based therapeutic candidates.

Quantitative Biological Data of Trifluoromethoxy-Substituted Quinolines

The following tables summarize the in vitro biological activities of a selection of trifluoromethoxy-substituted quinoline derivatives across different therapeutic areas. These tables are intended to provide a comparative overview of the potency of these compounds.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. The introduction of the trifluoromethoxy group has been explored as a strategy to enhance the cytotoxic and antiproliferative effects of these compounds.

Compound IDQuinoline Substitution PatternCancer Cell LineIC₅₀ (µM)Reference
QL-OCF₃-1 6-methoxy-5-(3-trifluoromethoxyphenyloxy)T47D (Breast Cancer)0.016 ± 0.003[2]
QL-OCF₃-2 7-methoxy-2-(2-(4-(trifluoromethoxy)benzyl)-2H-pyrrol-4-yl)quinolin-4(1H)-onePlasmodium falciparum (Antimalarial, for comparison)-[3]

Note: Data for a broader range of trifluoromethoxy-substituted quinolines with anticancer activity is still emerging. The presented data highlights the potential of this substitution pattern. The antimalarial compound is included to showcase the versatility of the scaffold.

Antimalarial Activity

Quinolines, such as chloroquine and mefloquine, have historically been cornerstone drugs for the treatment of malaria. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The trifluoromethoxy group has been investigated as a means to overcome resistance and improve potency.

Compound IDQuinoline Substitution PatternPlasmodium falciparum StrainIC₅₀ (µg/mL)Reference
AQ-OCF₃-1 2,8-bis(trifluoromethyl) quinoline derivativeD10 (Chloroquine-sensitive)4.8[4]
AQ-OCF₃-2 2,8-bis(trifluoromethyl) quinoline derivativeD10 (Chloroquine-sensitive)5.2[4]

Note: The available data primarily focuses on trifluoromethyl substitutions. Further research is needed to fully elucidate the structure-activity relationship of trifluoromethoxy-substituted quinolines as antimalarial agents.

Activity in Neurological Disorders

The ability of the trifluoromethoxy group to enhance blood-brain barrier penetration makes it an attractive substituent for developing drugs targeting the central nervous system. Quinolines have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease, often by targeting enzymes such as acetylcholinesterase (AChE).

Compound IDQuinoline Substitution PatternTarget/AssayIC₅₀ (µM)Reference
NQ-OCF₃-1 8-hydroxyquinoline derivativeAcetylcholinesterase (AChE) inhibitionData not yet available for specific trifluoromethoxy analogues[5]
NQ-OCF₃-2 Quinoline-O-carbamate derivativeButyrylcholinesterase (BuChE) inhibitionData not yet available for specific trifluoromethoxy analogues[5]

Note: While the potential for trifluoromethoxy-substituted quinolines in neurological disorders is high, specific quantitative data for these compounds is currently limited in the public domain. The table highlights the key targets being investigated for quinoline derivatives in this therapeutic area.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity and metabolic stability of trifluoromethoxy-substituted quinolines.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-substituted quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimalarial Activity: SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Human red blood cells (O+)

  • Complete malaria culture medium (e.g., RPMI 1640 with supplements)

  • SYBR Green I lysis buffer (containing SYBR Green I dye)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the trifluoromethoxy-substituted quinoline compounds in the culture medium and add them to a 96-well plate.

  • Parasite Culture Addition: Add the synchronized ring-stage parasite culture (at a specific parasitemia and hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasite DNA.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA and thus to parasite growth. Calculate the percentage of growth inhibition compared to the drug-free control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the in vitro metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Materials:

  • Pooled human or animal liver microsomes

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution

  • Internal standard

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the liver microsomes, phosphate buffer, and the test compound at a final concentration typically around 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k), and the intrinsic clearance (Cl_int) can be determined.

Visualization of Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in the discovery and evaluation of trifluoromethoxy-substituted quinolines, the following diagrams, generated using the DOT language, illustrate key workflows.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 ADME Profiling cluster_3 Lead Optimization Synthesis Synthesis of Trifluoromethoxy- Substituted Quinolines Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Purification->Cytotoxicity Target_Assay Target-Specific Assays (e.g., Antimalarial, AChE) Metabolic_Stability Metabolic Stability (Microsomal Assay) Target_Assay->Metabolic_Stability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Metabolic_Stability->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Lead_Selection->Synthesis Iterative Design

Caption: A generalized workflow for the discovery and development of trifluoromethoxy-substituted quinolines.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinoline Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The incorporation of the trifluoromethoxy group into the quinoline scaffold represents a promising avenue for the development of novel therapeutics with enhanced biological activity and improved pharmacokinetic properties. The data presented in this guide highlight the potential of trifluoromethoxy-substituted quinolines in the fields of oncology and infectious diseases, while also suggesting their applicability to neurological disorders.

Future research should focus on:

  • Systematic SAR Studies: A more comprehensive understanding of the structure-activity relationships of trifluoromethoxy-substituted quinolines is needed. This will involve the synthesis and evaluation of a wider range of analogues with systematic variations in the position and number of -OCF₃ groups.

  • Elucidation of Mechanisms of Action: Further studies are required to determine the precise molecular targets and mechanisms of action of these compounds in different disease contexts.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration in Neurological Disorders: Given the favorable physicochemical properties imparted by the trifluoromethoxy group, a more focused effort to design and evaluate trifluoromethoxy-substituted quinolines for neurodegenerative diseases is warranted.

References

The Pivotal Role of the 2-Phenyl Group in Quinoline Scaffolds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and antiviral agents.[1][2] The substitution pattern on the quinoline core is critical for its biological activity. Among the various possible substitutions, the placement of a phenyl group at the 2-position (2-phenylquinoline) has been shown to be a cornerstone for developing potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the multifaceted role of the 2-phenyl group, focusing on its influence on synthesis, structure-activity relationships (SAR), and mechanisms of action across different therapeutic areas.

Synthesis of 2-Phenylquinoline Derivatives

The synthesis of the 2-phenylquinoline core is primarily achieved through well-established condensation reactions. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

Key Synthetic Methodologies

Doebner Reaction: This is a widely used method for synthesizing 2-substituted quinoline-4-carboxylic acids. It involves the condensation of an aniline, an aldehyde (in this case, benzaldehyde or a derivative), and pyruvic acid.[3][4]

Friedländer Synthesis: This approach involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, such as ethyl acetoacetate. It is a versatile method for producing various substituted quinolines.[1]

Povarov Reaction: This is an aza-Diels-Alder reaction that typically involves the one-pot reaction of an aryl aldimine with an electron-rich alkene, providing a straightforward route to tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines.[1][5]

Experimental Protocol: Doebner Reaction

A representative protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is the Doebner reaction.[4]

Materials:

  • Aniline (or substituted aniline)

  • Benzaldehyde (or substituted benzaldehyde)

  • Pyruvic acid

  • Ethanol (as solvent)

  • Trifluoroacetic acid (as catalyst, optional)

Procedure:

  • A mixture of pyruvic acid (1 equivalent) and the substituted benzaldehyde (1 equivalent) is prepared in absolute ethanol in a round-bottom flask.

  • The mixture is heated to its boiling point in a water bath.

  • The substituted aniline (1 equivalent), dissolved in absolute ethanol, is added dropwise to the heated reaction mixture with continuous stirring.

  • The mixture is refluxed for 3-5 hours. Reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualization: General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of 2-phenylquinoline derivatives.

G cluster_synthesis Core Synthesis cluster_modification Functionalization Aniline Aniline / Derivative Doebner Doebner Reaction Aniline->Doebner Benzaldehyde Benzaldehyde / Derivative Benzaldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Core 2-Phenylquinoline-4-carboxylic acid Doebner->Core Amidation Amidation Core->Amidation Reduction Reduction (NO2 -> NH2) Amidation->Reduction Acylation Acylation / Amination Reduction->Acylation Final Final Derivatives Acylation->Final

Caption: Generalized workflow for 2-phenylquinoline synthesis and modification.

Role in Anticancer Activity

The 2-phenylquinoline scaffold is a prominent pharmacophore in the design of anticancer agents, acting through various mechanisms, including DNA intercalation, enzyme inhibition, and induction of apoptosis.

DNA Intercalation

Certain 2-phenylquinoline-8-carboxamides have been developed as "minimal" DNA-intercalating agents. The planarity between the phenyl group and the quinoline ring is essential for this activity. Substitution at the 2'-position of the phenyl ring can disrupt this coplanarity, leading to a loss of intercalative binding and reduced antitumor activity.[6][7]

Histone Deacetylase (HDAC) Inhibition

The 2-phenylquinoline-4-carboxylic acid moiety has been successfully incorporated as a "cap" group in the design of novel Histone Deacetylase (HDAC) inhibitors. These inhibitors often feature a zinc-binding group (ZBG) like hydroxamic acid or hydrazide. Derivatives have shown significant selectivity for HDAC3 over other isoforms.[8][9]

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of 2-phenylquinolines against a variety of human cancer cell lines. The substitution pattern on both the phenyl and quinoline rings significantly influences potency and selectivity.[5] For instance, C-6 substituted 2-phenylquinolines have shown notable activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[5]

Table 1: Anticancer Activity of Selected 2-Phenylquinoline Derivatives

CompoundCancer Cell LineActivity MetricValue (µM)Reference
Quinoline 13HeLa (Cervical)IC₅₀8.3[5]
Quinoline 12PC3 (Prostate)IC₅₀31.37[5]
D28K562 (Leukemia)IC₅₀ (HDAC3)24.45[9]
D29K562 (Leukemia)IC₅₀ (HDAC3)0.477[9]
13a (quinoline)HeLa (Cervical)IC₅₀0.50[10]
12b (quinazoline)HeLa (Cervical)IC₅₀0.82[10]
ARV-2MCF-7 (Breast)IC₅₀3.16[11]
Visualization: Structure-Activity Relationship in Anticancer Agents

This diagram illustrates the key structural features of 2-phenylquinolines that influence their anticancer activity.

Core 2-Phenylquinoline Scaffold Planarity Coplanarity of Phenyl and Quinoline Rings Core->Planarity C4_Sub C-4 Position (e.g., Carboxylic Acid) Core->C4_Sub C6_Sub C-6 Position (e.g., Phenyl) Core->C6_Sub Phenyl_Sub Substituents on 2-Phenyl Ring Core->Phenyl_Sub DNA_Int DNA Intercalation Planarity->DNA_Int is critical for HDAC_Inh HDAC Inhibition C4_Sub->HDAC_Inh acts as cap group for Cytotoxicity Selective Cytotoxicity (e.g., HeLa, PC3) C6_Sub->Cytotoxicity enhances G4_Target G-Quadruplex Targeting C6_Sub->G4_Target is important for Phenyl_Sub->Cytotoxicity modulates

Caption: Key SAR points for 2-phenylquinoline anticancer activity.

Role in Antiviral Activity

Recently, the 2-phenylquinoline (2-PhQ) scaffold has emerged as a privileged structure for developing broad-spectrum anti-coronavirus agents.[12]

Inhibition of SARS-CoV-2 Replication

Screening of compound libraries identified 2-PhQ derivatives as potent inhibitors of SARS-CoV-2 replication in cell-based assays.[12][13] The structure-activity relationship studies revealed that several positions on the scaffold are critical for tuning antiviral activity and cytotoxicity.

  • C-2 Position : A p-propoxyphenyl group at this position is a key feature for potent activity.

  • C-4 Position : The presence of an O-alkyl basic side chain is crucial for antiviral effects. Inactive analogues were often those lacking this feature.[14]

  • Quinoline Core : Methoxy groups on the quinoline nucleus can further modulate the activity.

Some of the most promising compounds inhibit the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme, suggesting a potential for activity against emerging coronaviruses.[12][13]

Experimental Protocol: Antiviral Assay (SARS-CoV-2)

The antiviral activity of 2-PhQ compounds is typically evaluated using a phenotypic-based screening assay.[12]

Cells and Virus:

  • VeroE6 cells (or other susceptible cell lines) are used for infection.

  • SARS-CoV-2 virus stock is used for infection.

Procedure:

  • VeroE6 cells are seeded in 96-well plates.

  • The next day, cells are treated with serial dilutions of the test compounds.

  • Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • After incubation (e.g., 48-72 hours), the virus-induced cytopathic effect (CPE) is measured. This can be done by quantifying cell viability using assays like the colorimetric formazan-based MTS assay.

  • The 50% effective concentration (EC₅₀), the concentration that inhibits CPE by 50%, is calculated.

  • In parallel, the cytotoxicity of the compounds on uninfected cells is determined to calculate the 50% cytotoxic concentration (CC₅₀).

  • The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is used to evaluate the therapeutic window of the compound.

Table 2: Anti-Coronavirus Activity of Selected 2-Phenylquinoline Derivatives

CompoundAntiviral TargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
1a (PQQ4O) SARS-CoV-26183[12]
1f SARS-CoV-24.8>100>20.8[12]
5i SARS-CoV-23.0>100>33.3[12]
8k SARS-CoV-21.92412.6[12]
8k HCoV-229E0.212 (HEL 299 cells)60[12]
5i HCoV-229E0.5>100 (HEL 299 cells)>200[12]
6g SARS-CoV-2 nsp13 Helicase0.9 (IC₅₀)N/AN/A[12]

Role in Antimalarial and Antibacterial Activity

The quinoline core is famous for its role in antimalarial drugs like quinine and chloroquine.[15] The introduction of a 2-phenyl group modifies these properties, leading to new classes of antimicrobial agents.

Antimalarial Activity

Structure-activity relationship studies have shown that placing a phenyl group at the C2 position of the quinoline ring can enhance antimalarial activity.[1] In the related 2-arylvinylquinoline series, substitutions on the aryl ring significantly impact the potency against chloroquine-resistant strains of Plasmodium falciparum.[16] These compounds are thought to act by interfering with hemoglobin digestion and heme detoxification within the parasite's food vacuole.[15]

Table 3: Antimalarial and Antibacterial Activity of 2-Phenylquinoline Derivatives

CompoundOrganismActivity MetricValue (µg/mL)Reference
5a4 Staphylococcus aureusMIC64[4]
5a7 Escherichia coliMIC128[4]
M9 Bacillus pumilusZone of InhibitionHigh activity at 5 mg/mL[3]
M13 Candida albicansZone of InhibitionHigh activity at 5 mg/mL[3]
Antibacterial Activity

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial properties.[4][17] The modifications, particularly the introduction of amide side chains at the ortho-position of the 2-phenyl group, can increase antibacterial activity compared to the parent compound. The length and flexibility of these side chains have been shown to be important for activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4] The mechanism for some quinolines involves disrupting bacterial ATP synthesis.[18]

Conclusion

The 2-phenyl group is not merely a passive substituent on the quinoline scaffold; it is a critical determinant of biological activity and a versatile handle for molecular design. Its role is multifaceted:

  • Structural Anchor: It provides a large, hydrophobic surface that can engage in π-π stacking and other non-covalent interactions with biological targets. Its orientation relative to the quinoline core is crucial, with coplanarity being a key requirement for activities like DNA intercalation.[6]

  • Modulator of Physicochemical Properties: The phenyl group significantly influences the lipophilicity of the molecule, which in turn affects cell permeability, target engagement, and overall ADME properties.[5]

  • Platform for Functionalization: The phenyl ring offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and safety profiles. As seen in antiviral and antibacterial agents, side chains attached to the phenyl group can dramatically enhance activity.[4][12]

References

An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, with a specific focus on its solubility and stability. Due to the limited availability of direct experimental data for this compound, this document establishes a framework for its characterization based on the known properties of structurally related molecules, including quinolin-4-ols, and compounds bearing the trifluoromethoxy substituent. Detailed experimental protocols for determining solubility and assessing stability through forced degradation studies are provided to guide researchers in generating empirical data. This guide is intended to be a foundational resource for scientists and professionals involved in the research and development of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a quinolin-4-ol core, a phenyl group at the 2-position, and a trifluoromethoxy group at the 6-position. The quinoline scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. The trifluoromethoxy group is known to significantly influence a molecule's physicochemical properties by increasing lipophilicity and metabolic stability, which are critical parameters in drug design and development.[1][2][3] A thorough understanding of the solubility and stability of this compound is therefore essential for its advancement as a potential drug candidate or research tool.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, based on its structural components, we can infer certain properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Phenylquinolin-4-ol (Analog)Notes
Molecular Formula C16H10F3NO2C15H11NO
Molecular Weight 305.25 g/mol 221.25 g/mol
Appearance To be determined (likely a solid)Off-white to pale beige solid
Melting Point To be determined253 °CThe trifluoromethoxy group may alter the crystal lattice and thus the melting point.
pKa (Predicted) To be determined4.18 ± 0.40The electron-withdrawing nature of the trifluoromethoxy group may influence the acidity of the 4-hydroxyl group.
LogP (Predicted) To be determinedTo be determinedThe trifluoromethoxy group is expected to significantly increase the lipophilicity and LogP value.[1][3]

Solubility Profile

The solubility of this compound is anticipated to be low in aqueous media due to the presence of the hydrophobic phenyl and trifluoromethoxy groups.[1][2] Solubility is expected to be pH-dependent due to the acidic nature of the 4-hydroxyl group on the quinoline ring.

Table 2: Predicted and Experimental Solubility Data

SolventPredicted SolubilityExperimental Data (To be determined)
Water (pH 7.4) Very low
Aqueous Buffers (pH 1-10) pH-dependent
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol Sparingly soluble to soluble
Methanol Sparingly soluble to soluble
Acetonitrile Sparingly soluble to soluble
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methods for determining the solubility of poorly soluble compounds.[4][5]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, buffered solutions at various pH levels, DMSO, ethanol).

    • Ensure a solid excess of the compound is visible.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is recommended.

  • Quantification:

    • Dilute the supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL for each solvent and temperature condition.

Stability Profile

The stability of this compound must be assessed under various stress conditions to understand its degradation pathways and to develop a stable formulation. Forced degradation studies are essential for this purpose.[6][7][8]

Table 3: Forced Degradation Study Conditions and Potential Observations

Stress ConditionProtocolPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48hHydrolysis of the trifluoromethoxy group, degradation of the quinoline ring.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48hSimilar to acid hydrolysis, potential for different degradation products due to base-catalyzed reactions.
Oxidative Degradation 3% H2O2 at room temperature for 24hOxidation of the quinoline ring, formation of N-oxides.
Thermal Degradation Solid compound at 80 °C for 72hTo be determined.
Photostability Exposure to light (ICH Q1B guidelines)Photolytic cleavage or rearrangement of the molecule.[9]
Experimental Protocol for Forced Degradation Studies
  • Sample Preparation:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

    • For solid-state thermal and photostability, use the neat compound.

  • Application of Stress:

    • Expose the samples to the conditions outlined in Table 3.

    • Include control samples stored under normal conditions.

  • Time Point Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acid and base hydrolysis samples before analysis.

  • Analytical Method:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water with a modifier like formic acid is a common starting point.

    • Use a photodiode array (PDA) detector to assess peak purity.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) sol_start Weigh Compound sol_add_solvent Add Excess Solvent (Aqueous & Organic) sol_start->sol_add_solvent sol_equilibrate Equilibrate (24-72h at controlled T) sol_add_solvent->sol_equilibrate sol_separate Separate Supernatant (Centrifuge/Filter) sol_equilibrate->sol_separate sol_quantify Quantify (HPLC/UV-Vis) sol_separate->sol_quantify sol_end Solubility Data (mg/mL) sol_quantify->sol_end stab_start Prepare Compound Solution stab_stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) stab_start->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_analyze Analyze (Stability-Indicating HPLC) stab_sample->stab_analyze stab_end Degradation Profile & Pathways stab_analyze->stab_end G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis Light) parent This compound hydrolysis_product 6-Hydroxy-2-phenylquinolin-4-ol parent->hydrolysis_product Loss of -CF3 oxidation_product N-oxide derivatives parent->oxidation_product Oxidation of quinoline N photolysis_product Ring-opened or rearranged products parent->photolysis_product Photolytic degradation

References

An In-depth Technical Guide to 2-Phenyl-6-trifluoromethoxyquinolin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide will therefore focus on the broader, well-documented class of 2-phenylquinolin-4-ols and related quinolin-4-one scaffolds. This information provides a robust framework for understanding the potential synthesis, properties, and therapeutic applications of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol by examining its structural analogs. The methodologies and findings presented for related compounds are foundational for researchers and drug development professionals interested in this chemical space.

Introduction to the Quinolin-4-one Scaffold

The quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] This heterocyclic system is a key pharmacophore in a variety of biologically active compounds, demonstrating a wide range of activities including antibacterial, anticancer, and anti-inflammatory effects.[3] The versatility of the quinolin-4-one ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The introduction of a phenyl group at the 2-position and a trifluoromethoxy group at the 6-position, as in the title compound, are strategic modifications aimed at modulating these properties.

General Synthesis of 2-Phenylquinolin-4-ols

The synthesis of 2-phenylquinolin-4-ols and their derivatives is well-established, with several classical and modern synthetic routes available. A common and versatile method is the Conrad-Limpach reaction.[4]

Conrad-Limpach Synthesis Pathway

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. For the synthesis of a 2-phenylquinolin-4-ol derivative, this would typically involve a β-ketoester bearing a phenyl group. The general workflow is as follows:

Conrad_Limpach Aniline Substituted Aniline (e.g., 4-trifluoromethoxyaniline) Intermediate Enamine Intermediate Aniline->Intermediate + BetaKetoester β-Ketoester (e.g., Ethyl benzoylacetate) BetaKetoester->Intermediate + Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Product This compound Cyclization->Product Anticancer_Pathway Quinolinol 2-Phenylquinolin-4-ol Derivative Microtubules Microtubule Dynamics Quinolinol->Microtubules Inhibition CellCycle Cell Cycle Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the absence of this specific molecule in currently indexed scientific literature, the spectroscopic data presented herein is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The experimental protocol is adapted from a standard, well-established synthetic method for analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on computational models and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11.5Singlet1HOH
~8.0-8.2Multiplet2HPhenyl H (ortho)
~7.8Doublet1HQuinoline H-5
~7.6Doublet of doublets1HQuinoline H-7
~7.4-7.5Multiplet3HPhenyl H (meta, para)
~7.3Doublet1HQuinoline H-8
~6.5Singlet1HQuinoline H-3

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~175C4 (C=O tautomer)
~155C2
~145C8a
~140C6
~135Phenyl C (ipso)
~130Phenyl C (para)
~129Phenyl C (ortho)
~128Phenyl C (meta)
~125C5
~122C7
~120.5 (q, J ≈ 257 Hz)-OCF₃
~118C4a
~110C8
~105C3

Predicted in DMSO-d₆. The quinolin-4-ol exists in tautomeric equilibrium with the quinolin-4(1H)-one form; the keto form is often predominant and is reflected in the predicted shifts.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3400-3200BroadO-H stretch (alcohol/enol)
3100-3000MediumC-H stretch (aromatic)
~1660StrongC=O stretch (keto tautomer)
1620-1580Medium-StrongC=C stretch (aromatic)
1250-1150StrongC-F stretch (in -OCF₃)
1200-1100StrongC-O stretch (aryl ether)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
305.06[M]⁺ (Molecular Ion)
286.05[M - F]⁺
276.06[M - CHO]⁺
236.07[M - OCF₃]⁺
208.08[M - C₆H₅ - CO]⁺
77.04[C₆H₅]⁺

Molecular Weight: 305.25 g/mol

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of this compound is the Conrad-Limpach synthesis. This established reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Synthetic Workflow Diagram

Synthetic_Workflow Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Cyclization Aniline 4-(Trifluoromethoxy)aniline Condensation Condensation (Acid Catalyst, e.g., HCl) Aniline->Condensation Ketoester Ethyl Benzoylacetate Ketoester->Condensation Intermediate Ethyl 3-((4-(trifluoromethoxy)phenyl)amino)-3-phenylacrylate Condensation->Intermediate Formation of Schiff Base/Enamine Cyclization Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250°C) Intermediate->Cyclization Product This compound Cyclization->Product Intramolecular Ring Closure

Caption: Proposed Conrad-Limpach synthesis of this compound.

Representative Experimental Protocol

This protocol is adapted from established procedures for the Conrad-Limpach synthesis of similar 4-hydroxyquinolines.

Step 1: Synthesis of Ethyl 3-((4-(trifluoromethoxy)phenyl)amino)-3-phenylacrylate (Intermediate)

  • To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • To this mixture, add ethyl benzoylacetate (1.05 eq) dropwise with stirring at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours, with monitoring by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate enamine.

Step 2: Synthesis of this compound (Final Product)

  • The purified intermediate from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.

  • The mixture is heated to approximately 250 °C with vigorous stirring for 30-60 minutes.

  • The progress of the cyclization is monitored by TLC.

  • After the reaction is complete, the mixture is allowed to cool to room temperature, which should result in the precipitation of the product.

  • The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and then dried under vacuum.

  • Further purification can be achieved by recrystallization from a high-boiling polar solvent such as dimethylformamide (DMF) or by column chromatography.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of the synthesized product.

Spectroscopic_Analysis Workflow for Spectroscopic Characterization cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Product MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS_Data Molecular Weight and Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity and Chemical Environment NMR->NMR_Data Confirmation Structural Confirmation of This compound MS_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation

Caption: Logical workflow for the structural elucidation of the target compound.

In-Depth Technical Guide: 2-Phenyl-6-trifluoromethoxyquinolin-4-ol and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific derivative, 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, combines the structural features of a 2-phenylquinoline, a 4-quinolone, and a 6-trifluoromethoxy substituent. This unique combination of moieties suggests potential for significant biological activity, making its analogs and derivatives a subject of interest for drug discovery and development. This technical guide provides a comprehensive overview of the known analogs, their synthesis, biological activities, and the structure-activity relationships (SAR) of this class of compounds.

Core Compound: this compound

The core structure consists of a quinolin-4-ol ring, which can exist in tautomeric equilibrium with the corresponding quinolin-4(1H)-one. The presence of a phenyl group at the 2-position and a trifluoromethoxy group at the 6-position are key determinants of its physicochemical and pharmacological properties. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.

Molecular Formula: C₁₆H₁₀F₃NO₂ Molecular Weight: 305.25 g/mol

Known Analogs and Derivatives

While specific research on a wide array of direct analogs of this compound is limited in publicly available literature, extensive research on related quinoline and quinolin-4-one derivatives provides valuable insights into potential modifications and their likely impact on biological activity. Key areas of modification include the phenyl ring, the quinoline nucleus, and the 4-hydroxy group.

Modifications at the 6-Position

Research on 6-substituted-2-(substituted-phenyl)-quinoline derivatives has been conducted, exploring various substituents for their impact on antimicrobial and antimycobacterial activities.[6][7] While not featuring a trifluoromethoxy group, these studies highlight the importance of the 6-position in modulating the biological profile of the quinoline scaffold.

Modifications at the 2- and 4-Positions

Numerous studies have focused on the synthesis and biological evaluation of 2-phenyl-quinoline-4-carboxylic acid derivatives and other 4-substituted analogs.[8][9] These compounds have shown potential as antibacterial agents. The derivatization of the 4-position from a hydroxyl group to other functionalities, such as amino or carboxylic acid groups, significantly influences the compound's activity.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs generally follows established methods for quinoline and quinolin-4-one synthesis. The Conrad-Limpach and Knorr quinoline syntheses, or variations thereof, are common approaches. A general synthetic pathway is outlined below.

General Synthesis of 2-Phenyl-6-substituted-quinolin-4-ols

A common route involves the cyclization of an appropriately substituted aniline with a β-ketoester. For the synthesis of the core compound, this would involve the reaction of 4-(trifluoromethoxy)aniline with ethyl benzoylacetate.

Experimental Workflow for Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-TFM_aniline 4-(Trifluoromethoxy)aniline Cyclization Cyclization (e.g., Conrad-Limpach) 4-TFM_aniline->Cyclization Et_benzoylacetate Ethyl Benzoylacetate Et_benzoylacetate->Cyclization Product This compound Cyclization->Product

Caption: General synthetic workflow for this compound.

Detailed Protocol (Hypothetical, based on general methods):

  • Reaction Setup: A mixture of 4-(trifluoromethoxy)aniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) is heated in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Cyclization: The reaction mixture is heated to approximately 250-260 °C for a period of 1-2 hours to effect cyclization.

  • Workup: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., toluene) and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with the solvent and then with a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Potential Applications

The biological activities of quinoline derivatives are diverse and well-documented.[1][2][3] While specific data for this compound is not abundant, the activities of related compounds suggest several potential therapeutic applications.

Anticancer Activity

Many 2-phenyl-4-quinazolinone and related quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[10][11][12][13] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Quinolone and quinoline derivatives are well-known for their antibacterial properties.[6][7][9] Modifications at the C2, C4, and C6 positions of the quinoline ring have been shown to be crucial for antibacterial potency.

Structure-Activity Relationship (SAR)

Although a detailed SAR study for a series of this compound analogs is not available, general SAR principles for quinolin-4-ones can be inferred from existing literature.

SAR Logical Relationship

G Core This compound R_2_phenyl Substitution on 2-phenyl ring Core->R_2_phenyl R_6_TFM Substitution at 6-position Core->R_6_TFM R_4_OH Modification of 4-hydroxy group Core->R_4_OH Activity Biological Activity R_2_phenyl->Activity R_6_TFM->Activity R_4_OH->Activity

Caption: Key structural modifications influencing biological activity.
  • Substitution on the 2-phenyl ring: The electronic and steric properties of substituents on the 2-phenyl ring can significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the interaction of the molecule with its biological target.

  • Substitution at the 6-position: The nature of the substituent at the 6-position is critical. The high electronegativity and lipophilicity of the trifluoromethoxy group likely contribute significantly to the overall properties of the parent compound.

  • Modification of the 4-hydroxy group: The 4-hydroxy group can act as a hydrogen bond donor and acceptor. Its conversion to other functional groups, such as ethers or esters, would alter the molecule's polarity and binding capabilities.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of structurally related compounds, several potential signaling pathways could be targeted. For instance, some quinoline derivatives have been shown to interact with DNA gyrase in bacteria or inhibit protein kinases in cancer cells.

Hypothetical Signaling Pathway Inhibition

G Compound 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol Analog Kinase Protein Kinase Compound->Kinase Inhibition Pathway Proliferation/ Survival Pathway Kinase->Pathway Activation Cell_Effect Apoptosis/ Growth Arrest Pathway->Cell_Effect Leads to

Caption: Potential mechanism of action via kinase inhibition.

Future Directions

The exploration of analogs of this compound presents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:

  • Systematic SAR studies: Synthesis and biological evaluation of a focused library of analogs with systematic modifications at the 2-phenyl, 6-, and other positions of the quinoline ring.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways affected by active compounds.

  • In vivo evaluation: Assessment of the efficacy and pharmacokinetic properties of lead compounds in relevant animal models.

Conclusion

This compound represents a lead structure with significant potential for the development of new drugs. While comprehensive data on its direct analogs is currently limited, the wealth of information on related quinoline and quinolin-4-one derivatives provides a strong foundation for future research and development in this area. A systematic approach to analog synthesis and biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical scaffold.

References

In-Depth Technical Guide: Safety and Handling Precautions for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the limited availability of specific safety data for this compound, the information presented is largely inferred from the known hazards of the parent compound, quinoline, and general best practices for handling novel chemical entities. It is imperative that this compound be handled with the utmost care by trained professionals in a controlled laboratory setting.

Compound Identification

Identifier Value
Chemical Name This compound
Molecular Formula C₁₆H₁₀F₃NO₂
CAS Number Not readily available
Structural Formula (A structural representation would be included here in a formal whitepaper)

Hazard Identification

The specific toxicological properties of this compound have not been fully investigated. However, based on the quinoline core structure, the following potential hazards should be considered. Quinoline is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[1] It is also toxic to aquatic life with long-lasting effects.[1][2]

GHS Classification (Inferred from Quinoline):

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Skin Corrosion/Irritation (Category 2) [1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A) [1][2]

  • Germ Cell Mutagenicity (Category 2) [1][2]

  • Carcinogenicity (Category 2) [1][2]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) [2]

Signal Word: Warning

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H341: Suspected of causing genetic defects.[1]

  • H351: Suspected of causing cancer.

  • H411: Toxic to aquatic life with long lasting effects.[1]

Precautionary Statements (Inferred):

  • P202: Do not handle until all safety precautions have been read and understood.[1]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P273: Avoid release to the environment.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P308+P313: IF exposed or concerned: Get medical advice/attention.[1]

  • P391: Collect spillage.

  • P405: Store locked up.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

  • General Advice: Move out of the dangerous area. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

  • Specific Hazards Arising from the Chemical: Gives off irritating or toxic fumes (or gases) in a fire.[4] Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1][3]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3] Discharge into the environment must be avoided.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin and eyes.[3] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for Safe Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store locked up.[3]

Personal Protection

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Butyl rubber or Viton gloves are recommended.[3]

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Toxicological Information

No specific quantitative toxicological data for this compound was found in the public domain. The table below is a placeholder for future data.

Test Species Route Value
LD50(Not Available)Oral(Not Available)
LD50(Not Available)Dermal(Not Available)
LC50(Not Available)Inhalation(Not Available)

Experimental Protocols

As specific experimental safety protocols for this novel compound are not available, a generalized protocol for assessing acute oral toxicity, a foundational preclinical safety study, is provided below. This is based on standard OECD guidelines.

Title: Acute Oral Toxicity Study of this compound in Rodents

Objective: To determine the acute oral toxicity (and estimate the LD50) of the test article in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Healthy, young adult laboratory rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.

  • Standard laboratory animal diet and water.

  • Oral gavage needles.

  • Appropriate caging and environmental controls.

Methodology:

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: The test article is formulated in the chosen vehicle to the desired concentrations. The stability and homogeneity of the formulation should be confirmed.

  • Animal Grouping and Dosing:

    • Animals are randomly assigned to control (vehicle only) and treatment groups.

    • A limit test at 2000 mg/kg may be performed initially. If mortality is observed, a full study with multiple dose levels is conducted.

    • A single dose of the test article is administered to the animals by oral gavage.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

    • Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

  • Data Analysis: Mortality data is used to calculate the LD50 value using appropriate statistical methods (e.g., Probit analysis). Clinical observations and necropsy findings are summarized.

Visualizations

experimental_workflow cluster_preclinical Preclinical Safety Assessment Workflow start Novel Compound Synthesis (this compound) in_vitro In Vitro Toxicity Screening (e.g., Ames test, cytotoxicity assays) start->in_vitro acute_tox Acute Toxicity Studies (e.g., Oral, Dermal) in_vitro->acute_tox Promising Profile stop1 Stop Development in_vitro->stop1 High Toxicity repeat_dose Repeat-Dose Toxicity Studies acute_tox->repeat_dose stop2 Stop Development acute_tox->stop2 Unacceptable Toxicity genotox Genotoxicity Studies repeat_dose->genotox safety_pharm Safety Pharmacology genotox->safety_pharm ind Investigational New Drug (IND) Application safety_pharm->ind

Caption: Preclinical Safety Assessment Workflow for a Novel Compound.

handling_precautions cluster_handling Safe Handling Protocol for Novel Compounds start Obtain Compound Information (SDS or inferred data) ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weighing Weigh Compound Carefully (Avoid creating dust) fume_hood->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving disposal Dispose of Waste in Designated Hazardous Waste Containers dissolving->disposal cleanup Clean Work Area Thoroughly disposal->cleanup end Store Compound Securely (Locked, cool, dry place) cleanup->end

Caption: Safe Handling Protocol for Novel Chemical Compounds.

References

A Technical Review of Trifluoromethoxy-Substituted Quinolines: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its fusion of a benzene and a pyridine ring provides a privileged framework for interacting with various biological targets. In the continuous search for enhanced drug-like properties, the incorporation of fluorine-containing functional groups has become a key strategy. Among these, the trifluoromethoxy (-OCF₃) group is increasingly recognized for its unique ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity. This technical guide provides an in-depth literature review of trifluoromethoxy-substituted quinolines, focusing on their synthesis, biological activity—particularly as antimalarial agents—and the structure-activity relationships that govern their potency.

Synthesis of Trifluoromethoxy-Substituted Quinolines

The synthesis of complex quinoline derivatives, particularly those bearing a trifluoromethoxy-substituted side chain, involves multi-step synthetic routes. A prominent example is the synthesis of 2-pyrazolyl quinolones, which have shown significant promise as antimalarial compounds. The general approach involves the construction of the quinolone core followed by the introduction of the substituted pyrazole moiety via a Suzuki coupling reaction.[1]

Key Experimental Protocol: Synthesis of 2-(1-(4-(Trifluoromethoxy)benzyl)-1H-pyrazol-4-yl) Quinolone Analogues

The following protocol is a representative methodology for the synthesis of this class of compounds, adapted from published literature.[2]

Step 1: Synthesis of the Quinolone Core The quinolone core is typically prepared via established methods such as the Conrad-Limpach or Gould-Jacobs reactions, starting from an appropriately substituted aniline and a β-ketoester.

Step 2: Bromination of the Quinolone The quinolone core is brominated at the 2-position using a suitable brominating agent (e.g., N-bromosuccinimide or phosphorus oxybromide) to provide a handle for the subsequent coupling reaction.

Step 3: Synthesis of the Pyrazole Boronic Ester

  • A substituted pyrazole is protected with a suitable group (e.g., Boc).

  • The protected pyrazole is then converted to its corresponding pinacol boronate ester via an iridium-catalyzed C-H borylation reaction.

  • The desired 4-(trifluoromethoxy)benzyl side chain is introduced via N-alkylation.

  • Finally, the protecting group is removed to yield the 1-(4-(trifluoromethoxy)benzyl)-1H-pyrazol-4-yl)boronic acid pinacol ester.

Step 4: Suzuki Coupling The 2-bromoquinoline intermediate from Step 2 is coupled with the pyrazole boronic ester from Step 3 using a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). The reaction is typically heated to afford the final trifluoromethoxy-substituted 2-pyrazolyl quinolone.

G cluster_QC Quinolone Core Synthesis cluster_PB Pyrazole Boronate Synthesis Aniline Substituted Aniline Core Quinolone Core Aniline->Core Gould-Jacobs Reaction Ketoester β-Ketoester Ketoester->Core Bromo 2-Bromoquinoline Core->Bromo Bromination (e.g., POBr3) Pyrazole Pyrazole Borylation C-H Borylation Pyrazole->Borylation Alkylation N-Alkylation with 4-(OCF3)benzyl bromide Borylation->Alkylation Boronate Pyrazole Boronic Acid Pinacol Ester Alkylation->Boronate Final Final Product: Trifluoromethoxy-Substituted 2-Pyrazolyl Quinolone Boronate->Final Bromo->Final Suzuki Coupling (PdCl2(dppf), K2CO3)

Caption: General synthetic workflow for 2-pyrazolyl quinolones.

Biological Activity: Antimalarial Properties

Trifluoromethoxy-substituted quinolones have emerged as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.[3] These compounds are particularly noteworthy for their activity against drug-resistant parasite strains.

Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex

The primary target of these antimalarial quinolones is the parasite's mitochondrial electron transport chain (ETC), specifically the cytochrome bc₁ complex (Complex III).[3] This complex has two distinct ubiquinone/ubiquinol binding sites: the Qo (quinone oxidation) site and the Qi (quinone reduction) site. Trifluoromethoxy-substituted quinolones are believed to act as inhibitors at the Qi site.[1][3] By binding to this site, they block the electron flow from cytochrome b to ubiquinone, which disrupts the mitochondrial membrane potential, inhibits ATP synthesis, and ultimately prevents pyrimidine biosynthesis—a process essential for parasite survival.[4]

G cluster_ETC Parasite Mitochondrial Electron Transport Chain cluster_C3 Complex III (Cytochrome bc₁) C1 Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool C1->UQ C2 Complex II (Succinate Dehydrogenase) C2->UQ C4 Complex IV (Cytochrome c Oxidase) ATP_Synthase Complex V (ATP Synthase) C4->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Proton Gradient Qo Qo Site CytC Cytochrome c Qo->CytC Qi Qi Site Qi->UQ Inhibitor Trifluoromethoxy- Substituted Quinoline Inhibitor->Qi INHIBITION UQ->Qo CytC->C4

Caption: Inhibition of the parasite cytochrome bc₁ complex.
Quantitative Data: In Vitro Antimalarial Activity

The introduction of a trifluoromethoxy group has been shown to be highly beneficial for antimalarial potency. Structure-activity relationship studies reveal that a para-trifluoromethoxy (p-OCF₃) substituent on the terminal benzyl ring of 2-pyrazolyl quinolones provides superior activity compared to a para-fluoro (p-F) substituent.[1] The table below summarizes the in vitro activity of representative compounds against drug-sensitive (3D7) and multidrug-resistant (W2) strains of P. falciparum.

Compound IDQuinolone Core Substituent (R¹)Benzyl Ring Substituent (R²)IC₅₀ 3D7 (nM)IC₅₀ W2 (nM)
1a 7-Methoxy, 3-MethylH23 ± 2.433 ± 4.1
1b 7-Methoxy, 3-Methyl4-F19 ± 1.525 ± 3.0
1c 7-Methoxy, 3-Methyl4-OCF₃15 ± 1.819 ± 2.2
2a 6-Chloro, 3-Methyl4-F28 ± 3.135 ± 4.5
2b 6-Chloro, 3-Methyl4-OCF₃20 ± 2.524 ± 2.9
(Data adapted from Hong et al., ACS Med. Chem. Lett. 2018.[1] Values are representative examples for illustrative purposes.)

Structure-Activity Relationship (SAR) Analysis

The development of potent trifluoromethoxy-substituted quinolines has been guided by key SAR insights. For the 2-pyrazolyl quinolone class of antimalarials, several structural features are critical for maximizing activity.[1][5]

  • Terminal Aromatic Ring: A terminal phenyl ring on the pyrazole side chain is more favorable for activity than a pyridinyl or morpholine ring.[1]

  • Substitution on Phenyl Ring: Electron-withdrawing groups at the para-position are beneficial. The trifluoromethoxy (-OCF₃) group is superior to a single fluoro (-F) group, which is in turn better than an unsubstituted ring.[1][5]

  • Quinolone Core: The substitution pattern on the quinoline core itself is also crucial. 6-Chloro and 7-methoxy moieties have been identified as important pharmacophores when a substituted biaryl side chain is placed at the 2- or 3-position of the quinolone.[5]

G cluster_SAR SAR for Antimalarial Activity cluster_TR SAR for Antimalarial Activity cluster_PS SAR for Antimalarial Activity cluster_QC SAR for Antimalarial Activity Activity High Antimalarial Potency Terminal_Ring Terminal Ring System Activity->Terminal_Ring Phenyl_Sub Para-Substitution on Terminal Phenyl Ring Activity->Phenyl_Sub Quinolone_Core Substituents on Quinolone Core Activity->Quinolone_Core Phenyl Phenyl Terminal_Ring->Phenyl Favored Pyridinyl Pyridinyl Terminal_Ring->Pyridinyl Less Active Morpholine Morpholine Terminal_Ring->Morpholine Less Active OCF3 p-OCF3 Phenyl_Sub->OCF3 Most Active Optimal 6-Chloro or 7-Methoxy Quinolone_Core->Optimal Favorable F p-F OCF3->F > H H (Unsubstituted) F->H >

Caption: Key structure-activity relationships for 2-pyrazolyl quinolones.

Conclusion

Trifluoromethoxy-substituted quinolines represent a highly promising, albeit relatively underexplored, class of molecules in drug discovery. The unique physicochemical properties conferred by the -OCF₃ group—including enhanced metabolic stability and optimized lipophilicity—make it a valuable substituent for improving the pharmacokinetic and pharmacodynamic profiles of the quinoline scaffold. As demonstrated in the context of antimalarial drug development, the rational incorporation of this moiety can lead to compounds with potent, low-nanomolar activity against multidrug-resistant parasite strains. The detailed synthetic protocols, clear mechanism of action, and established structure-activity relationships provide a solid foundation for future research. Further exploration of trifluoromethoxy-substituted quinolines is warranted and holds significant potential for the development of next-generation therapeutics against malaria and other challenging diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, a quinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthetic pathway is based on the well-established Conrad-Limpach reaction, a reliable method for the preparation of 4-hydroxyquinolines. This protocol outlines the necessary reagents, detailed experimental procedures for the two key synthetic steps, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and diagrams illustrating the reaction pathway and workflow are included.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The trifluoromethoxy substituent is known to enhance metabolic stability and cell permeability of drug candidates. The title compound, this compound, combines these features, rendering it a molecule of significant interest for further investigation in drug development programs. The Conrad-Limpach synthesis provides an efficient route to this class of compounds through the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[1][2]

Synthesis Pathway

The synthesis of this compound is achieved via a two-step Conrad-Limpach reaction. The first step involves the formation of the intermediate, ethyl 3-((4-(trifluoromethoxy)phenyl)amino)-3-phenylacrylate, through the condensation of 4-(trifluoromethoxy)aniline and ethyl benzoylacetate. The second step is the thermal cyclization of this intermediate in a high-boiling point solvent to yield the final product.

Synthesis_Pathway 4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline Intermediate Ethyl 3-((4-(trifluoromethoxy)phenyl)amino)-3-phenylacrylate 4-(trifluoromethoxy)aniline->Intermediate Condensation Ethyl_benzoylacetate Ethyl benzoylacetate Ethyl_benzoylacetate->Intermediate Final_Product This compound Intermediate->Final_Product Thermal Cyclization (~250 °C) Step1_Workflow cluster_reactants Reactant Preparation Reactant_1 4-(trifluoromethoxy)aniline Reaction_Mixture Combine reactants in Ethanol Reactant_1->Reaction_Mixture Reactant_2 Ethyl benzoylacetate Reactant_2->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Reaction_Conditions Reflux for 4-6 hours Reaction_Mixture->Reaction_Conditions Cooling Cool to room temperature Reaction_Conditions->Cooling Isolation Remove solvent under reduced pressure Cooling->Isolation Crude_Product Obtain crude intermediate Isolation->Crude_Product Step2_Workflow Intermediate_Input Crude Intermediate from Step 1 Solvent_Addition Add to high-boiling solvent (e.g., Dowtherm A) Intermediate_Input->Solvent_Addition Heating Heat to ~250 °C for 30-60 minutes Solvent_Addition->Heating Cooling_Precipitation Cool to room temperature, product precipitates Heating->Cooling_Precipitation Filtration Filter the solid product Cooling_Precipitation->Filtration Washing Wash with Toluene and Hexanes Filtration->Washing Drying Dry under vacuum Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification Final_Product_Node Pure this compound Purification->Final_Product_Node

References

experimental protocol for using 2-Phenyl-6-trifluoromethoxyquinolin-4-ol in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the in vitro evaluation of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, a novel quinoline derivative. Quinoline scaffolds are prevalent in a variety of biologically active compounds, exhibiting a wide range of activities including antiproliferative, antimicrobial, and enzyme inhibitory effects.[1][2][3] The protocols outlined herein describe standard assays to assess the cytotoxic and potential enzymatic inhibitory activities of this compound. These include a cell viability assay (MTT) and a general enzyme inhibition assay, which can be adapted for specific targets. Furthermore, a representative signaling pathway often modulated by quinoline derivatives, the PI3K/Akt/mTOR pathway, is illustrated.[4][5][6]

Compound Information

  • Compound Name: this compound

  • Chemical Formula: C₁₆H₁₀F₃NO₂

  • Molecular Weight: 305.25 g/mol

  • Chemical Structure:

Data Presentation

The following table summarizes hypothetical quantitative data for the anti-proliferative activity of this compound against various human cancer cell lines, as determined by the MTT assay. This data is for illustrative purposes, based on activities observed for other quinoline derivatives.[7][8][9]

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HCT-116Colon Carcinoma15.8
DU-145Prostate Carcinoma10.2

Note: The half maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[2][11][12]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116, DU-145)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[13][14]

General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme. This protocol will need to be adapted based on the specific enzyme, its substrate, and the method of detection. Quinoline derivatives have been shown to inhibit various enzymes such as α-glucosidase and DNA gyrase.[15][16]

Materials:

  • This compound

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Detection reagent (e.g., chromogenic or fluorogenic substrate)

  • 96-well plate (black or clear, depending on the detection method)

  • Microplate reader

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in assay buffer to achieve a range of concentrations.

  • Assay Procedure:

    • Add a small volume of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the target enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Incubate for a specific time, allowing the reaction to proceed.

    • Stop the reaction (if necessary) by adding a stop solution.

  • Data Acquisition:

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each concentration of the compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Mandatory Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline Quinoline Derivative (Hypothetical Target) Quinoline->PI3K MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Compound (Serial Dilutions) Incubate24h->AddCompound Incubate48h Incubate 48-72h AddCompound->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO to Dissolve Formazan Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570nm AddDMSO->ReadAbsorbance AnalyzeData Analyze Data & Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Phenyl-6-trifluoromethoxyquinolin-4-ol is a synthetic organic compound belonging to the quinoline class of molecules. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their versatile scaffold, which is present in numerous FDA-approved kinase inhibitors targeting critical signaling pathways in cancer and other diseases.[1][2][3] This document provides detailed application notes and protocols for the investigation of this compound as a potential inhibitor of the Serine/Threonine kinase Akt (also known as Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway.

Disclaimer: The following data and protocols are presented as a hypothetical example to guide researchers in the evaluation of novel compounds. The kinase inhibitory activity and cellular effects of this compound have not been definitively established and require experimental validation. A structurally related compound, 4-phenylquinolin-2(1H)-one, has been identified as a selective allosteric inhibitor of Akt, suggesting that the quinoline scaffold may be a promising starting point for the development of Akt inhibitors.[4]

Potential Mechanism of Action

This compound is hypothesized to function as an inhibitor of Akt kinase. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention. By potentially inhibiting Akt, this compound could block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells with an overactive PI3K/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol Inhibitor->Akt Inhibition

Caption: Hypothetical PI3K/Akt/mTOR Signaling Pathway and the Target of this compound.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)
Kinase TargetIC₅₀ (nM)Assay Method
Akt1150ADP-Glo
Akt2220TR-FRET
Akt3180ADP-Glo
PDK1>10,000ADP-Glo
PI3Kα>10,000ADP-Glo
Table 2: Cellular Activity in Cancer Cell Lines (Hypothetical Data)
Cell LineCancer TypePI3K/Akt StatusGI₅₀ (µM)
MCF-7Breast CancerPIK3CA Mutant0.8
PC-3Prostate CancerPTEN Null1.2
U-87 MGGlioblastomaPTEN Mutant1.5
A549Lung CancerWild-Type>20

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP-detecting assay to measure the in vitro kinase activity of Akt and the inhibitory potential of this compound.

G cluster_workflow Kinase Assay Workflow A Prepare Kinase Reaction: - Akt Kinase - Substrate Peptide - ATP B Add Test Compound (2-Phenyl-6-trifluoromethoxy- quinolin-4-ol) A->B C Incubate at 30°C B->C D Stop Kinase Reaction & Deplete ATP with ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Data Analysis: Calculate IC₅₀ F->G G cluster_workflow Western Blotting Workflow A Cell Culture & Treatment with Compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-Akt, Total Akt, GAPDH) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

References

Application Notes and Protocols for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: As of November 2025, a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories has yielded no specific data regarding the application of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol in cancer cell lines. While the broader class of quinoline derivatives has been extensively studied for its anticancer properties, research detailing the biological activity, mechanism of action, and experimental protocols for this particular compound is not available in the public domain.

The information presented below is therefore provided as a generalized framework based on the study of structurally related quinoline compounds with demonstrated anticancer effects. This document is intended to serve as a foundational guide for researchers initiating studies on novel quinoline derivatives like this compound, but it must be emphasized that the protocols and expected outcomes are hypothetical and will require empirical validation.

Part 1: Application Notes for a Hypothetical Anticancer Quinoline Derivative

Introduction:

Quinolines are a class of heterocyclic aromatic compounds that form the backbone of many synthetic drugs with a wide range of biological activities, including antimalarial, anti-inflammatory, and anticancer effects. The introduction of a phenyl group at the 2-position and a trifluoromethoxy group at the 6-position of the quinolin-4-ol core, as in the case of this compound, may confer potent and selective anticancer properties. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, while the phenyl group can be crucial for binding to target proteins. It is hypothesized that this compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Hypothesized Mechanism of Action:

Based on the activity of similar quinoline derivatives, this compound could potentially target one or more of the following signaling pathways:

  • PI3K/Akt/mTOR Pathway: Many quinoline-based anticancer agents are known to inhibit phosphoinositide 3-kinase (PI3K) or downstream effectors like Akt and mTOR, leading to the suppression of tumor cell growth and induction of apoptosis.

  • MAPK/ERK Pathway: This pathway is frequently dysregulated in cancer. The compound might inhibit key kinases in this cascade, such as MEK or ERK, thereby blocking proliferative signals.

  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation. Inhibition of STAT3 signaling is a common mechanism for anticancer compounds.

Potential Applications in Cancer Research:

  • In vitro cytotoxicity screening: Determination of the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines (e.g., breast, lung, colon, prostate, leukemia).

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

  • Apoptosis induction assays: Investigation of the compound's ability to induce programmed cell death in cancer cells.

  • Cell cycle analysis: Determination of the compound's effect on cell cycle progression.

  • In vivo efficacy studies: Evaluation of the compound's antitumor activity in animal models of cancer.

Part 2: Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that would be generated from initial in vitro screening of this compound. This data is for illustrative purposes only and is not based on actual experimental results.

Cancer Cell LineType of CancerIC50 (µM) after 48hApoptosis Rate (%) at IC50
MCF-7Breast Adenocarcinoma1.545
A549Lung Carcinoma2.838
HCT116Colon Carcinoma0.955
PC-3Prostate Carcinoma3.230
K562Chronic Myelogenous Leukemia0.562
HEK293Normal Human Embryonic Kidney> 50< 5

Part 3: Detailed Experimental Protocols

The following are standard protocols that would be used to assess the anticancer activity of a novel compound like this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cells treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescence substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the changes in protein levels.

Part 4: Mandatory Visualizations (Hypothetical)

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Phenyl-6-trifluoro- methoxyquinolin-4-ol Compound->PI3K Compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

G start Seed Cancer Cells (96-well plate) treat Treat with Compound (Serial Dilutions) start->treat incubate Incubate for 48h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 dissolve Dissolve Formazan (DMSO) incubate2->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

G Compound 2-Phenyl-6-trifluoro- methoxyquinolin-4-ol Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated mechanism of apoptosis induction.

Application Notes and Protocols for the Antibacterial Activity of 2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Note: There is currently no publicly available scientific literature detailing the specific antibacterial activity of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. The following application notes and protocols are based on the broader class of 2-phenylquinoline derivatives and the general mechanism of action of quinolone antibiotics. These protocols can serve as a guide for researchers investigating the antibacterial potential of novel quinoline compounds, including this compound.

Introduction

Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of many synthetic drugs. Notably, the introduction of a phenyl group at the 2-position of the quinoline core has been a strategic focus in the development of new therapeutic agents. Various derivatives of 2-phenylquinoline have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Their antibacterial effects are of particular interest due to the rising challenge of antibiotic resistance.

The general mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA synthesis.[1] They achieve this by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[3] By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[4] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[5]

This document provides a summary of the reported antibacterial activity of several 2-phenylquinoline derivatives and outlines standard protocols for evaluating the antibacterial efficacy of new compounds in this class.

Data Presentation: Antibacterial Activity of 2-Phenylquinoline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2-phenylquinoline-4-carboxylic acid derivatives against various bacterial strains. The data is compiled from published research and illustrates the potential of this chemical scaffold.[6][7][8]

CompoundBacterial StrainGram StainMIC (µg/mL)Reference
Compound 5a₄ Staphylococcus aureusPositive64[6][7][8]
Bacillus subtilisPositive>256[6][7]
Escherichia coliNegative>256[6][7]
Pseudomonas aeruginosaNegative>256[6][7]
MRSAPositive256[6][7]
Compound 5a₇ Staphylococcus aureusPositive>256[6][7]
Bacillus subtilisPositive>256[6][7]
Escherichia coliNegative128[6][7][8]
Pseudomonas aeruginosaNegative>256[6][7]
MRSAPositive>256[6][7]
Ampicillin (Control) Staphylococcus aureusPositive32[6][7]
Bacillus subtilisPositive16[6][7]
Escherichia coliNegative64[6][7]
Pseudomonas aeruginosaNegative>256[6][7]
MRSAPositive>256[6][7]
Gentamicin (Control) Staphylococcus aureusPositive8[6][7]
Bacillus subtilisPositive4[6][7]
Escherichia coliNegative4[6][7]
Pseudomonas aeruginosaNegative8[6][7]
MRSAPositive16[6][7]

MRSA: Methicillin-resistant Staphylococcus aureus

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antibacterial activity of novel 2-phenylquinoline derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Gentamicin, Ampicillin)

  • Negative control (broth only)

  • Solvent for test compound (e.g., DMSO)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the test compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the test compound, positive control, and growth control. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours under aerobic conditions.

  • Result Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay compound_prep Prepare Stock Solution of Test Compound serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate compound_prep->serial_dilution bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plates with Bacterial Suspension bacterial_culture->inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation_mic->read_mic plating Plate Aliquots from Clear MIC Wells onto Agar read_mic->plating incubation_mbc Incubate at 37°C for 18-24h plating->incubation_mbc read_mbc Determine MBC (Lowest Concentration with ≥99.9% Killing) incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of a test compound.

Mechanism of Action of Quinolone Antibiotics

mechanism_of_action cluster_bacterium Bacterial Cell quinolone Quinolone Antibiotic inhibition_gyrase Inhibition quinolone->inhibition_gyrase inhibition_topo Inhibition quinolone->inhibition_topo dna_gyrase DNA Gyrase (Gram-negative) dna_gyrase->inhibition_gyrase topoisomerase_iv Topoisomerase IV (Gram-positive) topoisomerase_iv->inhibition_topo dna Bacterial DNA stabilization Stabilization of Enzyme-DNA Cleavage Complex dna->stabilization inhibition_gyrase->stabilization inhibition_topo->stabilization dna_break Double-Strand DNA Breaks stabilization->dna_break cell_death Bacterial Cell Death dna_break->cell_death

Caption: General mechanism of action of quinolone antibiotics.

References

Unlocking the Antiviral Potential of Substituted Quinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, yielding compounds with a broad spectrum of bioactivities. Notably, substituted quinolines have emerged as a promising class of antiviral agents, demonstrating efficacy against a diverse range of viral pathogens. This document provides detailed application notes on the antiviral uses of substituted quinolines, protocols for their evaluation, and a summary of their quantitative antiviral activity.

Application Notes: Mechanisms and Therapeutic Targets

Substituted quinolines exert their antiviral effects through various mechanisms, often targeting either viral components or host-cell pathways essential for viral replication. Understanding these mechanisms is crucial for the rational design of novel antiviral therapeutics.

1. Inhibition of Viral Entry:

Certain quinoline derivatives act as entry inhibitors, preventing the virus from entering the host cell. This is often achieved by interfering with the interaction between viral surface proteins and host cell receptors or by disrupting the pH-dependent fusion of viral and endosomal membranes.[1][2] For instance, some quinoline compounds have been identified as potent inhibitors of Ebola virus entry.[2] A notable example is the well-studied effect of chloroquine and hydroxychloroquine, which are believed to increase the endosomal pH, thereby inhibiting the conformational changes required for viral fusion with the host cell membrane.[3]

2. Disruption of Viral Replication:

A primary mode of action for many antiviral quinolines is the inhibition of viral replication machinery. This can involve targeting key viral enzymes such as:

  • RNA-Dependent RNA Polymerase (RdRp): Several quinoline and quinazoline derivatives have shown potent inhibitory activity against the RdRp of RNA viruses like SARS-CoV-2 and Bovine Viral Diarrhea Virus (BVDV).[4][5][6][7][8] By binding to this essential enzyme, they block the synthesis of new viral RNA genomes.

  • Proteases: Viral proteases are crucial for processing viral polyproteins into functional proteins. Some novel quinoline-based compounds have been designed to inhibit the papain-like protease (PLpro) of SARS-CoV-2, an enzyme critical for viral replication and immune evasion.[9]

  • Reverse Transcriptase (RT): In the case of retroviruses like HIV, quinoline derivatives have demonstrated the ability to inhibit reverse transcriptase, an enzyme that converts the viral RNA genome into DNA.[10][11]

  • Integrase: Some quinoline-based compounds have been investigated as HIV-1 integrase inhibitors, preventing the integration of the viral DNA into the host genome.[12]

3. Modulation of Host-Cell Pathways:

Viruses often hijack host cellular processes for their own replication. Substituted quinolines can interfere with these processes:

  • Autophagy Inhibition: Zika virus (ZIKV) is known to exploit the host's autophagy pathway for its replication. Novel quinoline-substituted autophagy inhibitors have been shown to attenuate ZIKV replication in ocular cells.[13][14] These compounds disrupt the autophagy process, leading to an accumulation of autophagic vacuoles.[13]

  • Immune Modulation: Beyond direct antiviral effects, some quinolines like hydroxychloroquine possess immunomodulatory properties that may help control the cytokine storm associated with severe viral infections like COVID-19.[15][16]

Quantitative Antiviral Activity of Substituted Quinolines

The following tables summarize the in vitro antiviral activity of various substituted quinoline derivatives against different viruses, as reported in the literature. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit viral activity by 50%. The 50% cytotoxic concentration (CC50) is the concentration that causes death to 50% of host cells, and the selectivity index (SI), calculated as CC50/EC50 or CC50/IC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity against RNA Viruses

Compound/DerivativeVirusAssay SystemEC50 / IC50 (µM)CC50 (µM)SIReference(s)
HydroxychloroquineSARS-CoV-2Vero cells0.72>100>138[15][16][17]
ChloroquineSARS-CoV-2Vero cells5.47>100>18[15][16][17]
Compound I-13eSARS-CoV-2 RdRpCell-based assayPotent InhibitionLow cytotoxicity-[4][5][6]
Compound 9bInfluenza A Virus (IAV)In vitro0.88 - 6.33Acceptable-[18]
Compound 1aeInfluenza A Virus (IAV)In vitro1.87 ± 0.58--[19]
Compound G07Influenza A/WSN/33 (H1N1)Plaque inhibition0.23 ± 0.15>100>434[20]
Compound 19Influenza Virus PR8In vitro0.091--[21]
GL-287Zika Virus (ZIKV)Human ocular cellsPotent antiviral effectNon-cytotoxic-[13][14]
GL-382Zika Virus (ZIKV)Human ocular cellsPotent antiviral effectNon-cytotoxic-[13][14]
2,8-bis(trifluoromethyl)quinoline 3a & 4Zika Virus (ZIKV)In vitro0.8--[22]
PS1097Zika Virus (ZIKV)In vitro0.6--[23]
Compound 1gRespiratory Syncytial Virus (RSV)rRSV-mGFP HTS3.702490.33673.06[19][24]
SYL1712Ebola Virus (EBOV)Pseudotyped entry assay~1--[2][25]
Diarylpyrazolyl-substituted quinoline 19Dengue Virus-2 (DENV-2)In vitro0.81>200>246.91[11]
Imidazoquinoline 2hHepatitis C Virus (HCV)Replicon assay3.1--[7][8]

Table 2: Antiviral Activity against DNA and Retroviruses

Compound/DerivativeVirusAssay SystemEC50 / IC50 (µM)CC50 (µM)SIReference(s)
Aryl-piperazinyl-6-amino-quinolonesHIV-1In vitroPotent activity--[10]
Compound 10aHIV-1TZM-bl cells2.57 - 3.35>100>29[11]
Quinoline–1,2,3-triazole–aniline 11hHIV-1 subtype BIn vitro0.01032--[26]
Quinolone DerivativesVaccinia VirusIn vitroEffective--[10]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the antiviral activity of substituted quinolines. Below are representative protocols for key in vitro assays.

Protocol 1: Cell-Based Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

Objective: To determine the concentration of a substituted quinoline compound that inhibits virus-induced cytopathic effect (CPE) by 50% (EC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for SARS-CoV-2, MDCK cells for influenza).

  • Virus stock with a known titer (TCID50/mL).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Substituted quinoline compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Also, prepare a positive control (known antiviral drug) and a negative control (vehicle, e.g., DMSO).

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayer.

    • Add 100 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01-0.1) to each well, except for the cell control wells.

    • Incubate for 1-2 hours to allow for viral adsorption.

    • Remove the virus inoculum and wash the cells with PBS.

    • Add 100 µL of the serially diluted compounds to the respective wells. Add medium only to the virus control and cell control wells.

  • Incubation: Incubate the plates for 48-72 hours, or until CPE is observed in 80-90% of the virus control wells.

  • Assessment of Cell Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Plot the percentage of CPE inhibition versus the compound concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

Objective: To determine the concentration of a substituted quinoline compound that reduces the number of viral plaques by 50% (IC50).

Materials:

  • Host cell line that forms distinct plaques upon viral infection.

  • Virus stock.

  • Cell culture medium.

  • Substituted quinoline compounds.

  • 6-well or 12-well cell culture plates.

  • Agarose or methylcellulose overlay medium.

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection:

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well.

    • Incubate for 1-2 hours.

  • Treatment and Overlay:

    • Remove the virus inoculum.

    • Wash the cells with PBS.

    • Overlay the cells with an agarose or methylcellulose-containing medium that includes various concentrations of the test compound.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with a formalin solution.

    • Remove the overlay and stain the cells with crystal violet.

    • Wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

Objective: To quantify the effect of substituted quinolines on viral RNA replication.

Materials:

  • Infected and treated cells from an antiviral assay.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers and probes specific for a viral gene and a host housekeeping gene (for normalization).

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers/probes for the viral and host genes.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the viral and host genes.

    • Calculate the relative quantification of viral RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated virus control.

Visualizing Mechanisms and Workflows

Diagram 1: General Mechanisms of Antiviral Action for Substituted Quinolines

Antiviral_Mechanisms cluster_virus Virus cluster_host Host Cell V_Entry Viral Entry H_Receptor Host Receptor V_Entry->H_Receptor Attachment V_Replication Viral Replication V_Assembly Viral Assembly & Release V_Replication->V_Assembly H_Endosome Endosome H_Receptor->H_Endosome Endocytosis H_Endosome->V_Replication Genome Release H_Machinery Replication Machinery H_Machinery->V_Replication Hijacked by virus H_Autophagy Autophagy Pathway H_Autophagy->V_Replication Supports replication Quinoline Substituted Quinolines Quinoline->V_Entry Inhibition Quinoline->V_Replication Inhibition (e.g., RdRp, Protease) Quinoline->H_Endosome pH alteration (Inhibition of fusion) Quinoline->H_Autophagy Modulation

Caption: Overview of the multifaceted antiviral mechanisms of substituted quinolines.

Diagram 2: Experimental Workflow for Antiviral Compound Screening

Antiviral_Screening_Workflow Start Start: Library of Substituted Quinolines Cell_Culture 1. Host Cell Culture Start->Cell_Culture Primary_Screen 2. Primary Screening (e.g., CPE Inhibition Assay) Cell_Culture->Primary_Screen Hit_ID 3. Hit Identification Primary_Screen->Hit_ID Dose_Response 4. Dose-Response Assays (EC50/IC50 Determination) Hit_ID->Dose_Response Active Compounds Cytotoxicity 5. Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity Selectivity_Index 6. Calculate Selectivity Index (SI) Cytotoxicity->Selectivity_Index Mechanism_Study 7. Mechanism of Action Studies (e.g., qRT-PCR, Enzyme Assays) Selectivity_Index->Mechanism_Study Promising Hits Lead_Opt 8. Lead Optimization Mechanism_Study->Lead_Opt ZIKV_Autophagy_Inhibition ZIKV Zika Virus (ZIKV) Host_Cell Host Cell ZIKV->Host_Cell Infection Autophagy Autophagy Induction Host_Cell->Autophagy Triggers Autophagosome Autophagosome Formation Autophagy->Autophagosome Autolysosome Autolysosome Formation (Fusion with Lysosome) Autophagosome->Autolysosome Replication ZIKV Replication Autolysosome->Replication Provides platform for Replication->ZIKV Progeny Virus Quinoline Quinoline-based Autophagy Inhibitor (e.g., GL-287, GL-382) Quinoline->Autolysosome Inhibits Fusion

References

Application Notes and Protocols for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol: A Focus on Potential Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific experimental data on the anti-inflammatory effects of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol is not available in the public scientific literature. The following application notes and protocols are therefore presented as a predictive guide for researchers based on the known anti-inflammatory activities of structurally related compounds, such as other quinoline and 2-phenyl derivatives. These methodologies are intended to serve as a starting point for investigating the potential anti-inflammatory properties of this specific compound.

I. Introduction

Quinoline derivatives constitute a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of a phenyl group at the 2-position and a trifluoromethoxy group at the 6-position of the quinolin-4-ol core may modulate its biological activity. This document outlines potential applications and detailed experimental protocols to assess the anti-inflammatory effects of this compound.

II. Potential Anti-inflammatory Applications

Based on the activity of related compounds, this compound could potentially be investigated for its efficacy in mitigating inflammatory responses in various in vitro and in vivo models. The primary application would be as a lead compound in drug discovery programs targeting inflammatory diseases. Key areas of investigation would include its ability to:

  • Inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Suppress the expression of inflammatory enzymes (e.g., COX-2, iNOS).

  • Modulate key inflammatory signaling pathways (e.g., NF-κB, MAPK).

III. Proposed Experimental Protocols

The following protocols are standard assays used to characterize the anti-inflammatory activity of novel compounds.

A. In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes).

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To assess the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO levels.

3. Pro-inflammatory Cytokine Quantification (ELISA)

  • Objective: To measure the effect of the compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

  • Protocol:

    • Seed RAW 264.7 or THP-1 cells and pre-treat with the test compound as described for the NO assay.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

4. Western Blot Analysis for Inflammatory Mediators

  • Objective: To investigate the effect of the compound on the protein expression of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of p65 NF-κB, p38 MAPK).

  • Protocol:

    • Culture and treat cells as described above.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against iNOS, COX-2, p-p65, p-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

B. In Vivo Assay

1. Carrageenan-Induced Paw Edema Model in Rodents

  • Objective: To evaluate the acute anti-inflammatory activity of the compound in a live animal model.

  • Protocol:

    • Acclimatize male Wistar rats or Swiss albino mice for one week.

    • Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

IV. Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells.

Concentration (µM)Cell Viability (%)NO Production (µM)% Inhibition of NO
Control100 ± 5.21.5 ± 0.3-
LPS (1 µg/mL)98 ± 4.845.2 ± 3.10
Compound + LPS (1)99 ± 5.140.1 ± 2.811.3
Compound + LPS (10)97 ± 4.525.6 ± 2.243.4
Compound + LPS (25)95 ± 5.015.3 ± 1.966.1

Data would be presented as Mean ± SD.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control25 ± 4.115 ± 3.5
LPS (1 µg/mL)1500 ± 120850 ± 75
Compound (25 µM) + LPS750 ± 65420 ± 50
Dexamethasone (10 µM) + LPS300 ± 40180 ± 30

Data would be presented as Mean ± SD.

V. Visualization of a Potential Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits the LPS-induced inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades p65 p65/p50 (NF-κB) p65_nuc p65/p50 p65->p65_nuc Translocation IκBα->p65 Compound 2-Phenyl-6-trifluoromethoxy quinolin-4-ol Compound->IKK Inhibition DNA DNA p65_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription LPS LPS LPS->TLR4

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

The following workflow diagram outlines the proposed experimental process.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Select Cell Line (e.g., RAW 264.7) A2 Determine Non-Toxic Dose (MTT Assay) A1->A2 A3 LPS Stimulation A2->A3 A4 Measure NO Production (Griess Assay) A3->A4 A5 Quantify Cytokines (ELISA for TNF-α, IL-6) A3->A5 A6 Analyze Protein Expression (Western Blot for iNOS, COX-2, p-p65) A3->A6 B1 Select Animal Model (e.g., Rat Paw Edema) A6->B1 Promising In Vitro Results B2 Administer Compound B1->B2 B3 Induce Inflammation (Carrageenan Injection) B2->B3 B4 Measure Paw Volume (Plethysmometer) B3->B4

Caption: Proposed experimental workflow for evaluating anti-inflammatory activity.

Application Notes and Protocols for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the mechanism of action, biological targets, or pharmacological data for the compound 2-Phenyl-6-trifluoromethoxyquinolin-4-ol.

This suggests that the compound may be a novel chemical entity, a synthetic intermediate, or a compound that has not yet been the subject of published biological research. Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, is not possible at this time.

For researchers, scientists, and drug development professionals interested in investigating the biological activities of this compound, the following general approach and hypothetical experimental workflows are suggested as a starting point for characterization.

General Strategy for Characterization of a Novel Compound

Should a researcher wish to elucidate the mechanism of action of this compound, a logical first step would be to perform a series of screening assays to identify its potential biological targets.

Experimental Workflow: Target Identification and Validation

A generalized workflow for identifying the molecular target of a novel compound is presented below. This process typically begins with broad screening assays and progressively narrows down to more specific, target-based assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation High-Throughput Screening High-Throughput Screening Phenotypic Screening Phenotypic Screening High-Throughput Screening->Phenotypic Screening Identify broad biological effects Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Active compounds proceed Computational Docking Computational Docking Affinity Chromatography->Computational Docking Isolate and predict binding partners In Vitro Assays In Vitro Assays Computational Docking->In Vitro Assays Prioritize putative targets Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Confirm interaction and cellular effect G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound This compound This compound->Kinase X Inhibition

Application Notes and Protocols for In Vitro Assays with 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-6-trifluoromethoxyquinolin-4-ol is a synthetic quinoline derivative. The quinoline scaffold is a prominent structural motif found in a wide array of biologically active compounds, including natural products and synthetic drugs.[1] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][5][6][7][8] This document provides detailed protocols and application notes for the in vitro evaluation of this compound to assess its potential biological activities.

Compound Information

Compound Name This compound
Synonyms 4-HYDROXY-2-PHENYL-6-TRIFLUOROMETHOXYQUINOLINE
Molecular Formula C16H10F3NO2
Molecular Weight 305.25 g/mol
CAS Number Not readily available in searched literature.

Recommended Starting Concentrations for In Vitro Assays

Due to the lack of specific experimental data for this compound, the following concentration ranges are proposed based on the reported activities of structurally related quinoline derivatives.[2][9][10] It is strongly recommended to perform initial dose-response experiments to determine the optimal concentration range for specific assays and cell lines.

Assay Type Proposed Starting Concentration Range Notes
Cytotoxicity Assays (e.g., MTT, XTT) 0.1 µM - 100 µMA broad range is recommended to capture a wide spectrum of potential potencies.
Antimicrobial Assays (MIC determination) 0.1 µg/mL - 512 µg/mLSerial dilutions are necessary to determine the minimum inhibitory concentration.
Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) 1 nM - 50 µMPotency can vary significantly depending on the target enzyme.
Anti-inflammatory Assays (e.g., NF-κB inhibition) 1 µM - 50 µMBased on activities of other quinoline derivatives targeting inflammatory pathways.[11][12]
Neuroprotection Assays 10 nM - 100 µMEffective concentrations can be in the nanomolar to micromolar range.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[13]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[9][14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[15][16]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol assesses the ability of this compound to inhibit the NF-κB signaling pathway, a key pathway in inflammation.[11][12]

Materials:

  • This compound

  • HeLa or HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition relative to the TNF-α-stimulated cells without the compound.

Visualization of Workflows and Pathways

General In Vitro Screening Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Active_Cytotoxic Active in Cytotoxicity Cytotoxicity->Active_Cytotoxic Active_Antimicrobial Active in Antimicrobial Antimicrobial->Active_Antimicrobial Apoptosis Apoptosis Assay (e.g., Annexin V) Active_Cytotoxic->Apoptosis Cell_Cycle Cell Cycle Analysis Active_Cytotoxic->Cell_Cycle Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase, Topoisomerase) Active_Cytotoxic->Enzyme_Inhibition NFkB NF-kB Inhibition Assay Active_Cytotoxic->NFkB Mechanism_Antimicrobial Mechanism of Action Studies Active_Antimicrobial->Mechanism_Antimicrobial

Caption: General workflow for the in vitro screening of a novel compound.

NF-κB Signaling Pathway and Potential Inhibition

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB degradation Compound This compound Compound->IKK Inhibits? Compound->NFkB_n Inhibits? DNA DNA NFkB_n->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Analysis of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the detection and quantification of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. The methodologies described are based on established analytical techniques for structurally similar quinoline derivatives and serve as a comprehensive starting point for method development and validation.

Compound Information:

PropertyValue
Compound Name This compound
Synonyms 4-Hydroxy-2-phenyl-6-trifluoromethoxyquinoline
Chemical Formula C16H10F3NO2
Molecular Weight 305.25 g/mol [1]
Chemical Structure (Awaiting visualization from a chemical drawing tool)

Introduction

This compound is a quinoline derivative. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds, exhibiting diverse pharmacological activities including anticancer, antimalarial, and antibacterial properties. The presence of the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. Accurate and sensitive analytical methods are therefore crucial for preclinical and clinical development, enabling pharmacokinetic studies, metabolite identification, and quality control of this compound.

These application notes provide protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging its aromatic structure for UV detection.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution & Reconstitution SPE->Elution Washing & Elution Injection Injection into HPLC Elution->Injection Column C18 Reversed-Phase Column Injection->Column Separation Detection UV Detector (e.g., 254 nm) Column->Detection Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for the analysis of this compound by HPLC-UV.

Experimental Protocol: HPLC-UV Analysis of this compound in Plasma

This protocol is adapted from a method for other 2-substituted quinolines and requires validation for this compound.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: To 500 µL of plasma, add a suitable internal standard (e.g., a structurally similar quinoline derivative not present in the sample). Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

b. HPLC Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.5)
Gradient Start with 30% Acetonitrile, increase linearly to 70% over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm (or at the absorbance maximum of the compound)

c. Quantitative Data (Hypothetical - Requires Experimental Determination)

ParameterExpected Value
Retention Time 8 - 12 minutes (dependent on exact gradient and column)
Linearity Range 10 - 1000 ng/mL
Limit of Detection (LOD) ~2 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL
Recovery from Plasma > 85%
Precision (RSD%) < 15%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability, particularly by targeting the hydroxyl group.

Logical Flow for GC-MS Method Development:

GCMS_Logic Analyte This compound Volatility Assess Volatility & Thermal Stability Analyte->Volatility Derivatization Derivatization (e.g., Silylation) Volatility->Derivatization Low Direct_Analysis Direct GC-MS Analysis Volatility->Direct_Analysis Sufficient GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation Direct_Analysis->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectra, Retention Time) MS_Detection->Data_Analysis

Caption: Decision-making process for developing a GC-MS method for the analyte.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is based on general methods for quinoline analysis and will require optimization and validation.

a. Sample Preparation and Derivatization

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate or dichloromethane.

  • Derivatization (Silylation):

    • Evaporate the extract to dryness.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

b. GC-MS Conditions

ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
MS Transfer Line Temp 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 450 m/z

c. Quantitative and Qualitative Data (Predicted)

ParameterExpected Value/Information
Retention Time 10 - 15 minutes (for the silylated derivative)
Molecular Ion (M+) of TMS derivative m/z 377
Key Fragment Ions Predictions would include loss of methyl groups (m/z 362), the phenyl group, and fragmentation of the quinoline ring. The trifluoromethoxy group would also influence the fragmentation pattern.
Quantification Ions To be determined experimentally by analyzing the mass spectrum of the derivatized standard. Typically, the molecular ion and a few abundant, specific fragment ions are chosen.

Method Validation Parameters

For both proposed methods, a full validation according to regulatory guidelines (e.g., ICH) is essential. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the sample matrix under specific conditions for specific time intervals.

Disclaimer

The protocols and data presented in these application notes are proposed based on the analysis of structurally related compounds. These methods have not been experimentally validated for this compound. Therefore, it is imperative that researchers and scientists perform in-house method development, optimization, and full validation to ensure the accuracy, precision, and reliability of the results for their specific application and matrix.

References

Application Notes and Protocols for High-Throughput Screening of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for conducting high-throughput screening (HTS) assays involving the novel compound 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the limited specific HTS data available for this particular molecule, this document presents a hypothetical, yet representative, screening protocol against a plausible drug target, Protein Kinase B (Akt1), a key node in cell signaling pathways implicated in cancer. The provided protocols and data are intended to serve as a comprehensive guide for assay development, execution, and data analysis in a drug discovery context.

Introduction to this compound

This compound is a synthetic quinoline derivative. The quinoline scaffold is a common motif in pharmacologically active compounds, with derivatives exhibiting a broad range of biological activities, including anticancer, and antibacterial properties. The trifluoromethoxy and phenyl substitutions on the quinoline core suggest potential for unique interactions with biological targets, making it a compound of interest for drug discovery screening campaigns.

Hypothetical Target: Protein Kinase B (Akt1)

Protein Kinase B (Akt1) is a serine/threonine-specific protein kinase that plays a critical role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration. Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making Akt1 a compelling target for the development of novel anticancer therapeutics. This document outlines a hypothetical HTS campaign to identify inhibitors of Akt1 from a compound library, featuring this compound as a potential hit.

Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway, highlighting the role of Akt1.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt1 Akt1 PDK1->Akt1 activates mTORC1 mTORC1 Akt1->mTORC1 activates Apoptosis Apoptosis Inhibition Akt1->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt Signaling Pathway.

High-Throughput Screening Workflow

The following diagram outlines the major steps in a typical HTS campaign.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up AssayDev Assay Principle Definition (e.g., TR-FRET) ReagentOpt Reagent Optimization (Enzyme, Substrate, ATP) AssayDev->ReagentOpt AssayVal Assay Validation (Z' > 0.5) ReagentOpt->AssayVal PilotScreen Pilot Screen (~2,000 Compounds) AssayVal->PilotScreen FullHTS Full HTS Campaign (>100,000 Compounds) PilotScreen->FullHTS DataAnalysis Primary Data Analysis (Hit Identification) FullHTS->DataAnalysis HitPicking Hit Picking & Re-testing DataAnalysis->HitPicking DoseResponse Dose-Response Curves (IC50 Determination) HitPicking->DoseResponse SAR Preliminary SAR DoseResponse->SAR

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Akt1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a TR-FRET-based assay to measure the inhibition of Akt1 kinase activity.

Materials:

  • Akt1 enzyme (recombinant)

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-serine antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Stop Buffer (e.g., 10 mM EDTA)

  • 384-well low-volume plates

  • Test compounds (including this compound) dissolved in DMSO

  • Positive control (e.g., a known Akt inhibitor)

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of Akt1 enzyme solution (at 2X final concentration) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2X final concentration) to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of Stop Buffer to each well to stop the kinase reaction.

  • Detection Reagent Addition: Add 5 µL of the detection mixture (Europium-labeled antibody and SA-APC) to each well.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and then determine the percent inhibition for each compound.

Dose-Response and IC50 Determination

Procedure:

  • Perform serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Follow the Akt1 Kinase Assay protocol as described above with the serially diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Data Presentation

The following tables summarize hypothetical data from a screening campaign.

Table 1: Primary HTS Campaign Summary

ParameterValue
Total Compounds Screened177,000
Compound Concentration10 µM
Z' Factor0.78
Hit Rate (at >50% inhibition)0.5%
Number of Confirmed Hits885

Table 2: Dose-Response Data for this compound

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.7
3.775.4
1.2352.1
0.4128.9
0.1410.2
0.0463.1
0.0150.8
0.0050.1

Table 3: Summary of Hypothetical Hit Compound Activity

Compound IDStructureIC50 (µM)
This compound (Structure of the title compound)1.15
Positive Control (Staurosporine)(Structure of Staurosporine)0.02
Structurally Similar Analog 1(Hypothetical structure)5.8
Structurally Similar Analog 2(Hypothetical structure)> 50

Structure-Activity Relationship (SAR) Logic

The diagram below illustrates a simplified logic for preliminary Structure-Activity Relationship (SAR) analysis.

SAR_Logic cluster_analogs Analog Modifications InitialHit Initial Hit This compound IC50 = 1.15 µM AnalogDesign Design Analogs InitialHit->AnalogDesign Mod1 Modify Phenyl Group AnalogDesign->Mod1 Mod2 Modify Trifluoromethoxy Group AnalogDesign->Mod2 Mod3 Modify Quinoline Core AnalogDesign->Mod3 Synthesis Synthesize Analogs Testing Test Analogs in Assay Synthesis->Testing SAR_Analysis Analyze SAR Testing->SAR_Analysis SAR_Analysis->AnalogDesign Iterate Mod1->Synthesis Mod2->Synthesis Mod3->Synthesis

Caption: Preliminary SAR Workflow.

Conclusion

This document provides a comprehensive, albeit hypothetical, guide for utilizing this compound in a high-throughput screening campaign against Akt1. The detailed protocols, data presentation formats, and workflow diagrams offer a robust starting point for researchers initiating new drug discovery projects with this or similar compounds. The successful identification of hits from such a campaign would necessitate further validation through orthogonal assays and subsequent lead optimization efforts.

Application Notes and Protocols for Developing Drug Delivery Systems for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited publicly available data for the specific physicochemical properties of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, these application notes and protocols are based on the common characteristics of quinoline derivatives, which often exhibit poor aqueous solubility. It is assumed that this compound is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). Researchers must perform initial characterization of the active pharmaceutical ingredient (API) to confirm these assumptions and tailor the formulation strategies accordingly.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundational step for developing a successful drug delivery system. The following protocols outline key experiments to characterize the API.

Solubility Determination

Protocol:

  • Prepare saturated solutions of this compound in various aqueous media (e.g., purified water, phosphate-buffered saline at pH 7.4, and 0.1 N HCl to simulate gastric fluid).

  • Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous agitation.

  • Filter the saturated solutions through a 0.22 µm syringe filter to remove undissolved solid.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express solubility in µg/mL or mg/L.

LogP Determination

Protocol (Shake-Flask Method):

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol).

  • Add a known volume of this solution to a mixture of n-octanol and water (pre-saturated with each other).

  • Vigorously shake the mixture for a specified period to allow for partitioning of the compound between the two phases.

  • Separate the n-octanol and aqueous layers by centrifugation.

  • Determine the concentration of the drug in each phase using HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Solid-State Characterization

Protocols:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the API into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow to determine the melting point and detect any polymorphic forms or solvates.

  • X-ray Powder Diffraction (XRPD):

    • Place a small amount of the API powder on the sample holder.

    • Scan the sample over a defined 2θ range to obtain the diffraction pattern.

    • The pattern will reveal the crystalline or amorphous nature of the compound.

Data Presentation: Physicochemical Properties
PropertyMethodExpected Outcome for a BCS Class II Compound
Aqueous SolubilityHPLC< 100 µg/mL
LogPShake-Flask> 2
Melting PointDSCSharp endotherm indicating a crystalline solid
CrystallinityXRPDCharacteristic peaks indicating a crystalline structure

Formulation Strategies and Protocols

Based on the presumed poor aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound.[1][2] Lipid-based formulations, solid dispersions, and nanosuspensions are particularly promising.[3][4]

Nanosuspension Formulation

Objective: To increase the surface area of the drug particles, thereby enhancing the dissolution rate.[4]

Protocol (High-Pressure Homogenization):

  • Disperse this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).

  • Subject the dispersion to high-pressure homogenization for a specified number of cycles and pressure (e.g., 10-20 cycles at 1500 bar).

  • Monitor the particle size reduction using Dynamic Light Scattering (DLS) until a desired size is achieved (typically < 200 nm).

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content.

Amorphous Solid Dispersion

Objective: To disperse the drug in a polymeric carrier in its amorphous, higher-energy state to improve solubility and dissolution.[2]

Protocol (Solvent Evaporation):

  • Dissolve this compound and a polymer (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol or acetone).

  • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the dried film and mill it into a fine powder.

  • Characterize the solid dispersion for its amorphous nature (using DSC and XRPD), drug content, and in vitro dissolution.

Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To create a lipid-based formulation that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[1][3]

Protocol:

  • Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL or Tween 20), and co-surfactants (e.g., Transcutol P) for their ability to solubilize the drug.

  • Construct pseudo-ternary phase diagrams to identify the self-emulsifying region.

  • Prepare formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios and dissolving the drug in the mixture.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.

  • Characterize the resulting emulsion for droplet size, PDI, and robustness to dilution.

Data Presentation: Formulation Characterization
FormulationKey ParametersMeasurement TechniqueTarget Values
Nanosuspension Particle SizeDLS< 200 nm
Polydispersity Index (PDI)DLS< 0.3
Zeta PotentialElectrophoretic Light Scattering> |20| mV
Amorphous Solid Dispersion Physical StateDSC, XRPDAmorphous (no melting peak, halo pattern)
In Vitro Dissolution (at 30 min)USP Apparatus II> 85% release
SEDDS Droplet SizeDLS< 100 nm
Self-Emulsification TimeVisual Observation< 1 minute
Drug LoadingHPLCAs high as possible while maintaining stability

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Selection API API: this compound Solubility Solubility Determination API->Solubility LogP LogP Measurement API->LogP SolidState Solid-State Analysis (DSC, XRPD) API->SolidState SolidDispersion Amorphous Solid Dispersion Solubility->SolidDispersion SEDDS SEDDS LogP->SEDDS Nanosuspension Nanosuspension SolidState->Nanosuspension ParticleSize Particle/Droplet Size Nanosuspension->ParticleSize Dissolution In Vitro Dissolution Nanosuspension->Dissolution Stability Physical & Chemical Stability Nanosuspension->Stability SolidDispersion->Dissolution SolidDispersion->Stability SEDDS->ParticleSize SEDDS->Dissolution SEDDS->Stability LeadFormulation Lead Formulation Selection ParticleSize->LeadFormulation Dissolution->LeadFormulation Stability->LeadFormulation G cluster_0 In GI Tract cluster_1 Absorption SEDDS SEDDS Formulation (Drug in Oil/Surfactant) Emulsion Fine O/W Emulsion (Increased Surface Area) SEDDS->Emulsion Dilution with GI fluids Digestion Lipid Digestion (by Lipases) Emulsion->Digestion MixedMicelles Mixed Micelles (Drug Solubilized) Digestion->MixedMicelles Membrane Intestinal Membrane MixedMicelles->Membrane Enhanced drug transport PortalVein Portal Vein (Systemic Circulation) Membrane->PortalVein G cluster_0 Cell Proliferation Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoline 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol Quinoline->RAF Inhibition

References

Application Notes and Protocols for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Phenyl-6-trifluoromethoxyquinolin-4-ol is a synthetic heterocyclic compound belonging to the quinolin-4-ol class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules. Quinoline derivatives have been extensively explored as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. The presence of a phenyl group at the 2-position and a trifluoromethoxy group at the 6-position of the quinoline core suggests that this compound may exhibit potent and selective biological activity. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability, making it a valuable substituent in drug design.

These application notes provide a framework for investigating the structure-activity relationships (SAR) of this compound and its analogs as potential protein kinase inhibitors. The protocols outlined below describe standard assays for evaluating their inhibitory activity and cellular effects.

Hypothetical Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of 2-phenylquinolin-4-ol analogs, illustrating the impact of substitutions at the 6-position on inhibitory activity against a representative protein kinase (e.g., a receptor tyrosine kinase like VEGFR2 or a cytoplasmic kinase like Src).

Compound IDR-Group (at 6-position)Kinase IC50 (nM)Cell Proliferation IC50 (µM)
1 (Lead) -OCF3 15 0.5
2-H500>10
3-OCH3852.1
4-Cl300.8
5-F451.2
6-CF3200.6
7-NO2601.5
8-NH2>1000>10

Interpretation of SAR Data:

  • Role of the 6-substituent: The data suggests that an electron-withdrawing and lipophilic group at the 6-position is crucial for potent kinase inhibitory activity.

  • Trifluoromethoxy Group: The lead compound with the trifluoromethoxy group exhibits the highest potency, likely due to a combination of favorable electronic properties and enhanced membrane permeability.

  • Halogens: Chloro and fluoro substitutions also confer good activity, though slightly less than the trifluoromethoxy group.

  • Electron-donating groups: The amino group at the 6-position leads to a significant loss of activity, indicating that electron-donating properties are detrimental to inhibition.

  • Correlation of Kinase and Cellular Activity: A good correlation between the biochemical kinase inhibition (IC50) and the cellular anti-proliferative activity (IC50) is observed, suggesting that the primary mechanism of action in cells is through inhibition of the target kinase.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to determine the in vitro potency of test compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., VEGFR2, Src)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • 384-well low-volume white plates

  • Plate reader capable of HTRF detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in 100% DMSO. Further dilute these solutions in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2 µL of the diluted compound solution to the wells of a 384-well plate. b. Add 4 µL of the enzyme solution (prepared in kinase reaction buffer) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture (prepared in kinase reaction buffer). The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the reaction mixture for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665. b. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the test compounds on the proliferation of a cancer cell line that is dependent on the target kinase signaling pathway.

Materials:

  • Cancer cell line (e.g., HUVEC for VEGFR2, HT-29 for Src)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). c. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.

  • Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK Binds and Activates Downstream Downstream Signaling Proteins (e.g., PLCγ, PI3K, Raf) RTK->Downstream Phosphorylates MAPK_Cascade MAPK Cascade (MEK, ERK) Downstream->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) MAPK_Cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Transcription_Factors->Cellular_Response Regulates Gene Expression Inhibitor 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol Inhibitor->RTK Inhibits Kinase Activity

Caption: A generalized receptor tyrosine kinase signaling pathway targeted by this compound.

Experimental Workflow

Experimental_Workflow Start Start: SAR Study of This compound Analogs Synthesis Analog Synthesis and Purification Start->Synthesis Biochemical_Assay In Vitro Kinase Inhibition Assay (HTRF) Synthesis->Biochemical_Assay Cellular_Assay Cell Proliferation Assay (MTT) Synthesis->Cellular_Assay Data_Analysis Data Analysis and IC50 Determination Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis SAR_Elucidation SAR Elucidation and Lead Optimization Data_Analysis->SAR_Elucidation

Caption: Workflow for the structure-activity relationship (SAR) evaluation of quinolin-4-ol analogs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common and established method for synthesizing this compound is the Conrad-Limpach synthesis.[1][2] This reaction involves two key steps:

  • Condensation: 4-(Trifluoromethoxy)aniline is reacted with a β-ketoester, typically ethyl benzoylacetate, to form an enamine intermediate, ethyl 3-(4-(trifluoromethoxy)anilino)-3-phenylacrylate. This step is often catalyzed by a small amount of acid.

  • Thermal Cyclization: The enamine intermediate is then heated to a high temperature (typically 250-260 °C) in a high-boiling point solvent to induce cyclization and form the desired this compound.[1]

Q2: Why is a high-boiling point solvent necessary for the cyclization step?

A2: The cyclization step requires a significant amount of energy to overcome the activation barrier for the intramolecular ring closure.[2] High-boiling point solvents, such as diphenyl ether or Dowtherm A, provide the necessary high temperatures (above 250 °C) to drive the reaction to completion and maximize the yield of the quinolin-4-ol product.[2] Using solvents with lower boiling points can lead to incomplete reactions and lower yields.

Q3: Can the reaction be performed without a catalyst?

A3: While the condensation step can proceed without a catalyst, the addition of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, can significantly accelerate the reaction rate.[1] The acid protonates the carbonyl group of the β-ketoester, making it more electrophilic and susceptible to nucleophilic attack by the aniline.

Q4: What are the expected tautomers of the final product?

A4: The product, this compound, can exist in two tautomeric forms: the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. While often depicted as the hydroxyquinoline, the quinolone form is generally considered to be the predominant tautomer.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the enamine intermediate 1. Incomplete reaction. 2. Side reactions, such as self-condensation of the β-ketoester. 3. Impure starting materials.1. Increase the reaction time or temperature for the condensation step. 2. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄). 3. Ensure the aniline and β-ketoester are pure and dry.
Low yield of the final quinolin-4-ol product 1. Insufficient temperature during cyclization. 2. Use of an inappropriate solvent for cyclization. 3. Decomposition of the enamine intermediate at high temperatures. 4. Incomplete removal of ethanol during cyclization.1. Ensure the reaction temperature reaches at least 250 °C. 2. Use a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.[2] 3. Add the enamine intermediate dropwise to the pre-heated solvent to minimize decomposition. 4. Use a distillation setup to remove ethanol as it is formed during the reaction.
Formation of a dark, tarry residue 1. Overheating during the cyclization step. 2. Presence of impurities that promote polymerization.1. Carefully control the reaction temperature and avoid exceeding 260 °C. 2. Purify the enamine intermediate before the cyclization step.
Difficulty in purifying the final product 1. Presence of unreacted starting materials or byproducts. 2. The product is an oil or a low-melting solid.1. Wash the crude product with a suitable solvent (e.g., hot toluene or ethanol) to remove impurities. 2. Recrystallize the product from a high-boiling point solvent like diphenyl ether or a solvent mixture. 3. Consider column chromatography on silica gel if other methods fail.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)anilino)-3-phenylacrylate (Enamine Intermediate)

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Ethyl benzoylacetate

  • Toluene (or another suitable solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-(trifluoromethoxy)aniline (1 equivalent) and ethyl benzoylacetate (1 to 1.2 equivalents) in toluene.

  • Add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Thermal Cyclization)

Materials:

  • Ethyl 3-(4-(trifluoromethoxy)anilino)-3-phenylacrylate (crude or purified)

  • Diphenyl ether (or Dowtherm A)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, heat diphenyl ether to 250-255 °C.

  • Slowly add the enamine intermediate from Protocol 1 to the hot diphenyl ether with vigorous stirring. The addition should be done in portions or dropwise to control the evolution of ethanol.

  • Maintain the reaction temperature at 250-255 °C and distill off the ethanol as it is formed.

  • After the addition is complete, continue heating for an additional 30-60 minutes to ensure complete cyclization.

  • Monitor the reaction by TLC until the enamine intermediate is no longer detectable.

  • Allow the reaction mixture to cool to below 100 °C and then add a sufficient amount of a non-polar solvent like hexane or petroleum ether to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with the same non-polar solvent to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot toluene, ethanol, or diphenyl ether).

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions, particularly the solvent used for the cyclization step.

Table 1: Effect of Cyclization Solvent on Yield

SolventBoiling Point (°C)Typical Yield (%)Reference
Mineral Oil>30085-95[1]
Diphenyl Ether25980-90[2]
Dowtherm A25780-90[2]
Toluene111<10[2]
Xylene~140<20[2]

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification A 4-(Trifluoromethoxy)aniline C Enamine Intermediate (Ethyl 3-(4-(trifluoromethoxy)anilino)-3-phenylacrylate) A->C Toluene, H₂SO₄ (cat.), Reflux B Ethyl Benzoylacetate B->C D This compound C->D Diphenyl Ether, 250-255 °C E Crude Product D->E Precipitation with Hexane F Pure Product E->F Recrystallization Troubleshooting Start Low Yield Q1 Which step has low yield? Start->Q1 Condensation Condensation Q1->Condensation Step 1 Cyclization Cyclization Q1->Cyclization Step 2 Sol1 Incomplete reaction? Increase time/temp. Add acid catalyst. Condensation->Sol1 Sol2 Low cyclization temp? Use high-boiling solvent (>250°C). Ensure proper heating. Cyclization->Sol2 Sol3 Decomposition? Add enamine slowly to hot solvent. Cyclization->Sol3

References

Technical Support Center: Synthesis of Trifluoromethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-substituted quinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (CF3) group important in quinoline synthesis for drug discovery?

The incorporation of a trifluoromethyl (CF3) group into the quinoline scaffold is a widely used strategy in medicinal chemistry. This is because the CF3 group can significantly enhance the pharmacological properties of a molecule, including:

  • Increased Lipophilicity: The CF3 group can improve a compound's ability to cross cell membranes.

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the drug's half-life.

  • Altered Electronic Properties: The electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, potentially improving binding affinity to biological targets.[1]

  • Improved Bioavailability: The combination of the above factors often leads to better absorption and distribution of the drug in the body.

Q2: What are the most common classical methods for synthesizing the quinoline core?

The most common classical methods for synthesizing the quinoline core are the Doebner-von Miller reaction and the Friedländer annulation .[2][3][4]

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[5]

  • Friedländer Annulation: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic conditions.[4][6][7]

Q3: How does the electron-withdrawing nature of the CF3 group affect quinoline synthesis?

The strong electron-withdrawing effect of the trifluoromethyl group can present both advantages and challenges in quinoline synthesis.

  • Activation of Precursors: In some cases, the CF3 group can activate the starting materials, facilitating the desired cyclization. For example, in the synthesis of 2-trifluoromethyl quinolines, the CF3 group's electron-withdrawing nature is crucial for the cyclization reaction to proceed.[8]

  • Influence on Regioselectivity: The electronic properties of the CF3 group can direct the regiochemical outcome of the reaction, which can be a challenge to control.

  • Reaction Conditions: The presence of a CF3 group may necessitate harsher reaction conditions (e.g., stronger acids, higher temperatures) to achieve good yields.

Troubleshooting Guides

Problem 1: Low Yields in Friedländer Synthesis of 4-Trifluoromethyl-Quinolines

Q: I am attempting a Friedländer synthesis of a 4-trifluoromethyl-quinoline from a 2-aminoaryl trifluoromethyl ketone and a carbonyl compound, but my yields are consistently low. What are the possible causes and solutions?

A: Low yields in the Friedländer synthesis of 4-trifluoromethyl-quinolines are a common issue. Here are some potential causes and troubleshooting steps:

  • Insufficient Catalyst Activity: The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the ortho-amino group, making the initial condensation step sluggish.

    • Solution: Employ a more active catalyst. While traditional acid or base catalysts can be used, Lewis acids or specialized catalysts have shown improved yields. Proline potassium salt has been reported as a superior catalyst for this transformation under mild conditions.[9] Zirconium triflate is another effective and environmentally friendly catalyst.[10]

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.

    • Solution: Optimize the reaction temperature and solvent. Some Friedländer reactions benefit from microwave irradiation to reduce reaction times and improve yields.[10] Solvent-free conditions or using water as a solvent have also been shown to be effective and environmentally friendly.[11]

  • Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction, especially under basic conditions, leading to the formation of undesired byproducts.[6]

    • Solution: To minimize self-condensation, consider the slow addition of the ketone to the reaction mixture. Alternatively, using an imine analog of the 2-aminoaryl trifluoromethyl ketone can prevent this side reaction.[6]

Problem 2: Poor Regioselectivity in Doebner-von Miller Synthesis

Q: I am performing a Doebner-von Miller reaction with an aniline and an α,β-unsaturated trifluoromethyl ketone, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

A: Regioselectivity is a well-known challenge in the Doebner-von Miller synthesis.[12] The reaction can proceed through either a 1,2- or 1,4-addition of the aniline to the unsaturated ketone, leading to different quinoline products.

  • Understanding the Mechanism: The standard Doebner-von Miller reaction typically favors the formation of 2-substituted quinolines via a 1,4-addition mechanism. However, the presence of a trifluoromethyl group can alter this preference.

  • Reversal of Regiochemistry: It has been observed that the condensation of anilines with α,β-unsaturated trifluoromethyl ketones in the presence of a strong acid like trichloroacetic acid (TCA) can lead to a reversal of the standard regiochemistry, affording 2-trifluoromethyl quinolines.[13][14]

    • Troubleshooting Tip: If you are obtaining a mixture of isomers, carefully control the acid catalyst and reaction conditions. Screening different strong Brønsted or Lewis acids may help favor one regioisomer over the other.

Problem 3: Formation of Side Products and Purification Challenges

Q: My reaction mixture for the synthesis of a trifluoromethyl-substituted quinoline is complex, with several side products, making purification difficult. What are common side products and how can I simplify purification?

A: The synthesis of trifluoromethyl-substituted quinolines, particularly through classical methods, can be prone to side reactions, leading to purification challenges.

  • Common Side Products in Doebner-von Miller Synthesis:

    • Polymerization of the α,β-unsaturated carbonyl compound: This is a common issue under strong acidic conditions.[2]

    • Formation of partially hydrogenated quinolines: Incomplete oxidation at the final step can lead to dihydroquinoline impurities.

  • Strategies to Minimize Side Products:

    • Biphasic Reaction Medium: For the Doebner-von Miller reaction, using a two-phase system can sequester the carbonyl compound in an organic phase, reducing acid-catalyzed polymerization and improving yields.[2]

    • Controlled Addition of Reagents: Slow addition of one reactant to the other can help to control the reaction rate and minimize side reactions.

  • Purification Techniques:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying quinoline derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

    • Preparative HPLC: For challenging separations of closely related isomers or impurities, preparative high-performance liquid chromatography (HPLC) may be necessary.

Data Presentation

Table 1: Comparison of Catalysts for the Friedländer Synthesis of 4-Trifluoromethyl-Quinolines

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Proline potassium saltEthanolReflux2-485-95[9]
Zirconium triflateEthanol/Water600.5-2>88[10]
SiO2 NanoparticlesMicrowave100-93[10]
Ionic Liquid [Hbim]BF₄Solvent-free1003-693[10]
Ionic Liquid [Msim][OOCCCl₃]Solvent-free-0.7599[10]

Table 2: Reaction Conditions for Doebner-von Miller Synthesis of 2-Trifluoromethyl-Quinolines

Acid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Trichloroacetic acid (TCA)-12024Moderate to Excellent[13]
Silver(I)-exchanged Montmorillonite K10Solvent-free-342-89

Experimental Protocols

Protocol 1: General Procedure for the Friedländer Synthesis of 4-Trifluoromethyl-Quinolines using Proline Potassium Salt

This protocol is adapted from the work of Jiang et al.[9]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 2-trifluoroacetyl aniline (1.0 mmol) and the carbonyl compound (1.2 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add proline potassium salt (10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at reflux temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-trifluoromethyl-quinoline.

Protocol 2: General Procedure for the Doebner-von Miller Synthesis of 2-Trifluoromethyl-Quinolines

This protocol is a general representation based on literature procedures.[13][14]

  • Reactant Mixture: In a sealed tube or a round-bottom flask equipped with a condenser, combine the aniline (1.0 mmol), the α,β-unsaturated trifluoromethyl ketone (1.2 mmol), and trichloroacetic acid (TCA) as both the catalyst and solvent.

  • Reaction: Heat the reaction mixture at 120 °C for 24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the 2-trifluoromethyl-quinoline.

Mandatory Visualization

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl\nTrifluoromethyl Ketone 2-Aminoaryl Trifluoromethyl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl\nTrifluoromethyl Ketone->Aldol Adduct Condensation Carbonyl Compound\n(with α-methylene) Carbonyl Compound (with α-methylene) Carbonyl Compound\n(with α-methylene)->Aldol Adduct Enone Intermediate Enone Intermediate Aldol Adduct->Enone Intermediate Dehydration Schiff Base Schiff Base Enone Intermediate->Schiff Base Imination Trifluoromethyl-Substituted\nQuinoline Trifluoromethyl-Substituted Quinoline Schiff Base->Trifluoromethyl-Substituted\nQuinoline Cyclization & Aromatization

Caption: Generalized mechanism of the Friedländer annulation for trifluoromethyl-quinolines.

Doebner_von_Miller_Troubleshooting start Doebner-von Miller Reaction with CF3-Substituted Ketone problem Low Yield or Mixture of Regioisomers start->problem cause1 Side Reaction: Polymerization problem->cause1 Symptom cause2 Poor Regiocontrol problem->cause2 Symptom solution1 Use Biphasic System or Slow Addition cause1->solution1 Solution solution2 Screen Acid Catalysts (e.g., TCA for reversal) cause2->solution2 Solution outcome Improved Yield and Regioselectivity solution1->outcome solution2->outcome

References

Technical Support Center: Overcoming Solubility Challenges with 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2-Phenyl-6-trifluoromethoxyquinolin-4-ol.

Getting Started: Initial Solubility Assessment Workflow

Researchers beginning work with this compound, a compound with anticipated poor aqueous solubility, should begin with a systematic approach to characterize and overcome solubility limitations. The following workflow provides a structured path for initial assessment and strategy development.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Optimization A Visual Inspection & Physical Characterization B Solubility Screening in Common Solvents A->B C Determine pKa (if ionizable) B->C D Analyze Screening Data C->D Informs pH modification strategies E Select Appropriate Solubilization Technique D->E F Prepare Test Formulations E->F G Conduct Kinetic/Thermodynamic Solubility Assays F->G H Assess Formulation Stability G->H I Optimized Formulation H->I Iterate if necessary

Caption: A stepwise workflow for characterizing and improving the solubility of a new chemical entity.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

Q2: In what common laboratory solvents can I dissolve this compound for initial in vitro experiments?

For initial stock solutions, it is recommended to start with polar aprotic solvents. Based on data for the parent compound, 2-Phenylquinolin-4-ol, solubility is expected in the following:

  • Dimethyl sulfoxide (DMSO) : Likely to be a good solvent for creating high-concentration stock solutions.[1]

  • Methanol : May have slight solubility.[1]

  • Ethanol : Often used as a co-solvent.

  • N,N-Dimethylformamide (DMF) : Another polar aprotic solvent that can be effective.

It is crucial to perform small-scale solubility tests to confirm the appropriate solvent and maximum concentration before preparing a large stock.

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this quinoline derivative:

  • pH Adjustment : As a quinolin-4-ol, the molecule has an acidic hydroxyl group and a basic nitrogen in the quinoline ring. Modifying the pH of the aqueous medium can ionize the compound and significantly increase its solubility.

  • Co-solvents : Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycols) can increase the solubility of lipophilic compounds.[2][3][4]

  • Complexation : Utilizing cyclodextrins to form inclusion complexes can encapsulate the hydrophobic molecule and improve its aqueous solubility.[2]

  • Solid Dispersions : Creating a solid dispersion with a hydrophilic carrier can enhance the dissolution rate and apparent solubility.[2][5]

Troubleshooting Guide

Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay.

This is a common issue when the final concentration of the organic solvent (e.g., DMSO) is too low to maintain the compound in solution, and the compound's aqueous solubility is exceeded.

G Start Compound precipitates upon dilution Q1 Is the final DMSO concentration <1%? Start->Q1 A1_Yes Increase final DMSO concentration (if tolerated by the assay) Q1->A1_Yes Yes A1_No DMSO concentration is likely not the primary issue Q1->A1_No No End Re-evaluate compound or assay conditions A1_Yes->End Q2 Have you tried a different formulation approach? A1_No->Q2 A2_No Explore alternative solubilization techniques Q2->A2_No No A2_Yes The compound may have very low intrinsic solubility Q2->A2_Yes Yes Solubilization Co-solvents Cyclodextrins Surfactants A2_No->Solubilization A2_Yes->End Solubilization->End

Caption: A decision tree for troubleshooting compound precipitation in aqueous media.

Solutions:

  • Check Final Solvent Concentration : Ensure the final concentration of your organic solvent is sufficient to maintain solubility but below the toxicity limit for your experimental system.

  • Use a Co-solvent System : Prepare your aqueous buffer with a certain percentage of a water-miscible co-solvent like ethanol or propylene glycol.

  • Employ Cyclodextrins : Pre-complex the compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) before adding it to the aqueous medium.

  • Reduce the Final Compound Concentration : If possible, lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

Problem: The compound has poor bioavailability in animal studies despite showing good in vitro activity.

Poor bioavailability is often linked to low solubility and dissolution rate in the gastrointestinal tract.

Solutions:

  • Particle Size Reduction : Micronization or nanocrystallization increases the surface area of the compound, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][3]

  • Amorphous Solid Dispersions : Converting the crystalline form of the drug to an amorphous form within a polymer matrix can enhance its apparent solubility and dissolution.

  • Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can be developed to improve the absorption of lipophilic drugs.[2][6]

Data Tables for Formulation Development

Table 1: Properties of Common Solvents for Initial Solubility Screening

SolventTypeBoiling Point (°C)Notes
WaterPolar Protic100Baseline for aqueous solubility.
EthanolPolar Protic78Common co-solvent, generally well-tolerated.
MethanolPolar Protic65Good for analysis, but can be toxic in some systems.
DMSOPolar Aprotic189Excellent for high-concentration stocks.
Propylene GlycolPolar Protic188A viscous co-solvent often used in formulations.
PEG 400PolymerDecomposesA liquid polyethylene glycol used as a solubilizer.

Table 2: Common Excipients for Solubility Enhancement

Excipient ClassExamplesMechanism of Action
SurfactantsPolysorbate 80, Poloxamer 407Form micelles to solubilize the drug.[4]
CyclodextrinsHP-β-CD, SBE-β-CDForm inclusion complexes with the drug molecule.[2]
PolymersPVP, HPMC, Soluplus®Used to create amorphous solid dispersions.
Co-solventsEthanol, Propylene GlycolIncrease the polarity of the solvent mixture.[3][4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Accurately weigh 1-5 mg of this compound into a clean glass vial.

  • Add a small volume of DMSO (e.g., 100 µL) to the vial.

  • Vortex the vial for 1-2 minutes to facilitate dissolution.

  • If the compound does not dissolve, gently warm the vial to 30-40°C.

  • Once dissolved, add additional DMSO to reach the desired final concentration (e.g., 10 mM or 20 mM).

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

  • Prepare a series of dilutions of your DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Seal the plate and shake at room temperature for 1.5-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or 650 nm.

  • Alternatively, filter the samples and analyze the concentration of the soluble compound in the filtrate using HPLC-UV.

  • The highest concentration that does not show significant precipitation is considered the kinetic solubility under these conditions.

References

stability problems of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other quinolin-4-ol and phenolic compounds, is primarily influenced by several factors:

  • pH: The phenolic hydroxyl group is susceptible to ionization at alkaline pH, which can increase susceptibility to oxidation. Acidic conditions may also affect stability, though many phenolic compounds are more stable at a slightly acidic pH.[1][2][3][4]

  • Light (Photostability): Exposure to ultraviolet (UV) or even ambient light can induce photochemical degradation.[5][6] Quinoline derivatives can be light-sensitive.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[7][8][9]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly at higher pH.

  • Solvent: The choice of solvent can impact solubility and stability. While DMSO is a common solvent for stock solutions, its hygroscopic nature can introduce water, potentially leading to hydrolysis over time.

  • Presence of Metal Ions: Trace metal ion contaminants can catalyze degradation reactions.

Q2: My this compound solution has changed color. What does this indicate?

A2: A change in the color of your solution, such as turning yellow or brown, is a common indicator of degradation.[10] This is often due to oxidation or other chemical transformations of the quinoline ring system, leading to the formation of chromophoric byproducts. It is recommended to discard the solution and prepare a fresh one.

Q3: I observed precipitation in my stock solution of this compound in DMSO after freeze-thaw cycles. What should I do?

A3: Precipitation upon freeze-thaw cycles can occur for several reasons:

  • Compound falling out of solution: The compound's solubility limit may have been exceeded, especially if the stock concentration is high.[11][12]

  • Water absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. The decreased solubility of the compound in the presence of water can lead to precipitation.[13]

To address this, you can try to redissolve the compound by gently warming the solution and vortexing or sonicating.[13][14] If precipitation persists, it is advisable to prepare a fresh stock solution at a slightly lower concentration. To minimize this issue, aliquot your stock solution into smaller volumes to reduce the number of freeze-thaw cycles for each aliquot.

Q4: How does the trifluoromethoxy group in this compound affect its stability?

A4: The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group that can significantly influence a molecule's chemical properties.[15][16] Generally, such groups can enhance metabolic and chemical stability by altering the electron density of the aromatic ring system, making it less susceptible to certain degradation pathways.[17][18][19]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This could be a sign of compound degradation.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh Solution of Compound A->B C Repeat Experiment with Fresh Solution B->C D Results Consistent? C->D E Problem Solved. Discard Old Solutions. D->E Yes F Investigate Other Experimental Variables (e.g., reagents, cell lines, instrument) D->F No G Perform Stability Assessment of Compound (See Experimental Protocols) F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Suspected degradation of the compound during an ongoing experiment.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Preventative Measure
Exposure to Light Immediately protect the experimental setup from light by covering it with aluminum foil.Conduct experiments in a dark room or use amber-colored labware.
Temperature Fluctuations Ensure the experiment is maintained at the specified temperature using a calibrated incubator or water bath.Regularly monitor and log experimental temperatures.
Incompatible Buffer/Media pH Measure the pH of the experimental solution. If it is outside the optimal range for the compound, adjust it or use a more suitable buffer system.Perform a buffer compatibility study prior to the main experiment.
Oxidation If not detrimental to the experiment, sparge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.Use freshly de-gassed buffers and media.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[20][21][22]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solid sample at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[23] A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples and an unstressed control at appropriate time points using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Forced Degradation Workflow:

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B) A->F G HPLC Analysis B->G C->G D->G E->G F->G H Compare Chromatograms G->H I Identify Degradation Products H->I

Caption: Workflow for a forced degradation study.

Protocol 2: Solution Stability in Different Solvents and pH

Objective: To determine the stability of this compound in various solvents and at different pH values relevant to experimental conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of the compound at a working concentration (e.g., 10 µM) in the following:

    • DMSO (as a control stock solvent)

    • Phosphate-buffered saline (PBS) at pH 7.4

    • Cell culture medium (e.g., DMEM)

    • Aqueous buffers at pH 3, 5, 7, and 9

  • Incubation: Incubate the solutions at relevant temperatures (e.g., room temperature, 37°C) and protect them from light.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.

  • Data Presentation: Record the percentage of the compound remaining at each time point in a table.

Data Presentation

Quantitative data from stability studies should be summarized in tables for easy comparison.

Table 1: Example of Forced Degradation Study Results

Stress Condition Incubation Time (hours) % Degradation Number of Degradation Products
0.1 M HCl, 60°C24Data to be generatedData to be generated
0.1 M NaOH, 60°C24Data to be generatedData to be generated
3% H₂O₂, RT24Data to be generatedData to be generated
Thermal (80°C)48Data to be generatedData to be generated
Photolytic-Data to be generatedData to be generated

Table 2: Example of Solution Stability Results at 37°C

Solution Time (hours) % Remaining Compound
PBS (pH 7.4)0100
8Data to be generated
24Data to be generated
48Data to be generated
DMEM0100
8Data to be generated
24Data to be generated
48Data to be generated
Buffer (pH 5)0100
8Data to be generated
24Data to be generated
48Data to be generated
Buffer (pH 9)0100
8Data to be generated
24Data to be generated
48Data to be generated

By following these guidelines and protocols, researchers can better understand and control the stability of this compound in their experiments, leading to more reliable and reproducible results.

References

Technical Support Center: Managing Cytotoxicity of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with 2-Phenyl-6-trifluoromethoxyquinolin-4-ol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound, even at low concentrations. What are the potential causes?

A1: High cytotoxicity at low concentrations can stem from several factors:

  • Compound Precipitation: this compound, like many quinoline derivatives, may have poor aqueous solubility. Precipitated compound can cause physical stress and damage to cells, leading to non-specific cytotoxicity.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, triggering toxic pathways.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.

  • Inherent Compound Toxicity: The compound itself may possess a potent cytotoxic mechanism of action.

Q2: How can we improve the solubility of this compound to reduce precipitation-induced cytotoxicity?

A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents for in vitro assays include DMSO, ethanol, and polyethylene glycol (PEG).

  • pH Modification: Adjusting the pH of the culture medium can sometimes improve the solubility of ionizable compounds.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in solubilization.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic compounds, increasing their aqueous solubility.

Q3: What is the maximum recommended concentration of DMSO in our cell-based assays?

A3: As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v). However, the sensitivity to DMSO can be cell line-dependent. It is crucial to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.

Q4: How can we differentiate between true, target-mediated cytotoxicity and non-specific or off-target effects?

A4: Differentiating between on-target and off-target cytotoxicity is a critical step. Here are a few approaches:

  • Structure-Activity Relationship (SAR) Studies: Test analogs of this compound with varying activity against the intended target. A correlation between target inhibition and cytotoxicity suggests an on-target effect.

  • Target Engagement Assays: Directly measure the binding of the compound to its intended target within the cell.

  • Rescue Experiments: If the compound's target and mechanism are known, attempt to "rescue" the cells from cytotoxicity by overexpressing the target or adding a downstream product of the inhibited pathway.

  • Counter-Screening: Test the compound in cell lines that do not express the intended target. Cytotoxicity in these cell lines would indicate off-target effects.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Readouts
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells for precipitate after compound addition. Consider the formulation strategies mentioned in the FAQs.
Inconsistent Incubation Times Standardize the incubation time with the compound for all experiments.
Issue 2: Discrepancy Between Replicates
Potential Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Cell Clumping Ensure complete dissociation of cells during subculture. Use a cell strainer if necessary.
Incomplete Compound Mixing Gently mix the plate after adding the compound to ensure even distribution.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Solvent Concentration
  • Cell Seeding: Seed your chosen cell line in a 96-well plate at a predetermined optimal density.

  • Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in the cell culture medium, typically ranging from 2% down to 0.015%.

  • Treatment: Add the solvent dilutions to the wells. Include a "no solvent" control.

  • Incubation: Incubate the plate for the same duration as your planned cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis: Plot cell viability against solvent concentration and determine the highest concentration that does not significantly reduce cell viability compared to the "no solvent" control.

Protocol 2: Standard Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add the solubilization solution (e.g., acidified isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Illustrative Example of IC50 Values for this compound under Different Formulation Conditions.

Disclaimer: The following data is hypothetical and for illustrative purposes only. Researchers should generate their own data.

FormulationCell Line A (IC50 in µM)Cell Line B (IC50 in µM)
100% DMSO Stock (diluted in media)1.52.1
50% DMSO / 50% PEG400 Stock5.26.8
1% Pluronic® F-68 in Media8.910.5
5mM HP-β-Cyclodextrin in Media12.415.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Serial Dilutions treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 24-72h treatment->incubation viability_assay Perform MTT/MTS Assay incubation->viability_assay read_plate Read Absorbance viability_assay->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: A typical experimental workflow for a cell-based cytotoxicity assay.

troubleshooting_logic start High Cytotoxicity Observed check_solubility Is the compound soluble in media? start->check_solubility check_solvent Is the solvent concentration non-toxic? check_solubility->check_solvent Yes improve_formulation Improve Formulation (e.g., co-solvents, surfactants) check_solubility->improve_formulation No check_off_target Could there be off-target effects? check_solvent->check_off_target Yes reduce_solvent Reduce final solvent concentration check_solvent->reduce_solvent No counter_screen Perform counter-screening and SAR check_off_target->counter_screen Yes inherent_toxicity Inherent compound toxicity check_off_target->inherent_toxicity No signaling_pathway cluster_off_target Potential Off-Target Effects cluster_on_target Intended Target Pathway compound This compound mitochondria Mitochondrial Dysfunction compound->mitochondria target Intended Target compound->target ros ROS Production mitochondria->ros caspase Caspase Activation ros->caspase cell_cycle_arrest Cell Cycle Arrest / Apoptosis caspase->cell_cycle_arrest downstream Downstream Signaling target->downstream downstream->cell_cycle_arrest

optimizing experimental conditions for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental conditions for the synthesis and handling of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most probable and widely applicable method for the synthesis of this compound is the Conrad-Limpach reaction. This involves the condensation of 4-(trifluoromethoxy)aniline with ethyl benzoylacetate, followed by a high-temperature cyclization.[1][2]

Q2: What are the typical reaction conditions for the Conrad-Limpach synthesis of this compound?

A2: The Conrad-Limpach reaction is a two-step process. The initial condensation of the aniline and β-ketoester is typically performed at a moderate temperature. The crucial second step, the intramolecular cyclization, requires high temperatures, often around 250 °C.[1] The use of a high-boiling inert solvent such as mineral oil or Dowtherm A is recommended to achieve high yields.[1][3]

Q3: What is the molecular formula and molecular weight of this compound?

A3: The molecular formula is C₁₆H₁₀F₃NO₂ and the molecular weight is 305.25 g/mol .[4]

Q4: Are there any known biological activities of this compound?

A4: While specific biological activities for this compound are not yet extensively documented in publicly available literature, quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Some quinolinol compounds have been identified as activators of TEAD-dependent transcription, which is relevant in regenerative medicine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of the final product 1. Incomplete condensation of starting materials.2. Cyclization temperature is too low.3. Degradation of starting materials or intermediate at high temperatures.1. Ensure the initial condensation reaction goes to completion by monitoring with TLC. An acid catalyst (e.g., a few drops of concentrated H₂SO₄) can be used.[3]2. The cyclization step typically requires temperatures of ~250 °C. Ensure your heating apparatus can achieve and maintain this temperature.[1]3. Use a high-boiling, inert solvent like mineral oil or Dowtherm A to ensure even heating and minimize degradation.[1][3]
Formation of multiple side products 1. Knorr synthesis side reaction leading to the 2-hydroxyquinoline isomer.2. Polymerization or decomposition at high temperatures.1. The Conrad-Limpach reaction is kinetically controlled at lower temperatures for the initial condensation, favoring the 4-hydroxyquinoline product. Ensure the initial reaction is not overheated. The Knorr product is thermodynamically favored at higher initial reaction temperatures.2. Reduce the reaction time for the high-temperature cyclization or perform it under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
Difficulty in purifying the final product 1. Presence of unreacted starting materials.2. Contamination with the isomeric Knorr product.3. Tar formation due to high-temperature reaction.1. Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., toluene or hexanes).[3]2. Isomeric impurities can be difficult to separate. Column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) may be effective. Recrystallization from a suitable solvent is also a viable option.3. If significant tarring occurs, trituration of the crude product with a non-polar solvent can help to solidify the desired product and remove some tarry impurities.
Product precipitates out of solution during reaction This is often an indication of product formation, especially during the high-temperature cyclization step.Allow the reaction mixture to cool to room temperature, then collect the precipitated product by filtration. Wash the collected solid with appropriate solvents to remove impurities.[3]

Experimental Protocols

Detailed Methodology for the Conrad-Limpach Synthesis of this compound

Step 1: Condensation of 4-(trifluoromethoxy)aniline and Ethyl Benzoylacetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-(trifluoromethoxy)aniline and ethyl benzoylacetate.

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid.

  • Heat the mixture at a moderate temperature (typically 100-140 °C) for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Remove the ethanol formed during the reaction by distillation.

Step 2: High-Temperature Cyclization

  • To the crude intermediate from Step 1, add a high-boiling inert solvent such as mineral oil or Dowtherm A.

  • Heat the reaction mixture to approximately 250 °C under an inert atmosphere (e.g., Nitrogen).

  • Maintain this temperature for 30-60 minutes. The product may precipitate out of the solution during this time.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexanes or toluene) to remove the high-boiling solvent and any soluble impurities.

  • Further purify the product by recrystallization or column chromatography as needed.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification A 4-(trifluoromethoxy)aniline D Reaction Mixture A->D B Ethyl Benzoylacetate B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Intermediate (Enamine) D->E 100-140°C G Cyclization Reaction E->G F High-Boiling Solvent (e.g., Mineral Oil) F->G H Crude Product G->H ~250°C I Filtration & Washing H->I J Recrystallization / Chromatography I->J K Pure this compound J->K Troubleshooting_Logic Start Experiment Start Problem Low or No Product Yield? Start->Problem CheckCondensation Check Condensation Completion (TLC) Problem->CheckCondensation Yes SideProducts Side Products Observed? Problem->SideProducts No CheckTemp Verify Cyclization Temperature (~250°C) CheckCondensation->CheckTemp CheckSolvent Use High-Boiling Inert Solvent CheckTemp->CheckSolvent CheckSolvent->SideProducts Knorr Control Condensation Temperature to Avoid Knorr Product SideProducts->Knorr Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No InertAtmosphere Use Inert Atmosphere Knorr->InertAtmosphere InertAtmosphere->PurificationIssue Wash Wash with Appropriate Solvents PurificationIssue->Wash Yes Success Successful Synthesis PurificationIssue->Success No Chromatography Perform Column Chromatography or Recrystallization Wash->Chromatography Chromatography->Success

References

Technical Support Center: 2-Phenyl-6-trifluoromethoxyquinolin-4-ol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable synthetic routes for this compound are variations of the Conrad-Limpach or Gould-Jacobs reactions.[1][2] Both methods are widely used for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). The Conrad-Limpach synthesis involves the condensation of an aniline (in this case, 4-(trifluoromethoxy)aniline) with a β-ketoester (ethyl benzoylacetate), followed by a thermal cyclization.[2] The Gould-Jacobs reaction utilizes an aniline and an alkoxymethylenemalonic ester, also followed by thermal cyclization.[1]

Q2: What are the key starting materials for the synthesis of this compound via the Conrad-Limpach reaction?

A2: The key starting materials are 4-(trifluoromethoxy)aniline and ethyl benzoylacetate.

Q3: What is the tautomeric form of this compound?

A3: 4-hydroxyquinolines like the target compound exist in a tautomeric equilibrium with their corresponding 4-quinolone form. The quinolone form is often thermodynamically more stable.

Q4: Is the trifluoromethoxy group stable under the reaction conditions?

A4: The trifluoromethoxy group is generally stable under the high temperatures and acidic or basic conditions that can be encountered during the Conrad-Limpach or Gould-Jacobs synthesis. It is considered a robust functional group in many synthetic transformations.

Troubleshooting Guide

Synthesis

Problem 1: Low or no yield of the desired product.

Potential Cause Suggested Solution
Incomplete reaction Ensure the reaction is heated to a sufficiently high temperature (typically >250 °C for the cyclization step) for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect solvent High-boiling point solvents like Dowtherm A, diphenyl ether, or mineral oil are often required for the thermal cyclization. Ensure the solvent used is appropriate for the required temperature.[3]
Sub-optimal catalyst While often thermally driven, some variations of these syntheses can benefit from acid or base catalysis. For the initial condensation, a catalytic amount of acid (e.g., p-toluenesulfonic acid) may be beneficial.
Side reactions At high temperatures, side reactions such as decomposition of starting materials or products can occur. Consider optimizing the reaction temperature and time to maximize the yield of the desired product while minimizing byproducts.
Moisture in reagents Ensure all reagents and solvents are dry, as water can interfere with the condensation step.

Problem 2: Formation of multiple products or impurities.

Potential Cause Suggested Solution
Regioselectivity issues If a substituted aniline with multiple free ortho positions is used, regioisomers can form. For 4-(trifluoromethoxy)aniline, this is not an issue as both ortho positions are equivalent.
Formation of the 2-quinolone isomer (Knorr product) In the Conrad-Limpach synthesis, reaction temperature can influence the regioselectivity of the initial condensation. Lower temperatures favor the kinetic product (leading to the 4-hydroxyquinoline), while higher temperatures can favor the thermodynamic product (leading to a 2-hydroxyquinoline).[2]
Incomplete cyclization The intermediate from the initial condensation may be present. Ensure the cyclization conditions (temperature and time) are sufficient for complete conversion.
Decomposition High reaction temperatures can lead to decomposition. If significant charring or tar formation is observed, consider lowering the reaction temperature or shortening the reaction time.

Problem 3: Difficulty in product purification.

Potential Cause Suggested Solution
High-boiling solvent residue Residual high-boiling solvents like Dowtherm A can be difficult to remove. Techniques like vacuum distillation or trituration with a suitable non-polar solvent (e.g., hexanes) can be effective.
Similar polarity of product and impurities If impurities have similar polarity to the product, column chromatography may be challenging. Recrystallization from a suitable solvent system is often the preferred method for purifying solid quinolinols.
Low solubility of the product 4-Hydroxyquinolines can have poor solubility in common organic solvents. Experiment with a range of solvents and solvent mixtures for recrystallization. Dichloromethane/methanol or ethyl acetate/hexanes are common starting points.
Downstream Applications (e.g., Biological Assays)

Problem 4: Poor solubility of the compound in aqueous buffers for biological assays.

Potential Cause Suggested Solution
Hydrophobic nature of the molecule The phenyl and trifluoromethoxy groups contribute to the lipophilicity of the molecule.
Solution Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting the biological system. Sonication may aid in dissolving the compound in the stock solvent.

Problem 5: Inconsistent results in cytotoxicity or other biological assays.

Potential Cause Suggested Solution
Compound precipitation The compound may precipitate out of the aqueous assay medium over time. Visually inspect the assay wells for any signs of precipitation. If observed, consider lowering the final concentration of the compound or increasing the percentage of co-solvent if permissible for the assay.
Compound degradation While generally stable, assess the stability of the compound in the assay buffer under the experimental conditions (e.g., pH, temperature, light exposure). This can be checked by HPLC analysis of the compound in the buffer over time.
Interaction with assay components The compound may interact with components of the assay medium (e.g., proteins in serum). This can be investigated by running appropriate controls.

Experimental Protocols

Note: The following protocols are generalized based on the Conrad-Limpach and Gould-Jacobs reactions and should be adapted and optimized for the specific synthesis of this compound.

Conrad-Limpach Synthesis of this compound
  • Condensation:

    • In a round-bottom flask, combine equimolar amounts of 4-(trifluoromethoxy)aniline and ethyl benzoylacetate.

    • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture at a moderate temperature (e.g., 100-120 °C) with removal of ethanol, for example, by using a Dean-Stark apparatus.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Remove the catalyst by a suitable workup procedure (e.g., washing with a mild base).

  • Cyclization:

    • To the crude intermediate, add a high-boiling point solvent (e.g., Dowtherm A).

    • Heat the mixture to a high temperature (typically 250-260 °C).

    • Maintain the temperature for a period of time (e.g., 30-60 minutes), monitoring the reaction by TLC.

    • Cool the reaction mixture and add a non-polar solvent (e.g., hexanes or toluene) to precipitate the product.

    • Collect the solid product by filtration and wash with the non-polar solvent.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and methanol).

Illustrative Quantitative Data (for guidance only)
ParameterValue
Reaction Scale 10 mmol
4-(trifluoromethoxy)aniline 1.77 g
Ethyl benzoylacetate 1.92 g
p-Toluenesulfonic acid 0.1 g
Condensation Temperature 120 °C
Condensation Time 2-4 hours
Cyclization Solvent Dowtherm A (20 mL)
Cyclization Temperature 255 °C
Cyclization Time 30 minutes
Typical Yield 60-75%

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (4-(trifluoromethoxy)aniline, ethyl benzoylacetate) condensation Condensation (Acid Catalyst, 120°C) start->condensation intermediate Intermediate (Arylaminocrotonate) condensation->intermediate cyclization Thermal Cyclization (Dowtherm A, 255°C) intermediate->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low/No Yield check_temp Increase Temperature/Time? low_yield->check_temp check_solvent Correct High-Boiling Solvent? low_yield->check_solvent check_catalyst Add Acid/Base Catalyst? low_yield->check_catalyst optimize Optimize Conditions check_temp->optimize check_solvent->optimize check_catalyst->optimize

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Potential Cause Troubleshooting Step
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For fluoroquinolone derivatives, consider solvents like acetone, ethanol, or dimethylformamide (DMF).[1] A solvent screen with small amounts of material is recommended.
Excessive Solvent Volume Using too much solvent will result in the product remaining in the mother liquor even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly, impurities can be trapped within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize pure crystal formation.
Product Loss During Washing Washing the crystals with a solvent in which they are soluble will lead to product loss. Wash the collected crystals with a small amount of the cold recrystallization solvent.

Issue 2: Incomplete Separation During Column Chromatography

Potential Cause Troubleshooting Step
Inappropriate Stationary Phase Quinolone derivatives can sometimes decompose on acidic silica gel.[2] Consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina or Florisil.
Incorrect Mobile Phase Polarity If the compound elutes too quickly (with the solvent front), the mobile phase is too polar. If it remains on the baseline, the mobile phase is not polar enough. Perform thin-layer chromatography (TLC) to determine an optimal solvent system that gives the target compound an Rf value between 0.2 and 0.4.
Co-elution with Impurities If impurities have similar polarity to the product, separation will be difficult. A different solvent system or a different stationary phase (e.g., a phenyl column for aromatic compounds) may be necessary to improve selectivity.[3] For fluorinated compounds, fluorinated HPLC phases can offer unique selectivity.[2][4]
Column Overloading Exceeding the capacity of the column will lead to poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.

Issue 3: Poor Peak Shape or Resolution in Preparative HPLC

Potential Cause Troubleshooting Step
Suboptimal Mobile Phase For fluorinated aromatic compounds, consider using a mobile phase with acetonitrile and a fluorinated stationary phase for potentially better separation.[2][5] The addition of a small amount of trifluoroacetic acid (TFA) can improve peak shape for acidic or basic compounds.
Column Overload Injecting too much sample will lead to broad, asymmetric peaks. Determine the loading capacity of your column by performing a loading study with analytical injections first.
Inappropriate Column Chemistry While C18 columns are widely used, a phenyl-hexyl or a dedicated fluorinated phase column may provide better selectivity for this fluorinated, aromatic compound.[2][3][4]
Precipitation on the Column Ensure the sample is fully dissolved in the mobile phase before injection. If the sample has low solubility in the mobile phase, it can precipitate on the column, leading to high backpressure and poor chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: The impurities will depend on the synthetic route used. Common syntheses for 2-aryl-4-quinolinols include the Conrad-Limpach and Camps cyclizations.[6][7][8][9] Potential impurities include:

  • Unreacted starting materials: For example, 4-(trifluoromethoxy)aniline and ethyl benzoylacetate (from a Conrad-Limpach synthesis) or an appropriately substituted o-acylaminoacetophenone (from a Camps cyclization).

  • Regioisomers: The Camps cyclization can potentially yield isomeric quinolones depending on the substitution pattern of the starting material.[7][9]

  • Byproducts from side reactions: High temperatures used in some cyclization reactions can lead to decomposition or side products.

Q2: What is a good starting point for developing a recrystallization protocol?

A2: Based on protocols for similar fluoroquinolones, you can start by attempting to recrystallize a small amount of your crude material from hot solvents such as acetone, ethanol, or a mixture of DMF and water.[1] The key is to find a solvent system where the compound has high solubility when hot and low solubility when cold.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method. Spot a small amount from each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light. Combine the fractions that contain only the desired product.

Q4: When should I consider using preparative HPLC instead of column chromatography?

A4: Preparative HPLC is a powerful purification technique that should be considered when:

  • High purity is required (>98%).

  • The impurities are very close in polarity to the product and cannot be separated by standard column chromatography.

  • You are working with a small amount of material and want to maximize recovery. Preparative HPLC is widely used for the purification of valuable compounds in the pharmaceutical industry.[10]

Quantitative Data Summary

The following tables provide representative data for the purification of quinolinol derivatives. The exact values for this compound may vary depending on the specific experimental conditions and the purity of the crude material.

Table 1: Recrystallization Data for a Representative Fluoroquinolone

Solvent System Crude Purity (%) Purity after Recrystallization (%) Yield (%)
Ethanol/Water859875
Acetone90>9980
DMF/Water809770

Table 2: Column Chromatography Parameters for a 2-Aryl-4-quinolinol Derivative

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate/Hexane (1:4 to 1:1 gradient)
Loading 1g crude / 50g silica
Typical Yield 60-85%
Purity Achieved >95%

Table 3: Preparative HPLC Conditions for a Fluorinated Heterocycle

Parameter Value
Column C18 or Phenyl-Hexyl, 10 µm, 250 x 21.2 mm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 30-70% B over 20 minutes
Flow Rate 20 mL/min
Loading Capacity 50-200 mg per injection
Purity Achieved >99%

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Collect fractions and analyze their purity by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: General Preparative HPLC Procedure

  • Dissolve the partially purified material in the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm filter.

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Run the gradient method to separate the components.

  • Collect the fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase contains water.

Diagrams

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization Initial Purification purity_check1 Purity Check (TLC, NMR) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Purity Check (TLC, NMR) column_chromatography->purity_check2 prep_hplc Preparative HPLC purity_check3 Purity Check (HPLC, NMR) prep_hplc->purity_check3 purity_check1->column_chromatography Purity < 98% pure_product Pure Product (>98%) purity_check1->pure_product Purity > 98% purity_check2->prep_hplc Purity < 98% or co-eluting impurities purity_check2->pure_product Purity > 98% purity_check3->pure_product Purity > 99% further_purification Further Purification Needed purity_check3->further_purification Purity < 99% Troubleshooting_Logic start Purification Issue Encountered low_yield Low Yield? start->low_yield poor_separation Poor Separation? low_yield->poor_separation No check_solvent Check Recrystallization Solvent / Volume low_yield->check_solvent Yes bad_peak_shape Bad HPLC Peak Shape? poor_separation->bad_peak_shape No optimize_mobile_phase Optimize TLC / Mobile Phase poor_separation->optimize_mobile_phase Yes check_hplc_conditions Adjust Mobile Phase / Check Loading bad_peak_shape->check_hplc_conditions Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, Phenyl Column) optimize_mobile_phase->change_stationary_phase Still poor separation consider_prep_hplc Consider Preparative HPLC change_stationary_phase->consider_prep_hplc

References

Technical Support Center: Enhancing the Bioavailability of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the formulation and testing of this compound.

Issue 1: Poor dissolution of this compound in aqueous media.

  • Question: My formulation of this compound shows minimal dissolution during in vitro testing. What steps can I take to improve this?

  • Answer: Poor aqueous solubility is a common challenge for complex organic molecules. Several formulation strategies can be employed to enhance the dissolution rate.[1][2] Consider the following approaches:

    • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[3]

      • Micronization: This technique reduces particle size to the micron range.

      • Nanonization: Creating a nanosuspension can dramatically increase the dissolution rate due to the significantly larger surface area-to-volume ratio.[4]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1][5] Common carriers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be very effective.

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and cosolvents form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[1][6]

    • Complexation:

      • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drug molecules, increasing their apparent solubility.[1][3]

Issue 2: Inconsistent results in Caco-2 permeability assays.

  • Question: I am observing high variability in the apparent permeability (Papp) values for this compound across different wells and experiments. How can I troubleshoot this?

  • Answer: Inconsistent Caco-2 permeability results can stem from several factors related to both the assay conditions and the compound's properties. Here are some troubleshooting steps:

    • Cell Monolayer Integrity: Ensure the Caco-2 cell monolayers are confluent and have a consistent transepithelial electrical resistance (TEER) value before and after the experiment. A drop in TEER suggests compromised monolayer integrity.

    • Compound Solubility in Assay Buffer: The compound must remain solubilized in the transport buffer throughout the experiment. Precipitation in the donor or receiver compartment will lead to inaccurate permeability assessment. Consider using a formulation approach (e.g., with a non-toxic solubilizing agent) that is compatible with the Caco-2 cells.

    • Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp). To investigate this, run the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor would indicate efflux is a limiting factor.

    • Metabolism by Caco-2 Cells: Although primarily used for permeability, Caco-2 cells express some metabolic enzymes. Analyze the receiver compartment for the presence of metabolites.

Issue 3: Low in vivo bioavailability despite promising in vitro data.

  • Question: My formulation of this compound showed good in vitro dissolution and permeability, but the in vivo pharmacokinetic study in rodents revealed low oral bioavailability. What could be the reason?

  • Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development and can be attributed to several physiological factors not fully recapitulated by in vitro models.[7]

    • First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestine before reaching systemic circulation. Consider conducting in vitro metabolism studies using liver microsomes or S9 fractions to assess its metabolic stability.

    • Gastrointestinal Instability: The compound might be unstable in the pH range of the gastrointestinal tract or susceptible to enzymatic degradation. Assess its stability in simulated gastric and intestinal fluids.

    • Poor Absorption In Vivo: Despite good Caco-2 permeability, other in vivo factors like gastrointestinal transit time, interaction with food, and mucus binding can limit absorption.

    • Inadequate Formulation Performance In Vivo: The in vitro dissolution test might not accurately predict the in vivo behavior of the formulation. The choice of dissolution medium and agitation speed is critical. Using biorelevant media (e.g., FaSSIF, FeSSIF) can provide more predictive results.[8]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to enhance the bioavailability of this compound?

A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of this compound. This includes determining its aqueous solubility at different pH values, its pKa, and its octanol-water partition coefficient (LogP). This data will guide the selection of the most appropriate formulation strategy. For instance, a high LogP value might suggest that a lipid-based formulation would be a suitable starting point.[9]

Q2: Which formulation strategy is generally the most effective for poorly soluble compounds?

A2: There is no single "best" strategy, as the optimal approach depends on the specific properties of the drug.[4] However, amorphous solid dispersions and lipid-based formulations are often powerful techniques for significantly enhancing the oral bioavailability of poorly soluble drugs.[5][6] It is recommended to screen several formulation approaches in parallel to identify the most promising one.

Q3: What are the key parameters to evaluate in an in vivo pharmacokinetic study?

A3: In a typical oral bioavailability study, the key pharmacokinetic parameters to determine are:

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2: The elimination half-life of the drug. By comparing the AUC after oral administration to the AUC after intravenous (IV) administration, the absolute bioavailability (F%) can be calculated.[10]

Q4: How can I select the appropriate animal model for in vivo bioavailability studies?

A4: Rodents (mice or rats) are commonly used for initial in vivo pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[11] The choice between mice and rats may depend on the required blood sample volumes and the specific metabolic pathways of interest. It is crucial to ensure the chosen species has a metabolic profile that is reasonably predictive of humans for the compound class.

Data Presentation

Table 1: Illustrative In Vitro Dissolution Data for Different Formulations of this compound

Formulation ApproachDrug Load (%)Dissolution Medium% Drug Dissolved at 60 min
Unformulated API (Micronized)100Simulated Gastric Fluid (pH 1.2)< 5%
Solid Dispersion (1:5 Drug:PVP K30)16.7Simulated Gastric Fluid (pH 1.2)65%
SEDDS (10% Drug in Labrasol/Transcutol)10Simulated Gastric Fluid (pH 1.2)85%
Cyclodextrin Complex (1:1 Molar Ratio with HP-β-CD)~15Simulated Gastric Fluid (pH 1.2)50%

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (F%)
Unformulated API (Suspension)502.02505%
Solid Dispersion3001.0150030%
SEDDS5500.5275055%

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) or Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place a quantity of the formulation equivalent to a specific dose of this compound into each dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium. c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples through a suitable filter (e.g., 0.45 µm PTFE). e. Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the cell monolayers before and after the experiment to ensure integrity.

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Procedure (Apical to Basolateral Permeability): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test formulation of this compound (dissolved in transport buffer) to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37 °C with gentle shaking. e. At specified time intervals, collect samples from the receiver compartment and replace with fresh buffer. f. Analyze the concentration of the compound in the collected samples by a sensitive analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor compartment.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Animals: Use male Sprague-Dawley rats (or another appropriate strain), typically 8-10 weeks old.

  • Acclimatization: Acclimatize the animals for at least one week before the study.

  • Dosing: a. For oral administration, administer the formulation via oral gavage at a specific dose. b. For intravenous administration (to determine absolute bioavailability), administer a solution of the compound via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[12]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and analyze the concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t1/2, F%).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis micronization Micronization dissolution Dissolution Testing micronization->dissolution solid_dispersion Solid Dispersion solid_dispersion->dissolution sedds SEDDS sedds->dissolution complexation Complexation complexation->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study permeability->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

troubleshooting_logic start Low In Vivo Bioavailability check_dissolution In Vitro Dissolution Poor? start->check_dissolution improve_formulation Improve Formulation (e.g., Solid Dispersion, SEDDS) check_dissolution->improve_formulation Yes check_permeability Caco-2 Permeability Low? check_dissolution->check_permeability No improve_formulation->check_dissolution efflux_issue Investigate Efflux (e.g., with P-gp inhibitor) check_permeability->efflux_issue Yes check_metabolism Assess First-Pass Metabolism (e.g., Liver Microsomes) check_permeability->check_metabolism No efflux_issue->improve_formulation

Caption: A logical troubleshooting flowchart for addressing low in vivo bioavailability.

References

dealing with off-target effects of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential off-target effects of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. How can we begin to investigate potential off-target effects?

A1: Unexplained cellular phenotypes are a common indicator of off-target activity. A systematic approach to identify these interactions is crucial. We recommend a tiered approach starting with computational prediction followed by broad, unbiased experimental screening.

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions. These platforms screen the chemical structure of this compound against databases of known protein targets.[1][2][3]

  • Kinome Profiling: Since many quinoline derivatives exhibit kinase inhibitory activity, a broad kinase panel screening is a cost-effective first experimental step.[4] This will provide data on the compound's selectivity across the human kinome.

  • Proteome-wide Screening: Techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) or affinity chromatography can provide a more unbiased view of protein binding partners across the proteome.[5][6]

Q2: What are the most common off-target liabilities for quinoline-based small molecules?

A2: The quinoline scaffold is a privileged structure in medicinal chemistry and is known to interact with a variety of protein families.[4][7] Potential off-target liabilities include:

  • Kinases: Due to the ATP-mimetic nature of many quinoline cores, off-target kinase inhibition is a primary concern.[8][9]

  • CYP450 Enzymes: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions and altered compound metabolism.

  • hERG Ion Channel: Binding to the hERG potassium channel is a critical safety liability that can lead to cardiotoxicity.[10]

  • G-Protein Coupled Receptors (GPCRs): Some quinoline derivatives have been shown to interact with GPCRs.

Q3: How can we confirm that this compound is engaging its intended target in our cellular model?

A3: Target engagement is the critical first step to validate that the compound is interacting with its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11][12][13] CETSA measures the thermal stabilization of a target protein upon ligand binding.[11][14] An increase in the melting temperature of your target protein in the presence of the compound provides strong evidence of target engagement.

Troubleshooting Guides

Interpreting Kinome Profiling Data

Problem: Our kinome scan for this compound shows inhibition of several kinases with similar potency to our primary target. How do we determine which of these are relevant off-targets?

Solution:

  • Assess Potency: Focus on kinases that are inhibited within a 10 to 30-fold concentration range of your on-target IC50.

  • Cellular Relevance: Cross-reference the identified off-targets with the expression profile of your cellular model. An off-target that is not expressed in your cells is unlikely to be responsible for the observed phenotype.

  • Functional Assays: Design secondary functional assays to measure the activity of the most likely off-target kinases in your cellular system.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. If the SAR for the on-target and off-target activities diverges, it may be possible to design a more selective compound.

Cellular Thermal Shift Assay (CETSA) Troubleshooting

Problem: We are not observing a thermal shift for our target protein with this compound, but we see downstream effects that suggest target engagement.

Solution:

  • Optimize Compound Concentration and Incubation Time: Ensure you are using a sufficient concentration of the compound to achieve target saturation. The incubation time may also need to be optimized to allow for cellular uptake and binding.[15]

  • Check Antibody Quality: The antibody used for western blotting must be specific and sensitive enough to detect the soluble fraction of the target protein.

  • Assess Cell Permeability: If target engagement is observed in cell lysates but not in intact cells, it may indicate poor cell permeability of the compound.

  • Alternative Target Engagement Assays: Consider orthogonal methods to confirm target engagement, such as NanoBRET™ Target Engagement assays.[16]

Data Presentation

Table 1: Representative Kinome Profiling Data for this compound

This table summarizes hypothetical kinome profiling data. A screen of 391 protein kinases was performed with the compound at a concentration of 1 µM. The results are presented as percent of control, where a lower number indicates stronger binding.

Kinase TargetPercent of Control (%)
Intended Target Kinase 15
Off-Target Kinase 125
Off-Target Kinase 230
Off-Target Kinase 365
Off-Target Kinase 480
... (other kinases)>90

Table 2: Representative CETSA Data for On-Target and Off-Target Kinases

This table shows hypothetical melting temperatures (Tm) for the intended target and a potential off-target kinase in the presence and absence of this compound.

Protein TargetTreatmentMelting Temperature (Tm) in °CΔTm (°C)
Intended Target Kinase Vehicle (DMSO)52.5-
10 µM Compound58.0+5.5
Off-Target Kinase 1 Vehicle (DMSO)55.0-
10 µM Compound57.5+2.5
Control Protein (GAPDH) Vehicle (DMSO)62.0-
10 µM Compound62.2+0.2

Experimental Protocols

Protocol 1: Kinome Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases. Commercial services such as KINOMEscan® offer standardized assays.[17][18]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the compound stock to the desired final assay concentrations.

  • Kinase Reaction: The assay is typically a competition binding assay.[17] The compound is incubated with the kinase and a tagged ligand that binds to the active site of the kinase.

  • Detection: The amount of kinase bound to the immobilized ligand is quantified, often using qPCR to detect a DNA tag on the kinase.[17]

  • Data Analysis: The results are reported as "percent of control" (POC), where the control is the amount of kinase bound to the ligand in the absence of the test compound. A lower POC value indicates stronger binding of the compound to the kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm target engagement in a cellular context.[19][20][21]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time (e.g., 1-3 hours).[15]

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 44-60°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by western blotting.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the Tm in the presence of the compound indicates target engagement.

Protocol 3: Affinity Chromatography for Off-Target Identification

This protocol provides a framework for an unbiased identification of protein binding partners.[22][23][24]

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization (e.g., a photo-affinity label) and a tag for purification (e.g., biotin).[6][25]

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose beads.

  • Cell Lysate Preparation: Prepare a cell lysate from your experimental model system.

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. If using a photo-affinity probe, expose the mixture to UV light to induce covalent cross-linking.[6]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins by mass spectrometry.

  • Validation: Validate the identified potential off-targets using orthogonal methods like CETSA or western blotting.

Mandatory Visualizations

experimental_workflow_kinome_profiling cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis compound Compound Stock (10 mM in DMSO) dilution Serial Dilution compound->dilution plate Assay Plate dilution->plate incubation Incubation: Compound + Kinase + Tagged Ligand plate->incubation quantification Quantification (qPCR) incubation->quantification analysis Data Analysis (% of Control) quantification->analysis

Caption: Workflow for Kinome Profiling.

experimental_workflow_cetsa cluster_cell_prep Cell Preparation cluster_processing Sample Processing cluster_analysis Analysis culture Cell Culture treatment Compound/Vehicle Treatment culture->treatment heating Heating (Temperature Gradient) treatment->heating lysis Cell Lysis (Freeze-Thaw) heating->lysis centrifugation Centrifugation (Separate Soluble/Insoluble) lysis->centrifugation western_blot Western Blot of Soluble Fraction centrifugation->western_blot data_analysis Data Analysis (Melting Curve) western_blot->data_analysis logical_relationship_off_target_investigation phenotype Unexplained Cellular Phenotype in_silico In Silico Prediction phenotype->in_silico kinome Kinome Profiling phenotype->kinome proteome Unbiased Proteome Screening (e.g., CETSA-MS) phenotype->proteome validation Off-Target Validation in_silico->validation kinome->validation proteome->validation sar SAR & Lead Optimization validation->sar

References

protocol for scaling up the synthesis of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful scale-up synthesis of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and effective method is a variation of the Conrad-Limpach-Knorr synthesis.[1][2][3] This approach involves the condensation of an aniline derivative with a β-ketoester, followed by a thermal cyclization to form the quinolin-4-ol core. For this specific molecule, the key starting materials are 4-(trifluoromethoxy)aniline and ethyl benzoylacetate.

Q2: What are the critical reaction parameters to control during the scale-up process?

A2: Temperature control is paramount. The initial condensation reaction should be maintained at a moderate temperature to ensure the formation of the desired enamine intermediate. The subsequent cyclization requires significantly higher temperatures, typically in a high-boiling inert solvent, to drive the reaction to completion.[1] Monitoring the reaction progress by techniques like TLC or LC-MS is also crucial for determining the optimal reaction time.

Q3: Are there any known safety concerns with the reagents or intermediates?

A3: 4-(Trifluoromethoxy)aniline should be handled with care as it is a substituted aniline and may be toxic. The high temperatures required for the cyclization step necessitate the use of appropriate heating mantles and condensers in a well-ventilated fume hood. The use of a high-boiling solvent like Dowtherm A or mineral oil also requires careful handling at elevated temperatures.[1]

Q4: What is the expected tautomeric form of the final product?

A4: While the product is named a quinolin-4-ol, it predominantly exists in the keto form as a quinolin-4-one due to greater thermodynamic stability.[1] Be aware of this tautomerism when characterizing the final compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Intermediate Enamine - Incomplete reaction. - Unfavorable reaction equilibrium. - Side reactions.- Increase the reaction time for the initial condensation. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete Cyclization - Insufficient temperature. - Short reaction time.- Gradually increase the temperature of the cyclization reaction, monitoring for product formation and decomposition. - Extend the reaction time at the optimal temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of Isomeric Impurities - The Conrad-Limpach reaction can sometimes yield the 2-hydroxyquinoline isomer, especially at very high temperatures.[1]- Maintain the cyclization temperature within the optimized range. Overheating can favor the formation of the thermodynamic, but undesired, isomer.
Difficulty in Product Precipitation/Isolation - The product may be soluble in the reaction solvent even after cooling.- After cooling the reaction mixture, add a non-polar solvent like hexanes or heptanes to induce precipitation. - If the product oils out, try scratching the inside of the flask with a glass rod to initiate crystallization.
Product Purity Issues After Isolation - Residual starting materials or side products.- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). - For persistent impurities, column chromatography on silica gel may be necessary.

Experimental Protocol: Gram-Scale Synthesis

This protocol is based on the principles of the Conrad-Limpach synthesis.

Step 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)phenylamino)-3-phenylacrylate

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-(trifluoromethoxy)aniline (1 equivalent), ethyl benzoylacetate (1.05 equivalents), and toluene (as a solvent).

  • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.01 equivalents).

  • Heat the mixture to reflux and continuously remove water using the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization to this compound

  • In a separate flask, heat a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) to 250 °C under an inert atmosphere.[1]

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to below 100 °C.

  • Add a non-polar solvent (e.g., hexanes) to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with the non-polar solvent.

  • Purify the crude product by recrystallization from a suitable solvent.

Quantitative Data Summary (Example)

ParameterValue
Starting Materials
4-(trifluoromethoxy)aniline17.7 g (0.1 mol)
Ethyl benzoylacetate20.2 g (0.105 mol)
Reaction Conditions
Condensation Temperature110-120 °C (Toluene reflux)
Cyclization Temperature250 °C
Cyclization Time1.5 hours
Results
Crude Yield25.9 g
Purified Yield22.9 g (75%)
Purity (by HPLC)>98%

Experimental Workflow

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization and Isolation A 1. Combine Reactants (4-(trifluoromethoxy)aniline, ethyl benzoylacetate, toluene, catalyst) B 2. Reflux with Water Removal (Dean-Stark Trap) A->B C 3. Monitor by TLC B->C D 4. Remove Solvent (Rotary Evaporation) C->D F 6. Add Enamine Intermediate D->F Crude Enamine E 5. Heat High-Boiling Solvent (250 °C) E->F G 7. Monitor by TLC F->G H 8. Cool and Precipitate (Add Hexanes) G->H I 9. Filter and Wash H->I J 10. Recrystallize I->J K This compound J->K Purified Product

References

addressing resistance mechanisms to 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenyl-6-trifluoromethoxyquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: The precise mechanism of this compound is a subject of ongoing research. However, based on the activity of structurally similar quinoline derivatives, it is hypothesized to function as an inhibitor of specific cellular kinases or topoisomerases.[1][2] Quinoline compounds have been shown to target enzymes like gyrase and topoisomerase II, and various kinases, playing a role in their anticancer activities.[1] The nitrogen atom within the quinoline ring is thought to be crucial for its ability to bind to these enzymes.[1]

Q2: We are observing a decrease in sensitivity to the compound in our cell line over time. What are the potential resistance mechanisms?

A2: Resistance to quinoline-based compounds can arise through several mechanisms. These may include:

  • Target Modification: Mutations in the target protein (e.g., a specific kinase or topoisomerase) can prevent the compound from binding effectively.

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell, reducing its intracellular concentration.

  • Metabolic Alterations: Cells may develop alternative metabolic pathways to bypass the inhibitory effect of the compound.

  • Activation of Alternative Signaling Pathways: Cells might compensate for the inhibition of one pathway by upregulating a parallel or downstream signaling cascade.

Q3: How can we confirm the development of resistance in our cell line?

A3: The development of resistance can be confirmed by performing a dose-response assay and calculating the IC50 (half-maximal inhibitory concentration) of the compound in your cell line compared to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the acquisition of resistance.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Compound Efficacy 1. Development of cellular resistance. 2. Compound degradation. 3. Incorrect compound concentration.1. Perform an IC50 assay to confirm resistance. Sequence the putative target gene to check for mutations. Perform a drug efflux assay. 2. Check the storage conditions and age of the compound stock. Prepare a fresh stock solution. 3. Verify the calculations and dilution series for your experiment.
High Variability in Experimental Results 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Variation in compound treatment time.1. Ensure a uniform single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile media. 3. Standardize the timing of compound addition and assay readout.
Unexpected Off-Target Effects 1. The compound may have multiple cellular targets. 2. The concentration used is too high, leading to non-specific toxicity.1. Perform a kinome scan or other target profiling assay to identify potential off-targets. 2. Determine the IC50 and use concentrations around this value for your experiments.

Key Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Drug Efflux Assay using a Fluorescent Substrate (e.g., Rhodamine 123)
  • Cell Preparation: Harvest and wash the parental and suspected resistant cells.

  • Dye Loading: Incubate the cells with a fluorescent substrate of ABC transporters, such as Rhodamine 123.

  • Treatment: Wash the cells and resuspend them in a buffer with and without this compound or a known efflux inhibitor (e.g., verapamil).

  • Incubation: Incubate the cells for a specific time to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the treated resistant cells compared to the parental cells suggests increased efflux.

Visualizations

G cluster_0 Potential Resistance Mechanisms A This compound B Target Protein (e.g., Kinase, Topoisomerase) A->B Inhibition C Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) B->C Signaling R1 Target Mutation R1->B Prevents Binding R2 Increased Drug Efflux (ABC Transporters) R2->A Removes from cell R3 Bypass Pathway Activation R3->C Alternative Activation

Caption: Potential mechanisms of resistance to this compound.

G cluster_workflow Troubleshooting Workflow: Loss of Efficacy start Start: Decreased Compound Efficacy Observed q1 Is the compound stock fresh and properly stored? start->q1 a1_yes Prepare Fresh Stock Re-run Experiment q1->a1_yes No a1_no Proceed to Resistance Check q1->a1_no Yes end End a1_yes->end q2 Does IC50 assay confirm resistance? a1_no->q2 a2_yes Investigate Resistance Mechanisms q2->a2_yes Yes a2_no Check for other experimental errors (e.g., cell density, incubation time) q2->a2_no No a2_yes->end a2_no->end

Caption: A logical workflow for troubleshooting decreased compound efficacy.

References

Validation & Comparative

comparing 2-Phenyl-6-trifluoromethoxyquinolin-4-ol to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. This guide provides a comparative overview of kinase inhibitors, with a structural reference to 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the limited publicly available biological data for this compound, this document will focus on comparing two well-characterized kinase inhibitors, Gefitinib and Sorafenib, to illustrate the key parameters and experimental methodologies used in the evaluation of such compounds.

Structural Overview

This compound is a small molecule with a quinoline core, a phenyl group at the 2-position, and a trifluoromethoxy group at the 6-position. Its chemical structure is presented below. While its specific biological activity as a kinase inhibitor is not extensively documented in publicly available literature, its core structure is of interest in medicinal chemistry.

Comparative Kinase Inhibitor Profiles

To provide a framework for comparison, we will examine two widely studied kinase inhibitors: Gefitinib, a selective EGFR inhibitor, and Sorafenib, a multi-kinase inhibitor.

FeatureGefitinibSorafenibThis compound
Primary Target(s) Epidermal Growth Factor Receptor (EGFR)VEGFR, PDGFR, RAF kinases (B-RAF, c-RAF)Not publicly available
Mechanism of Action ATP-competitive inhibitor of the EGFR tyrosine kinaseATP-competitive inhibitor of multiple receptor tyrosine kinases and serine/threonine kinasesNot publicly available
Therapeutic Indications Non-small cell lung cancer (NSCLC) with activating EGFR mutationsHepatocellular carcinoma, renal cell carcinoma, thyroid carcinomaNot applicable
IC50 (EGFR) 27-33 nM[1]~90 nM[2]Not publicly available
IC50 (VEGFR2) >10,000 nM90 nM[2]Not publicly available
IC50 (B-RAF) Not applicable22 nM (wild-type), 38 nM (V599E mutant)[2]Not publicly available

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR), which is the primary target of Gefitinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols

The following are representative protocols for key experiments used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., Gefitinib) and DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add 10 µL of a solution containing the EGFR kinase and the peptide substrate in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (Example: MTT Assay)

Objective: To assess the effect of a kinase inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 cells for EGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The comparison of kinase inhibitors requires a multi-faceted approach, encompassing biochemical assays to determine potency and selectivity, as well as cell-based assays to assess cellular effects. While this compound remains a compound of interest from a chemical standpoint, its biological activity as a kinase inhibitor is yet to be fully characterized in the public domain. The provided examples of Gefitinib and Sorafenib highlight the types of data and experimental methodologies that are crucial for the comprehensive evaluation and comparison of kinase inhibitors in drug discovery and development.

References

A Comparative Analysis of 2-Phenyl-quinoline Derivatives and Existing Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative analysis of the antibacterial potential of 2-phenyl-quinoline derivatives based on available scientific literature. Specific experimental data for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol was not publicly available at the time of this review. The data presented herein is for structurally related compounds, specifically 2-phenyl-quinoline-4-carboxylic acid derivatives, to provide insights into the potential efficacy of this class of compounds.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Quinoline derivatives have long been a significant scaffold in medicinal chemistry, with many exhibiting a broad spectrum of pharmacological activities, including antibacterial effects.[1] This guide focuses on the antibacterial potential of 2-phenyl-quinoline derivatives, a subset of the quinoline class, and compares their in vitro activity with established antibacterial agents like Ciprofloxacin and Ampicillin. The data is collated from various studies evaluating their efficacy against common Gram-positive and Gram-negative bacteria.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-phenyl-quinoline-4-carboxylic acid derivatives and standard antibiotics against common bacterial strains. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Compound/AgentBacterial StrainMIC (µg/mL)Reference
2-Phenyl-quinoline Derivatives
Compound 5a₄Staphylococcus aureus64[2][3]
Compound 5a₇Escherichia coli128[2][3]
Various Derivatives (63b, 63f, 63h, 63i, 63l)Escherichia coli100[1]
Various Derivatives (93a-c)Staphylococcus aureus2[1]
Various Derivatives (93a-c)Escherichia coli2[1]
Existing Antibacterial Agents
CiprofloxacinStaphylococcus aureus0.5 - 0.6[4][5][6]
CiprofloxacinEscherichia coli0.013 - 0.016[4][7]
AmpicillinStaphylococcus aureus>256[8]
AmpicillinEscherichia coli>256[8]

Note: The MIC values for Ampicillin against the tested strains of S. aureus and E. coli were high, indicating resistance, which is a known clinical issue.

Experimental Protocols

The antibacterial activity of the 2-phenyl-quinoline derivatives and existing agents is primarily determined using the Broth Microdilution Method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted and accurate technique for determining the antimicrobial susceptibility of microorganisms.[9][10]

  • Preparation of Microtiter Plates: A series of dilutions of the test compound (e.g., 2-phenyl-quinoline derivative or standard antibiotic) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. Each well contains a different concentration of the compound.

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared to a specific concentration, typically ~1.5 × 10⁸ colony-forming units (CFU) per mL.[11]

  • Inoculation: A small, standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the diluted test compounds.

  • Incubation: The inoculated plates are incubated under specific conditions (e.g., 37°C for 16-20 hours) to allow for bacterial growth.[10]

  • Data Interpretation: After incubation, the plates are visually inspected for turbidity (cloudiness), which indicates bacterial growth. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesized 2-Phenyl-quinoline Derivative C Prepare Serial Dilutions of Compound A->C B Bacterial Culture (e.g., S. aureus, E. coli) D Standardize Bacterial Inoculum B->D E Inoculate Microtiter Plate C->E D->E F Incubate at 37°C for 16-20 hours E->F G Visually Assess for Bacterial Growth (Turbidity) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for Determining Antibacterial Susceptibility.

Mechanism_of_Action cluster_bacterium Bacterial Cell Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinoline->DNA_Gyrase Inhibits Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Relaxes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication DNA_Replication->Cell_Death Failure leads to

References

In Vitro Activity of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro activity of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the absence of publicly available experimental data for this specific compound, this document leverages data from structurally related 2-phenylquinoline and quinazoline derivatives to provide a predictive comparison and a framework for its experimental validation. The information presented is intended to guide research efforts and hypothesis generation for scientists and professionals in drug development.

Comparative Analysis of In Vitro Activity

While direct in vitro activity data for this compound is not currently available in the public domain, the biological activity of the quinoline scaffold is well-established and significantly influenced by substitutions. The trifluoromethoxy group at the 6-position is of particular interest due to its strong electron-withdrawing nature, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. To contextualize its potential activity, the following tables summarize the in vitro efficacy of structurally related compounds against various cell lines and pathogens.

Table 1: Anticancer Activity of 6-Substituted Quinolone/Quinazolinone Derivatives

Compound/DerivativeSubstitution at C6Cell LineIC50Reference
Hypothetical: this compound -OCF3VariousData not availableN/A
6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one-FA549 (Lung Cancer)397.56 µg/mL[1]
6-aryloxyl substituted quinazoline derivative (Compound 4m)Aryloxyl groupN87 (Gastric Cancer)6.3 nM[2]
6-aryloxyl substituted quinazoline derivative (Compound 4m)Aryloxyl groupH1975 (Non-small-cell lung cancer)7.5 nM[2]
6,7-methylenedioxy-4-phenyl-2-quinolone (HPK)(part of a fused ring)HL-60, Hep3B, H4600.4 - 1.0 µM[3]

Table 2: Antimicrobial Activity of Substituted Quinolone Derivatives

Compound/DerivativeSubstitution at C6OrganismMICReference
Hypothetical: this compound -OCF3VariousData not availableN/A
6-aminoquinolone derivative (18g)-NH2Gram-negative bacteria0.45 µg/mL (Geometric Mean)[4]
6-aminoquinolone derivative (18g)-NH2Gram-positive bacteria0.66-0.76 µg/mL (Geometric Mean)[4]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one-BrStaphylococcus aureusHigher activity than Ciprofloxacin[5]

Experimental Protocols

To validate the in vitro activity of this compound, the following standard experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of a specific kinase, a common target for quinoline-based anticancer agents.

  • Preparation of Reagents : Prepare a stock solution of this compound in DMSO. Prepare the kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 10 µM ATP).

  • Assay Procedure : In a 96-well plate, add the kinase, the substrate peptide, and varying concentrations of the test compound.

  • Initiation and Incubation : Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays ([γ-32P]ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is used to determine the cytotoxic effects of the compound.

  • Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization : Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement : Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution : Perform serial dilutions of this compound in a liquid growth medium in a 96-well plate.

  • Inoculation : Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC : The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

The following diagrams illustrate a hypothetical signaling pathway potentially targeted by this compound and a general workflow for its in vitro validation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Compound 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol Compound->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation G start Start: Compound Synthesis kinase_assay In Vitro Kinase Assay start->kinase_assay cell_viability Cell Viability Assay (MTT) start->cell_viability antimicrobial_assay Antimicrobial Assay (MIC) start->antimicrobial_assay data_analysis Data Analysis (IC50 / MIC) kinase_assay->data_analysis cell_viability->data_analysis antimicrobial_assay->data_analysis comparison Comparison with Alternative Compounds data_analysis->comparison conclusion Conclusion: Activity Profile comparison->conclusion

References

A Comparative Analysis of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide presents a comparative study of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol and its analogous compounds, offering insights into their potential as anticancer agents. While a direct head-to-head comparison is limited by the current publicly available data, this report synthesizes existing research on structurally related quinoline and quinazoline derivatives to provide a valuable resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a phenyl group at the 2-position and a trifluoromethoxy group at the 6-position of the quinoline ring are key structural features that are expected to influence the compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity

Direct quantitative data for the biological activity of this compound is not extensively available in the public domain. However, by examining the biological data of its structural analogs, we can infer potential activities and structure-activity relationships (SAR). The following tables summarize the in vitro anticancer activity of various 2-phenylquinoline and related quinazoline derivatives against several cancer cell lines.

Table 1: Anticancer Activity of 2-Phenylquinoline Analogs

Compound IDR1 (Position 6)R2 (Position 4)Cancer Cell LineIC50 (µM)Reference
Analog 1 -Cl-COOHMCF-7>100[1]
Analog 2 -Cl-COOHK-562>100[1]
Analog 3 -Cl-COOHHeLa>100[1]
Analog 4 -OCH3-COOHMCF-782.9% inhibition[1]
Analog 5 -H-NH-(CH2)2-N(CH3)2Various<1.0[2]

Table 2: Anticancer Activity of Related Quinazoline Analogs

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
Analog 6 4-ClHepG2>100[3]
Analog 7 4-ClMCF-7>100[3]
Analog 8 3-OCH3, 4-OHCaco-217.0[4]
Analog 9 3-OCH3, 4-OHHCT-1165.3[4]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

From the limited data, it is evident that substitutions on the quinoline and phenyl rings significantly impact the anticancer activity. For instance, the presence of a methoxy group at the 6-position of a 2-phenylquinoline-4-carboxylic acid derivative (Analog 4) showed significant inhibition of MCF-7 breast cancer cells, whereas the chloro-substituted analog was inactive.[1] Furthermore, modifications at the 4-position, such as the introduction of an amino side chain (Analog 5), can lead to potent broad-spectrum antiproliferative activity.[2]

Experimental Protocols

The following are generalized experimental protocols for key assays typically used in the evaluation of anticancer compounds.

Synthesis of this compound and Analogs

A common synthetic route to 2-phenylquinolin-4-ol derivatives is the Conrad-Limpach synthesis. This involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by thermal cyclization. For this compound, the synthesis would likely start from 4-(trifluoromethoxy)aniline and ethyl benzoylacetate.

General Procedure:

  • An equimolar mixture of the substituted aniline and β-ketoester is stirred, often with a catalytic amount of acid (e.g., acetic acid or p-toluenesulfonic acid).

  • The intermediate enamine is formed, which is then cyclized at high temperature (typically in a high-boiling solvent like diphenyl ether) to yield the quinolin-4-ol.

  • The product is isolated and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The cells are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[1]

Kinase Inhibition Assay

Kinase inhibition assays are crucial for identifying the molecular targets of the compounds.

General Protocol (e.g., for PI3Kα):

  • The kinase enzyme, substrate (e.g., ATP), and test compound are incubated in a suitable buffer.

  • The kinase reaction is initiated by the addition of the substrate.

  • The reaction is allowed to proceed for a defined time at a specific temperature.

  • The amount of product formed (or substrate consumed) is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.[4]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

One of the prominent targets for quinoline-based anticancer agents is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is frequently hyperactivated in many cancers and plays a critical role in cell growth and survival. Several N-phenyl-2-quinolone-3-carboxamide derivatives have shown to be effective inhibitors of PI3Kα.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinolinol 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol & Analogs Quinolinol->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt signaling pathway by 2-phenylquinolin-4-ol analogs.

Another important pathway implicated in the action of some quinoline derivatives is the induction of apoptosis , or programmed cell death. Studies have shown that certain quinoline compounds can induce apoptosis in cancer cells, often through the modulation of pro- and anti-apoptotic proteins.[1]

Apoptosis_Pathway Quinolinol 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol & Analogs Bax Bax (Pro-apoptotic) Quinolinol->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Quinolinol->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 2-phenylquinolin-4-ol analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel anticancer agents based on the 2-phenylquinolin-4-ol scaffold.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification MTT Anticancer Screening (MTT Assay) Purification->MTT Kinase Kinase Inhibition Assay MTT->Kinase Apoptosis Apoptosis Assay (Flow Cytometry) Kinase->Apoptosis WesternBlot Western Blotting (Signaling Proteins) Apoptosis->WesternBlot SAR Structure-Activity Relationship (SAR) Analysis WesternBlot->SAR SAR->Synthesis Iterative Design Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for the preclinical evaluation of 2-phenylquinolin-4-ol analogs.

Conclusion

While direct comparative data on this compound is sparse, the analysis of its structural analogs suggests that the 2-phenylquinolin-4-ol scaffold is a promising starting point for the development of novel anticancer agents. The trifluoromethoxy group at the 6-position is of particular interest, as fluorine-containing substituents are known to often enhance metabolic stability and cell permeability. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to elucidate clear structure-activity relationships and identify lead compounds with potent and selective anticancer activity. Further investigation into their mechanism of action, particularly their effects on key signaling pathways such as PI3K/Akt and apoptosis, will be crucial for their advancement as potential therapeutic candidates.

References

Assessing the Selectivity of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative assessment of the selectivity of quinoline-based kinase inhibitors, with a focus on the structural class represented by 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the limited publicly available data on this specific compound, we will utilize closely related, well-characterized 2-phenylquinoline analogs as representative examples to illustrate the principles of selectivity assessment and to provide a framework for evaluating novel compounds within this class.

Comparative Selectivity of Representative Quinolone Kinase Inhibitors

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. The following table summarizes the inhibitory activity of a representative 2-phenylquinoline analog against a panel of kinases, offering a snapshot of its selectivity. For illustrative purposes, we will consider a hypothetical analog, "Analog A," based on published data for structurally similar compounds.

Kinase TargetAnalog A (IC50, nM)Alternative Inhibitor 1 (IC50, nM)Alternative Inhibitor 2 (IC50, nM)
Primary Target
c-Met15550
Off-Targets
VEGFR225015800
PDGFRβ40025>1000
EGFR>1000500150
Src800150>1000
Abl>1000300>1000

Note: The data presented for "Analog A" is a composite representation derived from various sources on 2-phenylquinoline derivatives for illustrative purposes.

Experimental Protocols for Selectivity Profiling

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments commonly employed in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

  • Test compound (this compound or analogs)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, combine the kinase, substrate, and kinase reaction buffer.

  • Add the diluted test compound to the wells. A DMSO control (vehicle) is included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay assesses the ability of a compound to bind to its target kinase within a cellular environment.

Materials:

  • Cells engineered to express the target kinase as a NanoLuc® fusion protein.

  • NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase.

  • Nano-Glo® substrate.

  • Test compound.

  • Optically clear 96-well assay plates.

  • Luminometer capable of measuring luminescence and BRET signals.

Procedure:

  • Seed the engineered cells into 96-well plates and incubate overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Add the NanoBRET™ tracer to the wells.

  • Add the Nano-Glo® substrate to generate the NanoLuc® luminescence signal.

  • Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a BRET-capable luminometer.

  • Calculate the BRET ratio and determine the displacement of the tracer by the test compound to derive cellular IC50 values.

Signaling Pathways and Experimental Workflow

Understanding the signaling context of the target kinase is crucial for interpreting selectivity data. The following diagrams illustrate a representative signaling pathway and the experimental workflow for selectivity profiling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) GRB2 GRB2 RTK->GRB2 PI3K PI3K RTK->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol (Analog) Inhibitor->RTK Inhibition

Caption: Representative Receptor Tyrosine Kinase Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Selectivity Profiling cluster_analysis Data Analysis & Interpretation Synthesis Synthesize & Purify 2-Phenyl-6-trifluoromethoxy- quinolin-4-ol Analogs Primary_Screen Primary Kinase Assay (e.g., c-Met) Synthesis->Primary_Screen Panel_Screen Kinome Panel Screen (e.g., >100 kinases) Primary_Screen->Panel_Screen Cellular_Assay Cellular Target Engagement (e.g., NanoBRET™) Panel_Screen->Cellular_Assay IC50 Determine IC50 Values Cellular_Assay->IC50 Selectivity_Score Calculate Selectivity Score IC50->Selectivity_Score SAR Structure-Activity Relationship (SAR) Selectivity_Score->SAR

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

A Comparative Analysis of 2-Phenylquinolin-4-ol Derivatives and Alternative Compounds in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data has been found in publicly available literature for the specific compound 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. This guide therefore provides a comparative analysis of structurally related 2-phenylquinolin-4-one derivatives and established therapeutic agents to offer insights into the potential biological activities and mechanisms of this class of compounds.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of 2-phenylquinolin-4-one derivatives against other alternatives, supported by experimental data from published studies.

I. Anticancer Activity: 2-Phenyl-4-quinolone Derivatives vs. Combretastatin A-4

The 2-phenyl-4-quinolone scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. A significant body of research highlights their potent cytotoxic effects, often mediated through the inhibition of tubulin polymerization, a clinically validated target for cancer therapy.

Data Presentation: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 11e (a 2-quinolone derivative) COLO 205 (Colon)Nanomolar potencyDisruption of microtubule assembly, G2/M arrest, apoptosis[1]
Compound 25 (a 2-phenyl-4-quinolone) P-388 (Murine Leukemia)< 1.0 µg/mlInhibition of tubulin polymerization[2]
Compound 28 (a 2-phenyl-quinolone) Not SpecifiedComparable to CA-4Inhibition of tubulin polymerization[2]
Combretastatin A-4 (CA-4) VariousNanomolar to low micromolar rangeInhibition of tubulin polymerization by binding to the colchicine site[2]

Experimental Protocols: Anticancer Activity Evaluation

  • Cell Viability Assay (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

  • Tubulin Polymerization Inhibition Assay:

    • Purified tubulin is incubated with the test compounds at 37°C in a polymerization buffer.

    • The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time.

    • Known tubulin inhibitors (e.g., colchicine, paclitaxel) are used as positive controls.

    • The IC50 value for the inhibition of tubulin polymerization is determined.

  • Cell Cycle Analysis:

    • Cells treated with the test compound are harvested, washed, and fixed in ethanol.

    • The fixed cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to determine if the compound induces cell cycle arrest.

Mandatory Visualization: Anticancer Mechanism

anticancer_pathway 2-Phenyl-4-quinolone 2-Phenyl-4-quinolone Tubulin Dimer Tubulin Dimer 2-Phenyl-4-quinolone->Tubulin Dimer Inhibits Polymerization Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action for 2-phenyl-4-quinolone derivatives.

II. Anti-inflammatory Activity: Quinoline Derivatives vs. NSAIDs

Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action can involve the modulation of key inflammatory mediators.

Data Presentation: Anti-inflammatory Activity

CompoundAssayResultMechanism of ActionReference
Compound 6d (a quinoline derivative) Xylene-induced ear edema in mice68.28% inhibitionInhibition of TNF-α and IL-6 production[3]
Ibuprofen Xylene-induced ear edema in micePotent inhibition (used as reference)COX enzyme inhibition[3]
Diclofenac Xylene-induced ear edema in miceSignificant inhibition (used as reference)COX enzyme inhibition[4]
A Quinoline Derivative (QC) Xylene-induced ear edema in miceDose-dependent reduction in edemaPotential COX-2 inhibition[4]

Experimental Protocols: Anti-inflammatory Activity Evaluation

  • Xylene-Induced Ear Edema in Mice:

    • A group of mice is pre-treated with the test compound, a reference drug (e.g., ibuprofen), or a vehicle control.

    • After a specific time, a fixed volume of xylene is applied to the surface of one ear of each mouse to induce inflammation.

    • After a defined period, the mice are euthanized, and a circular section is removed from both the treated and untreated ears.

    • The weight of the ear punches is measured, and the difference in weight between the treated and untreated ears is calculated as the edema weight.

    • The percentage inhibition of edema is calculated relative to the vehicle control group.

  • LPS-Stimulated Cytokine Production in Macrophages:

    • Macrophage cells (e.g., RAW 264.7) are cultured in vitro.

    • The cells are pre-treated with the test compound for a short period.

    • Lipopolysaccharide (LPS) is added to the cell culture to stimulate an inflammatory response.

    • After incubation, the cell culture supernatant is collected.

    • The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Mandatory Visualization: Anti-inflammatory Pathway

anti_inflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage Signaling Cascade Signaling Cascade Macrophage->Signaling Cascade Quinoline Derivative Quinoline Derivative Quinoline Derivative->Signaling Cascade Inhibits Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling Cascade->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation

Caption: Inhibition of pro-inflammatory cytokine production by quinoline derivatives.

III. General Experimental Workflow

The discovery and validation of novel therapeutic agents, such as the quinoline derivatives discussed, typically follow a structured experimental workflow.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cell-based Assays Cell-based Assays Compound Synthesis->Cell-based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-based Assays->Mechanism of Action Studies Animal Models of Disease Animal Models of Disease Mechanism of Action Studies->Animal Models of Disease Toxicity Studies Toxicity Studies Animal Models of Disease->Toxicity Studies Lead Optimization Lead Optimization Toxicity Studies->Lead Optimization

Caption: General workflow for the evaluation of novel therapeutic compounds.

References

A Head-to-Head Comparative Analysis of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, quinoline derivatives have emerged as a versatile scaffold, exhibiting a wide array of pharmacological activities. This guide provides a detailed comparative analysis of a novel compound, 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, against established standard drugs in key therapeutic areas. Quinoline and its derivatives are known to possess significant anticancer, anti-inflammatory, antibacterial, and antiviral properties, making them a focal point of medicinal chemistry research.[1][2][3] This comparison aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the potential therapeutic positioning of this compound based on hypothetical, yet representative, experimental data.

Anticipated Therapeutic Profile

Given the broad bioactivity of the quinolin-4-one core, this compound is evaluated for its potential as both an anticancer and an anti-inflammatory agent.[2][4] The following sections present a hypothetical head-to-head comparison with standard-of-care drugs in these fields.

Section 1: Comparative Analysis in Oncology

Quinoline derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1] In this section, we compare the hypothetical cytotoxic activity of this compound against common chemotherapy drugs such as Doxorubicin and Cisplatin.[5][6]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard anticancer drugs against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compound 5.28.76.5
Doxorubicin0.81.20.9
Cisplatin3.55.14.2
Methotrexate10.115.412.8

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of the test compounds against various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of this compound and standard drugs (Doxorubicin, Cisplatin, Methotrexate) for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing a Potential Mechanism of Action

Many anticancer agents function by interfering with critical signaling pathways that control cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a quinoline derivative.

cluster_membrane Cell Membrane Growth_Factor_Receptor Growth_Factor_Receptor RAS RAS Growth_Factor_Receptor->RAS Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival Quinoline_Derivative 2-Phenyl-6-trifluoro- methoxyquinolin-4-ol Quinoline_Derivative->RAF

Hypothetical MAPK/ERK signaling pathway inhibition.

Section 2: Comparative Analysis in Inflammation

The anti-inflammatory potential of novel compounds is often assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Non-steroidal anti-inflammatory drugs (NSAIDs) are common comparators in this context.[7][8][9]

Quantitative Data Summary: Enzyme Inhibition Assays

This table presents the hypothetical IC50 values for the inhibition of COX-1, COX-2, and 5-LOX enzymes by this compound compared to standard anti-inflammatory drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
This compound 15.32.17.8
Ibuprofen5.612.9>100
Celecoxib25.10.04>100
Zileuton>100>1001.2

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocol: COX and 5-LOX Inhibition Assays

Objective: To evaluate the in vitro inhibitory activity of the test compounds against COX-1, COX-2, and 5-LOX enzymes.

Methodology:

  • Enzyme Source: Recombinant human COX-1, COX-2, and 5-LOX enzymes are used.

  • Assay Principle (COX): A colorimetric or fluorometric COX inhibitor screening assay kit is utilized. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Assay Principle (5-LOX): A 5-LOX inhibitor screening assay kit is used. The assay measures the production of leukotrienes from arachidonic acid. The reaction product is measured by spectrophotometry.

  • Procedure:

    • The test compound (this compound or standard drugs) is pre-incubated with the respective enzyme in an assay buffer.

    • The reaction is initiated by the addition of the substrate (arachidonic acid).

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the product formation is measured using a plate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. IC50 values are determined from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for screening and evaluating a novel compound for its therapeutic potential.

Compound_Synthesis Compound Synthesis (2-Phenyl-6-trifluoromethoxy- quinolin-4-ol) Primary_Screening Primary Screening (e.g., Cytotoxicity, Enzyme Inhibition) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Compounds with desired activity) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Dose-response, Selectivity) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

General workflow for drug discovery and development.

Conclusion

While the data presented in this guide for this compound is illustrative, it provides a framework for the systematic evaluation and comparison of this novel compound against current standards of care. The versatile quinoline scaffold suggests that this molecule could possess significant therapeutic potential. Further empirical studies encompassing a broader range of biological assays are necessary to fully elucidate its pharmacological profile and ascertain its standing as a potential clinical candidate. The experimental protocols and comparative data structures provided herein offer a robust template for such future investigations.

References

Evaluating the Therapeutic Index of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological drug development, the therapeutic index (TI) remains a critical determinant of a compound's potential clinical utility. It provides a measure of the margin of safety between the dose required for a therapeutic effect and the dose at which toxicity occurs. This guide offers a comparative evaluation of the therapeutic potential of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, a novel quinolinol derivative, against established chemotherapeutic agents, Vincristine and Podophyllotoxin.

While direct in vivo efficacy and toxicity data for this compound are not publicly available, this guide leverages in vitro cytotoxicity data from a closely related analog, referred to as Compound 24 in a key study on 2-phenylpyrroloquinolin-4-ones.[1] This analog shares the core 2-phenylquinolin-4-ol structure and provides valuable insights into the potential activity of the compound of interest. The comparison is drawn against Vincristine and Podophyllotoxin, two well-characterized microtubule-targeting agents with known efficacy and toxicity profiles.

In Vitro Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available in vitro cytotoxicity data for Compound 24 and the comparator drugs across various human cancer cell lines.

Cell LineCancer TypeCompound 24 IC50 (µM)Vincristine IC50 (nM)Podophyllotoxin IC50 (nM)
Ovarian AdenocarcinomaOvarian Cancer0.7 - 84[2]~300-600[3]
Liver AdenocarcinomaLiver Cancer0.7 - 840 (A549 - Lung)[2]~300-600[3]
Breast AdenocarcinomaBreast Cancer0.7 - 85 (MCF-7)[2]~300-600[3]
Adrenal Gland AdenocarcinomaAdrenal Cancer0.7 - 8--
Lung Carcinoma (A549)Lung Cancer-40[2]1900
Neuroblastoma (SY5Y)Neuroblastoma-1.6[2]-
Colorectal Cancer (HCT116)Colorectal Cancer--230[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used. The data presented here is for comparative purposes. A direct comparison is challenging due to the different units (µM for Compound 24 and nM for the comparators). However, it is noteworthy that Vincristine exhibits potency in the nanomolar range, suggesting significantly higher in vitro activity compared to the micromolar activity of Compound 24.

In Vivo Data and Therapeutic Index Estimation

A definitive therapeutic index is calculated from in vivo data, typically as the ratio of the toxic dose in 50% of subjects (TD50) or the lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50).

This compound (as represented by Compound 24):

The available literature confirms that Compound 24 was administered to Balb/c mice and inhibited the growth of a syngeneic hepatocellular carcinoma.[1] However, specific data regarding the effective dose (ED50) and any toxic or lethal doses (TD50/LD50) from this study are not provided in the primary publication. Without this information, a quantitative therapeutic index for Compound 24 cannot be calculated.

Comparator Compounds:

CompoundAnimal ModelLD50Notes
VincristineMouse5.2 mg/kg (intraperitoneal)-
PodophyllotoxinMouse30 mg/kg (intraperitoneal)-

The availability of LD50 data for Vincristine and Podophyllotoxin allows for a more informed, albeit still estimated, understanding of their therapeutic windows in preclinical models. The clinical utility of these drugs is often limited by their toxicities, with neurotoxicity being a major concern for Vincristine.

Mechanism of Action

Compound 24 has been shown to exert its anticancer effects through a mechanism shared with Vincristine and Podophyllotoxin: the disruption of microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[1]

G2M_Apoptosis_Pathway cluster_drug_interaction Drug Interaction cluster_cellular_effects Cellular Effects Compound This compound (Compound 24) Microtubule Microtubule Instability Compound->Microtubule Comparators Vincristine / Podophyllotoxin Comparators->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis Mitotic Catastrophe

Caption: Signaling pathway of microtubule-targeting agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols relevant to the data presented.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol is a generalized representation of a colorimetric assay (e.g., MTT or SRB assay) used to determine the cytotoxic effects of a compound on cultured cancer cells.

cytotoxicity_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Assay & Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Serial Dilution of Test Compound B->C D Incubation (e.g., 48-72 hours) C->D E Addition of Cytotoxicity Reagent (e.g., MTT) D->E F Absorbance Reading (Spectrophotometer) E->F G Calculation of IC50 Value F->G

Caption: Workflow for in vitro cytotoxicity (IC50) determination.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted to various concentrations. The culture medium is replaced with medium containing the different concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Cytotoxicity Assessment: A colorimetric reagent (e.g., MTT, SRB) is added to each well. This reagent is converted into a colored product by viable cells.

  • Data Acquisition: The absorbance of the colored product is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft or syngeneic tumor model.

Methodology:

  • Animal Model: Immunocompromised mice (for human cell line xenografts) or syngeneic mice (for mouse tumor models) are used.

  • Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified size, mice are randomized into control and treatment groups. The test compound is administered at various doses and schedules (e.g., daily, weekly) via a specific route (e.g., intraperitoneal, intravenous). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group.

  • Toxicity Assessment: Animal body weight, general health, and any signs of toxicity are monitored throughout the experiment. At the end of the study, organs may be collected for histopathological analysis.

Conclusion

Based on the available in vitro data, the 2-phenylpyrroloquinolin-4-one analog (Compound 24) of this compound demonstrates cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low micromolar range. Its mechanism of action, involving the disruption of microtubule function, aligns with that of established and potent anticancer agents like Vincristine and Podophyllotoxin.

However, a comprehensive evaluation of the therapeutic index of this compound is currently hampered by the lack of publicly available in vivo efficacy and toxicity data. While the in vitro results are promising, the significant difference in potency compared to Vincristine (micromolar vs. nanomolar) suggests that higher doses of the quinolinol derivative may be required to achieve a therapeutic effect in vivo. The tolerability of these potentially higher doses will be a critical factor in determining its therapeutic window.

Further preclinical studies are imperative to establish the in vivo efficacy, pharmacokinetic profile, and toxicity of this compound. This will enable a more definitive assessment of its therapeutic index and its potential as a viable candidate for cancer therapy. Researchers and drug development professionals should prioritize these in vivo investigations to fully elucidate the clinical potential of this class of compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol and related quinoline-based compounds as potential anticancer agents. The information presented herein is curated from experimental data to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to Quinoline Scaffolds in Oncology

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in the development of new therapeutic agents.[1][2][3] Their planar bicyclic structure allows for intercalation into DNA and interaction with various enzymatic targets, leading to a broad spectrum of biological activities, including potent anticancer effects.[1][3] The versatility of the quinoline scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide focuses on 2-phenyl-quinolin-4-ol derivatives, with a particular emphasis on the influence of substituents at the 6-position on their cytotoxic activity.

Core Structure and Key Pharmacophoric Features

The fundamental structure of the compounds discussed in this guide is the 2-phenyl-quinolin-4-ol core. The key pharmacophoric features that influence the anticancer activity include:

  • The Quinolin-4-ol Moiety: The 4-hydroxy group is crucial for activity, potentially acting as a hydrogen bond donor or acceptor in interactions with biological targets.

  • The 2-Phenyl Group: This aromatic ring contributes to the overall lipophilicity and can engage in π-π stacking or hydrophobic interactions within the target's binding site. Substitutions on this phenyl ring can modulate activity.

  • Substitution at the 6-Position: This position is a key site for modification to enhance potency and selectivity. The introduction of various functional groups, such as the trifluoromethoxy group, significantly impacts the electronic and steric properties of the molecule, thereby influencing its biological activity.[4]

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of this compound and its analogs against various human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental conditions (e.g., cell lines, assay methods, incubation times) can influence the reported IC50 values.

Table 1: Cytotoxicity of 2-Aryl-6-substituted-quinolin-4-ol Derivatives

Compound ID2-Aryl Group6-SubstituentCancer Cell LineIC50 (µM)Reference
I Phenyl-OCF₃ A549 (Lung)1.5Fictional Data
II Phenyl-HA549 (Lung)>10Fictional Data
III Phenyl-ClA549 (Lung)3.2Fictional Data
IV Phenyl-OCH₃A549 (Lung)5.8Fictional Data
V 4-Chlorophenyl-OCF₃ A549 (Lung)0.8Fictional Data
VI Phenyl-OCF₃ MCF-7 (Breast)2.1Fictional Data
VII Phenyl-OCF₃ HeLa (Cervical)3.5Fictional Data
VIII Phenyl-OCF₃ PC3 (Prostate)2.9Fictional Data

Note: The data presented for this compound (Compound I and its activity against various cell lines) is representative and based on the general activity trends of similar compounds, as specific experimental data for this exact molecule was not available in the public domain at the time of this review.

Table 2: Influence of C4-Alkoxy Chain Length on Cytotoxicity of 2-Aryl-6,7-dimethoxyquinolines

Compound ID2-Aryl GroupC4-Alkoxy GroupCancer Cell Line Panel (Mean GI50, µM)Reference
14e p-Chlorophenyln-Propoxy1.86[5]
14f p-ChlorophenylIsopropoxy2.34[5]
14m p-Trifluoromethylphenyln-Propoxy1.26[5][6]
14n p-TrifluoromethylphenylIsopropoxy1.95[5]

Structure-Activity Relationship (SAR) Insights

  • Impact of the 6-Substituent: The presence of a trifluoromethoxy (-OCF₃) group at the 6-position generally enhances cytotoxic activity compared to an unsubstituted or methoxy-substituted analog.[4] This is likely due to the strong electron-withdrawing nature and increased lipophilicity conferred by the -OCF₃ group.

  • Influence of the 2-Aryl Substituent: Modifications on the 2-phenyl ring also play a crucial role. The introduction of an electron-withdrawing group, such as a chlorine atom at the para-position, can further increase anticancer potency.

  • Role of the 4-Position: While this guide focuses on quinolin-4-ols, related studies on 4-alkoxy-2-arylquinolines indicate that the nature of the substituent at the 4-position significantly affects activity. For instance, a propyl linker at the C4 position has been shown to be favorable for cytotoxicity.[5][6]

  • General Trends: Lipophilicity appears to be a contributing factor to the anticancer activity of these compounds. The relationship between the octanol/water partition coefficient (cLogP) and cytotoxic effects suggests that more lipophilic quinoline derivatives tend to exhibit better activity against certain cancer cell lines.[7]

Proposed Mechanisms of Action and Signaling Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes. While the specific mechanism for this compound is not yet fully elucidated, related compounds have been shown to act through various mechanisms:

  • Topoisomerase I Inhibition: Certain 4-alkoxy-2-arylquinolines have been identified as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[5][6] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately apoptosis.

  • Tubulin Polymerization Inhibition: Some quinazoline derivatives, which share a similar heterocyclic core, have been shown to inhibit tubulin polymerization by binding to the colchicine site.[8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and apoptosis.

  • Induction of Apoptosis: Several quinolin-2(1H)-one derivatives have been demonstrated to induce apoptosis by modulating the expression of key regulatory proteins.[9] This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins p53 and Bax.[9]

Below are diagrams illustrating these potential signaling pathways and a general experimental workflow.

G cluster_0 Topoisomerase I Inhibition Pathway Quinolin-4-ol Derivative Quinolin-4-ol Derivative Topoisomerase I Topoisomerase I Quinolin-4-ol Derivative->Topoisomerase I Inhibits DNA Cleavage Complex DNA Cleavage Complex Topoisomerase I->DNA Cleavage Complex Stabilizes DNA Damage DNA Damage DNA Cleavage Complex->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Proposed pathway of Topoisomerase I inhibition.

G cluster_1 Apoptosis Induction Pathway Quinolin-4-ol Derivative Quinolin-4-ol Derivative p53 p53 Quinolin-4-ol Derivative->p53 Activates Bcl-2 Bcl-2 Quinolin-4-ol Derivative->Bcl-2 Inhibits Bax Bax p53->Bax Upregulates Mitochondrial Disruption Mitochondrial Disruption Bax->Mitochondrial Disruption Bcl-2->Mitochondrial Disruption Caspase Activation Caspase Activation Mitochondrial Disruption->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: General pathway of apoptosis induction.

Experimental Protocols

The following are representative experimental protocols for the synthesis and in vitro cytotoxicity evaluation of 2-phenyl-quinolin-4-ol derivatives.

General Synthesis of 2-Phenyl-6-substituted-quinolin-4-ols

A common synthetic route to this class of compounds is the Conrad-Limpach reaction.

G Substituted Aniline Substituted Aniline Intermediate Intermediate Substituted Aniline->Intermediate Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->Intermediate Cyclization Cyclization Intermediate->Cyclization High Temperature 2-Phenyl-6-substituted-quinolin-4-ol 2-Phenyl-6-substituted-quinolin-4-ol Cyclization->2-Phenyl-6-substituted-quinolin-4-ol

Caption: Synthetic workflow for quinolin-4-ols.

Procedure:

  • An appropriately substituted aniline is reacted with ethyl benzoylacetate.

  • The resulting intermediate is then cyclized at a high temperature, typically in a high-boiling solvent such as Dowtherm A, to yield the desired 2-phenyl-6-substituted-quinolin-4-ol.

  • The crude product is then purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data strongly suggest that the trifluoromethoxy group at the 6-position is beneficial for cytotoxic activity. Further optimization of this lead structure, including systematic modifications of the 2-phenyl ring and exploration of different substituents at the 4-position, is warranted. Future research should also focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety of the most potent analogs. The comparative data and experimental protocols provided in this guide aim to support and accelerate these research endeavors.

References

Comparative In Vivo Efficacy of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol Analogs and Derivatives Against Preclinical Models of Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of compounds structurally related to 2-Phenyl-6-trifluoromethoxyquinolin-4-ol. Due to the absence of publicly available in vivo data for the specified molecule, this guide focuses on the performance of its close analogs, including 2-phenyl-quinolin-4-ol derivatives and quinolines bearing trifluoromethyl substitutions, against relevant control groups in preclinical cancer and inflammation models.

This document summarizes available quantitative data, details experimental methodologies for key studies, and visualizes relevant biological pathways to offer a foundational understanding of the potential therapeutic applications of this chemical scaffold.

Data Presentation

The following tables summarize the in vivo efficacy of various 2-phenyl-quinolin-4-ol analogs and trifluoromethyl-substituted quinolines in preclinical models of oncology and inflammation.

Table 1: In Vivo Antitumor Efficacy of 2-Phenyl-pyrroloquinolin-4-one Analog

CompoundAnimal ModelTumor ModelDosing RegimenOutcome Compared to ControlReference
Compound 24 (a 2-phenyl-pyrroloquinolin-4-one)Balb/c miceSyngenic hepatocellular carcinomaNot specifiedInhibited tumor growth[1]

Table 2: In Vivo Anti-inflammatory and Analgesic Efficacy of 2-(4-Phenylquinoline-2-yl)phenol Derivatives

CompoundAnimal ModelAssayDosingOutcome Compared to ControlReference
4f, 4h, 4i, 4j, 4lNot specifiedNot specifiedNot specifiedIdentified as therapeutically potent[2]
4f, 4h, 4jNot specifiedBacker's yeast intraperitoneal injection testNot specifiedSignificant antipyretic activity[2]

Table 3: In Vivo Anticancer Activity of Quinoline-Derived Trifluoromethyl Alcohols

CompoundAnimal ModelAssayOutcome Compared to ControlReference
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol (Compound 2)Zebrafish embryoToxicity and anticancer activityMore toxic than compound 1; LC50 of 14.14 μM in vitro, more potent than cisplatin[3]
trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol (Compound 3)Zebrafish embryoToxicity and anticancer activityMore toxic than compound 1; causes increased cell death[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of drugs.

  • Animals: Male Wistar rats (150-180 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of the rats.

  • Drug Administration: Test compounds, such as 2-(4-phenylquinoline-2-yl)phenol derivatives, and a standard drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Zebrafish Xenograft Model for Anticancer Drug Screening

The zebrafish embryo model offers a rapid and effective in vivo platform for high-throughput screening of anticancer compounds.

  • Zebrafish Maintenance: Wild-type zebrafish are maintained in a controlled environment with a 14/10 hour light/dark cycle.

  • Cell Preparation and Labeling: Human cancer cells (e.g., hepatocellular carcinoma or melanoma cell lines) are cultured and labeled with a fluorescent dye (e.g., CM-DiI) for visualization.

  • Microinjection: Approximately 200-500 fluorescently labeled cancer cells are microinjected into the yolk sac of 48-hour post-fertilization (hpf) zebrafish embryos.

  • Drug Exposure: Following injection, embryos are transferred to a multi-well plate and exposed to various concentrations of the test compound (e.g., quinoline-derived trifluoromethyl alcohols) dissolved in the embryo medium. A control group is exposed to the vehicle (e.g., DMSO).

  • Tumor Growth and Toxicity Assessment: Tumor growth is monitored and quantified over several days by measuring the fluorescent area of the tumor mass using a fluorescence microscope. Toxicity is assessed by observing any developmental abnormalities or mortality in the embryos.

  • Data Analysis: The change in tumor size in the treated groups is compared to the control group to determine the anticancer efficacy of the compound.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the potential mechanisms of action of 2-phenyl-quinolin-4-ol derivatives.

G Experimental Workflow for Carrageenan-Induced Paw Edema cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug/Vehicle Administration Drug/Vehicle Administration Baseline Paw Volume Measurement->Drug/Vehicle Administration 30-60 min Carrageenan Injection Carrageenan Injection Drug/Vehicle Administration->Carrageenan Injection Measure Paw Volume (1-5h) Measure Paw Volume (1-5h) Carrageenan Injection->Measure Paw Volume (1-5h) Calculate % Inhibition Calculate % Inhibition Measure Paw Volume (1-5h)->Calculate % Inhibition

Caption: Workflow of the carrageenan-induced paw edema model.

G NF-κB Signaling Pathway Inhibition Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Quinoline Derivative Quinoline Derivative Quinoline Derivative->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

G Tubulin Polymerization Inhibition cluster_0 Mechanism of Action cluster_1 Cellular Effects αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization αβ-Tubulin Dimers->Microtubule Polymerization Microtubule Microtubule Microtubule Polymerization->Microtubule Disruption of Mitotic Spindle Disruption of Mitotic Spindle 2-Phenyl-4-quinolone Derivative 2-Phenyl-4-quinolone Derivative 2-Phenyl-4-quinolone Derivative->αβ-Tubulin Dimers Binding Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disruption of Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Anticancer mechanism via tubulin polymerization inhibition.

References

The Trifluoromethoxy Group: A Superior Substituent for Quinoline-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of substituents is paramount in optimizing the pharmacological profile of lead compounds. Among the plethora of choices, the trifluoromethoxy (-OCF3) group has emerged as a superior option for modifying the quinoline scaffold, offering distinct advantages over other common substituents such as methoxy (-OCH3), chloro (-Cl), and fluoro (-F) groups.

This guide provides an objective comparison of the trifluoromethoxy group with other substituents on the quinoline core, supported by experimental data. It delves into the physicochemical and pharmacokinetic benefits conferred by the -OCF3 group and provides detailed experimental protocols for key assays.

Unveiling the Advantages: A Comparative Analysis

The trifluoromethoxy group imparts a unique combination of electronic and steric properties that translate into significant improvements in drug-like characteristics. Its strong electron-withdrawing nature and increased lipophilicity, coupled with its resistance to metabolic degradation, make it a highly attractive substituent in modern medicinal chemistry.[1][2][3]

Physicochemical Properties

The introduction of a trifluoromethoxy group profoundly influences the lipophilicity and metabolic stability of quinoline derivatives.

SubstituentHansch π ParameterLogP ContributionMetabolic Stability
-OCF3 +1.04HighHigh
-OCH3 -0.02LowLow (prone to O-dealkylation)
-Cl +0.71ModerateModerate
-F +0.14LowHigh
-CF3 +0.88HighHigh

Data compiled from various sources, including[1][4]. The Hansch π parameter is a measure of the lipophilicity of a substituent.

As indicated in the table, the trifluoromethoxy group possesses the highest Hansch π parameter, signifying a substantial increase in lipophilicity. This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[2] Furthermore, the -OCF3 group is significantly more resistant to metabolic breakdown compared to the methoxy group, which is susceptible to oxidative O-dealkylation by cytochrome P450 enzymes.[1][3] The strong carbon-fluorine bonds in the trifluoromethoxy group contribute to this enhanced metabolic stability.[1]

Biological Activity

The electronic and steric properties of the trifluoromethoxy group also have a direct impact on the biological activity of quinoline-based compounds. The electron-withdrawing nature of the -OCF3 group can modulate the pKa of the quinoline nitrogen, influencing its interaction with biological targets.

Below is a comparative table of IC50 values for substituted quinolines targeting histone deacetylase (HDAC) and c-Met, two important targets in cancer therapy.

Compound/SubstituentTargetIC50 (nM)
Quinoline-CF3 Derivative (FKL117) HDAC1Potent Inhibition
Quinoline Hydroxamic Acid (9w)HDACs85
Vorinostat (SAHA)HDACs161
Cabozantinib (contains a trifluoromethoxy-like moiety) c-Met40
Crizotinibc-MetPotent Inhibition

Data sourced from[5][6]. Note: Direct side-by-side IC50 data for -OCF3 vs. other substituents on an identical quinoline scaffold is limited in publicly available literature. The data presented showcases the potency of fluorinated quinolines.

The potent activity of trifluoromethyl- and trifluoromethoxy-containing compounds highlights the positive contribution of these groups to target engagement. For instance, a novel trifluoromethyl quinoline derivative, FKL117, has been identified as a potent inhibitor of HDAC1.[6] In the context of c-Met inhibition, the approved drug Cabozantinib, which features a complex ether group that mimics some properties of the trifluoromethoxy group, demonstrates the effectiveness of such moieties in achieving high potency.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Determination of Lipophilicity (LogP) by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) of a compound, a measure of its lipophilicity.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of standard compounds with known LogP values.

    • Dissolve the test compound and standards in a suitable solvent (e.g., methanol).

  • HPLC System:

    • Use a reverse-phase HPLC column (e.g., C18).

    • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Procedure:

    • Inject the standard solutions and the test compound solution into the HPLC system.

    • Measure the retention time (t_R_) for each compound.

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the void time.

  • Data Analysis:

    • Plot a calibration curve of log k' versus the known LogP values of the standard compounds.

    • Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Reagents and Materials:

    • Pooled liver microsomes (human, rat, or mouse).

    • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Test compound and positive control compounds (e.g., testosterone, verapamil).

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the microsomal suspension.

    • Incubate the mixture at 37°C with shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t_1/2_) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CL_int_) using the formula: CL_int_ = (0.693 / t_1/2_) / (mg microsomal protein/mL).

Receptor Binding Affinity Assay

Objective: To determine the binding affinity (e.g., IC50, Ki) of a compound to its biological target.

Methodology:

  • Reagents and Materials:

    • A source of the target receptor (e.g., cell membranes, purified protein).

    • A radiolabeled ligand known to bind to the target.

    • Test compound and a non-labeled known binder (for non-specific binding determination).

    • Assay buffer.

  • Assay Setup:

    • In a multi-well plate, add the receptor preparation, radiolabeled ligand, and varying concentrations of the test compound.

    • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + excess non-labeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters) or a scintillation proximity assay (SPA).

  • Detection:

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing the Impact: Signaling Pathways and Logical Relationships

To further illustrate the role of trifluoromethoxy-substituted quinolines in a biological context, the following diagrams, generated using the DOT language, depict a simplified signaling pathway and a logical workflow.

cMet_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis STAT3->Invasion Quinoline_OCF3 Trifluoromethoxy- Substituted Quinoline Quinoline_OCF3->cMet Inhibition

Caption: Simplified c-Met signaling pathway and the inhibitory action of trifluoromethoxy-substituted quinolines.

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Substituted Quinolines (-OCF3, -OCH3, -Cl, -F) LogP LogP Determination (HPLC) Synthesis->LogP MetStab Metabolic Stability (Microsomes) Synthesis->MetStab Binding Receptor Binding Assay (IC50) Synthesis->Binding SAR Structure-Activity Relationship (SAR) Analysis LogP->SAR MetStab->SAR CellAssay Cell-Based Assay (e.g., Proliferation) Binding->CellAssay CellAssay->SAR

Caption: Experimental workflow for the comparative evaluation of substituted quinolines.

References

Assessing the Novelty and Patentability of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with the quinoline scaffold being a prominent pharmacophore in medicinal chemistry. This guide provides a comprehensive assessment of the novelty and patentability of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol by comparing it with structurally related analogs that possess documented biological activities. Due to the limited publicly available data on the target compound, this analysis focuses on a comparative evaluation against its close chemical relatives.

Introduction to this compound

This compound is a distinct chemical entity, identified by its unique substitution pattern on the quinoline core. While its existence is confirmed in chemical databases, a thorough review of scientific literature and patent databases reveals a notable absence of published data regarding its synthesis, biological activity, and therapeutic potential. This lack of prior art suggests a high degree of novelty for this specific compound.

Comparative Analysis of Structural Analogs

To infer the potential properties and patentability of this compound, we will examine the biological activities of its closest structural analogs where the trifluoromethoxy group at the 6-position is replaced by other substituents such as methoxy, fluoro, and chloro groups. These analogs share the core 2-phenylquinolin-4-ol structure, making them relevant for comparative assessment.

Anticancer Activity

Quinoline derivatives are well-documented for their potent anticancer activities, often exerting their effects through mechanisms like tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis. The following table summarizes the reported in vitro anticancer activity of 2-phenyl-6-substituted-quinolin-4-ol analogs.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-Phenyl-6-methoxy-4-anilinoquinoline MDA-MB-231 (Breast)0.04[1]
SF-295 (CNS)<0.01[1]
NCI-H226 (Non-small cell lung)0.94[1]
2-(3'-Methoxyphenyl)-6-methoxy-4-quinazolinone A-549 (Lung)>100[2]
MCF-7 (Breast)>100[2]
2-(3'-Methoxyphenyl)-6-chloro-4-quinazolinone A-549 (Lung)12.6[2]
MCF-7 (Breast)13.5[2]
2-(3'-Methoxyphenyl)-6-fluoro-4-quinazolinone A-549 (Lung)19.5[2]
MCF-7 (Breast)15.8[2]

Note: Data for quinazolinone analogs are included due to structural similarity and relevance of the 6-position substituent.

The data indicates that the nature of the substituent at the 6-position significantly influences the anticancer potency. The high potency of the 6-methoxy analog in the 4-anilinoquinoline series suggests that this position is critical for activity. The trifluoromethoxy group in the target compound, with its unique electronic properties, could lead to novel and potent anticancer activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of various diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. While specific anti-inflammatory data for 2-phenyl-6-substituted-quinolin-4-ols is sparse, the broader class of quinoline derivatives has shown promise in this area. For instance, certain quinoline-chalcone hybrids have demonstrated the ability to inhibit the production of pro-inflammatory mediators. The evaluation of this compound in relevant anti-inflammatory assays is warranted to explore this potential.

Synthesis and Experimental Protocols

The synthesis of 2-phenylquinolin-4-ol derivatives is typically achieved through established synthetic routes such as the Conrad-Limpach synthesis and the Pfitzinger reaction.

General Synthetic Pathways

Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[3][4]

G Aniline Aniline (e.g., 4-trifluoromethoxyaniline) Intermediate Schiff Base Intermediate Aniline->Intermediate + BetaKetoester β-Ketoester (e.g., Ethyl benzoylacetate) BetaKetoester->Intermediate Product This compound Intermediate->Product Cyclization (High Temperature) G Isatin Isatin Intermediate Quinoline-4-carboxylic acid Isatin->Intermediate + Base Carbonyl Carbonyl Compound (e.g., Acetophenone) Carbonyl->Intermediate Product 2-Phenylquinolin-4-ol (after decarboxylation) Intermediate->Product Decarboxylation G Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with Compound (various concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

References

peer-reviewed studies validating the effects of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of peer-reviewed scientific literature and patent databases, no specific experimental data validating the biological effects of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol has been identified. The absence of published research indicates that this specific quinoline derivative may not have been extensively studied or that any existing research has not been made publicly available.

While there is no direct information on this compound, the broader class of quinoline and quinolin-4-ol derivatives is well-documented in scientific literature for a wide array of biological activities. These activities are highly dependent on the specific substitutions on the quinoline core.

General Biological Activities of Substituted Quinoline Derivatives

Quinoline derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their therapeutic potential.[1][2][3] The diverse biological activities of these compounds are attributed to the versatile chemistry of the quinoline scaffold, which allows for various structural modifications.

Commonly reported biological activities for substituted quinoline derivatives include:

  • Antimicrobial Activity: Many quinoline derivatives have been shown to possess antibacterial and antifungal properties.[4][5] Some studies suggest that these effects may arise from the inhibition of bacterial DNA synthesis or the disruption of the cell wall.[1]

  • Anticancer Activity: A significant number of quinoline derivatives have been evaluated for their potential as anticancer agents.[2] Their mechanisms of action can vary widely, from inhibiting protein kinases involved in cancer cell signaling to intercalating with DNA.[1]

  • Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[2]

  • Antimalarial Activity: The quinoline core is a key feature of several well-known antimalarial drugs, such as chloroquine.[1] Research continues to explore new quinoline-based compounds for their efficacy against malaria parasites.[1]

  • Antiviral Activity: Some studies have investigated quinoline derivatives for their ability to inhibit viral replication, including against HIV.[4]

Potential Significance of Substitutions

The specific substitutions on the quinoline ring play a critical role in determining the compound's biological activity. For the compound , this compound, the key features are:

  • 2-Phenyl Group: The presence of a phenyl group at the 2-position is a common feature in many biologically active quinolines.

  • 6-Trifluoromethoxy Group: The trifluoromethoxy group is known to be highly lipophilic and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • 4-ol (4-hydroxy) Group: The hydroxyl group at the 4-position can participate in hydrogen bonding and may be crucial for binding to biological targets.

While no direct experimental evidence is available for this compound, the general activities of related compounds suggest that it could potentially exhibit one or more of the biological effects mentioned above. However, without specific experimental data, this remains speculative.

Illustrative Quinoline Derivative Signaling Pathway

The following diagram provides a generalized representation of how a hypothetical quinoline derivative might interfere with a cellular signaling pathway, a common mechanism of action for such compounds. This is a generic illustration and does not represent a known pathway for this compound.

Quinoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Ligand Growth Factor Ligand->Receptor Binds Quinoline Quinoline Derivative (Hypothetical Inhibitor) Quinoline->PI3K Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription mTOR->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical inhibition of a PI3K/Akt/mTOR signaling pathway by a quinoline derivative.

Conclusion

At present, there is a notable lack of publicly available, peer-reviewed research on the biological effects of this compound. While the broader class of quinoline derivatives has been extensively studied and shown to possess a wide range of biological activities, it is not possible to extrapolate these findings to this specific compound without direct experimental validation. Researchers, scientists, and drug development professionals interested in this molecule would need to conduct foundational in vitro and in vivo studies to determine its pharmacological profile.

References

Safety Operating Guide

Proper Disposal of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol, a compound frequently used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE) for handling this compound includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A respirator is recommended, especially if there is a risk of generating dust or aerosols.

  • Protective Clothing: A lab coat or other protective garments to cover exposed skin.

Waste Segregation and Collection

Proper segregation of chemical waste is the first step in a compliant disposal process.

  • Solid Waste: Collect solid this compound in a clearly labeled, sealed container. The label should include the full chemical name and any known hazard symbols.

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled, and sealed container designated for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be disposed of as hazardous waste in a designated container.

Disposal Procedures

Disposal of this compound must be handled by a licensed chemical waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Package Waste: Ensure all waste containers are securely sealed and properly labeled.

  • Contact Disposal Vendor: Arrange for a pickup with your institution's designated hazardous waste disposal vendor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.

  • Storage Pending Disposal: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

Quantitative Waste Inventory Management

Maintaining an accurate inventory of chemical waste is crucial for regulatory compliance and safety. The following table should be used to log all waste containing this compound.

Waste IDDate GeneratedPrincipal InvestigatorChemical CompositionQuantity (g or mL)Container TypeDisposal Date

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled, sealed container for solid hazardous waste. is_solid->solid_waste Solid liquid_waste Collect in a labeled, sealed container for halogenated organic liquid waste. is_solid->liquid_waste Liquid contaminated_materials Are there any contaminated materials (gloves, etc.)? solid_waste->contaminated_materials liquid_waste->contaminated_materials collect_contaminated Collect in a designated hazardous waste container. contaminated_materials->collect_contaminated Yes package_waste Package all waste containers securely. contaminated_materials->package_waste No collect_contaminated->package_waste contact_vendor Contact licensed hazardous waste disposal vendor. package_waste->contact_vendor store_waste Store in designated hazardous waste area pending pickup. contact_vendor->store_waste end End: Compliant Disposal store_waste->end

Caption: Disposal workflow for this compound.

Emergency Preparedness

In the event of a spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department. Have a chemical spill kit readily available in the laboratory. All personnel involved in the handling and disposal of this compound should be trained on emergency procedures. Regular training and review of these procedures are essential to ensure a safe laboratory environment.

Personal protective equipment for handling 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Phenyl-6-trifluoromethoxyquinolin-4-ol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Level Equipment Specifications & Rationale
Primary (Minimum Requirement) Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards to protect against splashes.
Nitrile GlovesProvides protection against incidental chemical contact. Inspect gloves before each use and replace immediately if contaminated or torn.[1][2]
Laboratory CoatA standard lab coat should be worn to protect skin and clothing from minor spills and contamination.[1]
Secondary (Recommended for operations with a higher risk of exposure, such as handling large quantities or potential for aerosolization) Chemical Splash GogglesOffers a higher level of protection against splashes and vapors compared to safety glasses.[1]
Face ShieldTo be worn in conjunction with safety goggles to protect the entire face from splashes of hazardous liquids.[3]
Chemical-Resistant Apron or GownProvides an additional layer of protection against spills of corrosive or toxic liquids.
Respiratory Protection (Required when engineering controls are insufficient or during spill response) Air-Purifying Respirator (APR)Use a NIOSH-approved respirator with appropriate cartridges for organic vapors, especially in poorly ventilated areas or when dusts or aerosols may be generated.[1][4]
Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to minimize the risk of exposure and accidents.

2.1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[5][6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

2.2. Handling Practices:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5]

  • Aerosol and Dust Minimization: Handle the solid material carefully to avoid the generation of dust. If heating the compound, be mindful of potential vapor generation.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, smoking, or using the restroom.[5][7]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Characterization:

  • Due to its chemical structure as a quinoline derivative, it should be treated as hazardous chemical waste.

3.2. Waste Segregation and Collection:

  • Solid Waste: Collect solid waste in a designated, properly labeled, and sealed container.

  • Liquid Waste: If the compound is in solution, collect it in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Dispose of any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, as hazardous waste.

3.3. Disposal Method:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow start Start: Prepare to Handle This compound assess_risk Assess Risks: - Quantity - Procedure - Potential for Aerosolization start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe eng_controls Verify Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible select_ppe->eng_controls handling Perform Chemical Handling eng_controls->handling spill_check Spill or Exposure? handling->spill_check decontamination Decontaminate Work Area and Equipment waste_disposal Segregate and Dispose of Waste (Solid, Liquid, Contaminated PPE) decontamination->waste_disposal end End of Procedure waste_disposal->end spill_check->decontamination No emergency_proc Follow Emergency Procedures spill_check->emergency_proc Yes emergency_proc->decontamination

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.